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2-Amino-6-bromo-3-chlorophenol Documentation Hub

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  • Product: 2-Amino-6-bromo-3-chlorophenol
  • CAS: 1332765-75-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-bromo-3-chlorophenol

Introduction: The Significance of Halogenated Phenols in Modern Drug Discovery Substituted phenols represent a critical class of scaffolds in medicinal chemistry and materials science. The introduction of halogen atoms,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Halogenated Phenols in Modern Drug Discovery

Substituted phenols represent a critical class of scaffolds in medicinal chemistry and materials science. The introduction of halogen atoms, such as bromine and chlorine, into the phenolic ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. This modulation of physicochemical characteristics is a key strategy in the rational design of novel therapeutic agents and functional materials. 2-Amino-6-bromo-3-chlorophenol is a unique trifunctionalized aromatic compound with potential applications as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates. The precise arrangement of the amino, hydroxyl, bromo, and chloro substituents offers a distinct steric and electronic profile for targeted chemical interactions.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Amino-6-bromo-3-chlorophenol. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for its potential use in synthetic chemistry and medicinal applications. Due to the limited availability of direct experimental data for this specific isomer, this guide also incorporates comparative data from related isomers and outlines standard protocols for its empirical characterization.

Compound Identification and Structural Elucidation

Accurate identification is paramount when working with highly substituted isomers. The properties of a molecule can vary significantly with the positional changes of its functional groups.

IdentifierValueSource
IUPAC Name 2-Amino-6-bromo-3-chlorophenol[1]
CAS Number 1332765-75-9[2]
Molecular Formula C₆H₅BrClNO[1]
Molecular Weight 222.47 g/mol [3]
MDL Number MFCD20036248[2]
InChI InChI=1S/C6H5BrClNO/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H,9H2[1]
InChIKey NCBNXOBDCGPHCX-UHFFFAOYSA-N[1]
SMILES C1=CC(=C(C(=C1Cl)N)O)Br[1]

It is crucial to distinguish 2-Amino-6-bromo-3-chlorophenol from its other isomers, such as 2-Amino-6-bromo-4-chlorophenol (CAS: 179314-60-4) and 2-Amino-4-bromo-6-chlorophenol (CAS: 855836-14-5), as their properties and reactivity will differ.[3][4]

Predicted and Comparative Physicochemical Properties

While experimental data for 2-Amino-6-bromo-3-chlorophenol is not extensively published, we can infer its likely properties through computational predictions and by comparing it with its isomers.

Property2-Amino-6-bromo-3-chlorophenol (Predicted)2-Amino-6-bromo-4-chlorophenol (Experimental)2-Amino-4-bromo-6-chlorophenol (Predicted)
Melting Point Not available83-87 °CNot available
Boiling Point Not availableNot availableNot available
XLogP3 2.2Not available2.4
Hydrogen Bond Donor Count 222
Hydrogen Bond Acceptor Count 222
Form Solid (predicted)SolidSolid (predicted)

Data sourced from,[3], and[1].

The predicted XLogP3 value of 2.2 suggests that 2-Amino-6-bromo-3-chlorophenol is a moderately lipophilic compound.[1] This property is critical in drug design as it influences the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The presence of both hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the nitrogen and oxygen atoms, and to a lesser extent, the chlorine atom) indicates its potential to form strong intermolecular interactions, which will govern its solubility and binding to biological targets.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for 2-Amino-6-bromo-3-chlorophenol. Therefore, it is imperative to handle this compound with the precautions appropriate for related hazardous chemicals. Based on the SDS for isomers and structurally similar compounds like 2-amino-4-chlorophenol and various bromophenols, the following hazards should be assumed:[2][5][6][7]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][5]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][5]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Recommended Handling Procedures:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

  • Wash hands thoroughly after handling.[6]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Keep away from strong oxidizing agents.[5]

Proposed Synthetic Pathway

A plausible synthetic route for 2-Amino-6-bromo-3-chlorophenol can be conceptualized from commercially available starting materials, leveraging established methods for the regioselective halogenation and functional group manipulation of aromatic rings. One potential pathway could start from 3-chlorophenol.

G A 3-Chlorophenol B Nitration (HNO₃, H₂SO₄) A->B C Mixture of Nitrated Isomers B->C D Separation/Isolation C->D E 2-Nitro-3-chlorophenol D->E F Bromination (Br₂, FeBr₃) E->F G 6-Bromo-2-nitro-3-chlorophenol F->G H Reduction (e.g., Sn/HCl or H₂/Pd-C) G->H I 2-Amino-6-bromo-3-chlorophenol H->I G cluster_0 Structural Confirmation cluster_1 Analytical Techniques cluster_2 Information Obtained A 2-Amino-6-bromo-3-chlorophenol B ¹H & ¹³C NMR A->B C FT-IR A->C D Mass Spectrometry (MS) A->D E Proton & Carbon Environment (Connectivity) B->E F Functional Groups (O-H, N-H, C-Br, C-Cl) C->F G Molecular Weight & Isotopic Pattern D->G

Sources

Exploratory

Spectroscopic Characterization of 2-Amino-6-bromo-3-chlorophenol: A Predictive and Interpretive Guide

This technical guide provides a comprehensive analysis of the anticipated spectroscopic data for 2-Amino-6-bromo-3-chlorophenol. In the absence of published experimental spectra for this specific molecule, this document...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the anticipated spectroscopic data for 2-Amino-6-bromo-3-chlorophenol. In the absence of published experimental spectra for this specific molecule, this document serves as a predictive and interpretive resource for researchers, scientists, and professionals in drug development. By applying fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), and drawing analogies from structurally related compounds, we can construct a detailed and reliable spectroscopic profile. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and data interpretation.

Molecular Structure and Spectroscopic Implications

2-Amino-6-bromo-3-chlorophenol is a polysubstituted aromatic compound with the molecular formula C₆H₅BrClNO. Its structure presents a unique arrangement of functional groups—a hydroxyl (-OH), an amino (-NH₂), a bromine atom, and a chlorine atom—on a benzene ring. This substitution pattern dictates the electronic environment of each atom, which in turn governs its spectroscopic behavior.

Figure 1: Chemical structure of 2-Amino-6-bromo-3-chlorophenol.

The interplay of these substituents—the electron-donating amino and hydroxyl groups and the electron-withdrawing but ortho-para directing halogens—creates a distinct electronic landscape that will be reflected in the NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. By analyzing the chemical shifts, integrations, and multiplicities of ¹H and ¹³C nuclei, a detailed picture of the molecular framework can be assembled.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-Amino-6-bromo-3-chlorophenol is expected to show distinct signals for the aromatic protons, the amine protons, and the hydroxyl proton. The exact chemical shifts are influenced by the electronic effects of the substituents and the choice of solvent. For the purpose of this prediction, we will consider a non-polar solvent like CDCl₃.

Methodology for ¹H NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -OH, -NH₂).

  • Instrument Setup: The analysis is typically performed on a 400 or 500 MHz NMR spectrometer.[1]

  • Data Acquisition: Acquire the spectrum using standard pulse sequences. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

Interpretation of the Predicted ¹H NMR Spectrum:

  • Aromatic Protons (H-4 and H-5): The two aromatic protons are in different chemical environments and are expected to appear as distinct signals in the aromatic region (typically 6.0-8.0 ppm).

    • H-4: This proton is ortho to the chlorine and meta to the amino and hydroxyl groups. It is expected to be downfield due to the deshielding effect of the adjacent chlorine.

    • H-5: This proton is ortho to the bromine and meta to the amino and hydroxyl groups. It will also be in the aromatic region, with its precise chemical shift influenced by the neighboring bromine.

    • Multiplicity: These two protons are adjacent to each other and will exhibit spin-spin coupling, appearing as doublets.

  • Amine Protons (-NH₂): The two protons of the amino group are expected to give a broad singlet. The chemical shift can vary significantly depending on the solvent, concentration, and temperature, but a range of 3.5-5.0 ppm is a reasonable estimate in a non-polar solvent.

  • Hydroxyl Proton (-OH): Similar to the amine protons, the hydroxyl proton will likely appear as a broad singlet. Its chemical shift is also highly variable and dependent on experimental conditions, often appearing between 4.0 and 7.0 ppm.

Table 1: Predicted ¹H NMR Data for 2-Amino-6-bromo-3-chlorophenol

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic H-46.8 - 7.2Doublet (d)1H
Aromatic H-56.5 - 6.9Doublet (d)1H
Amino (-NH₂)3.5 - 5.0Broad Singlet (br s)2H
Hydroxyl (-OH)4.0 - 7.0Broad Singlet (br s)1H
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the low symmetry of the molecule, six distinct signals are expected for the six aromatic carbon atoms.

Methodology for ¹³C NMR Data Acquisition:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: The experiment is performed on the same NMR spectrometer.

  • Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is typically run to produce a spectrum with singlets for each carbon. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[1]

Interpretation of the Predicted ¹³C NMR Spectrum:

The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents.

  • C-1 (C-OH): The carbon attached to the hydroxyl group will be significantly deshielded, appearing in the range of 145-155 ppm.

  • C-2 (C-NH₂): The carbon bearing the amino group will also be deshielded, typically in the 140-150 ppm range.

  • C-3 (C-Cl): The carbon bonded to chlorine will be deshielded, with a predicted chemical shift around 120-130 ppm.

  • C-6 (C-Br): The carbon attached to bromine will be shielded relative to the other halogenated carbon due to the "heavy atom effect," appearing in the range of 110-120 ppm.

  • C-4 and C-5: The carbons bearing hydrogen atoms will have chemical shifts influenced by the combined electronic effects of all substituents, likely appearing in the 115-130 ppm range.

Table 2: Predicted ¹³C NMR Data for 2-Amino-6-bromo-3-chlorophenol

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C-OH)145 - 155
C-2 (C-NH₂)140 - 150
C-3 (C-Cl)120 - 130
C-4 (CH)115 - 130
C-5 (CH)115 - 130
C-6 (C-Br)110 - 120

Infrared (IR) Spectroscopy: Vibrational Analysis

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Methodology for IR Data Acquisition:

  • Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet is commonly prepared. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.

  • Instrument Setup: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the pure KBr pellet is first recorded, followed by the spectrum of the sample pellet.

Interpretation of the Predicted IR Spectrum:

The IR spectrum of 2-Amino-6-bromo-3-chlorophenol will be characterized by the vibrational modes of its functional groups.

  • O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness is a result of hydrogen bonding.

  • N-H Stretch: The amino group will show two sharp to medium absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

  • Aromatic C-H Stretch: A sharp absorption band is expected just above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Several medium to sharp bands will appear in the 1450-1600 cm⁻¹ region due to the stretching vibrations of the carbon-carbon double bonds in the aromatic ring.

  • C-O Stretch: A strong absorption band in the 1200-1300 cm⁻¹ region is characteristic of the C-O stretching of the phenolic hydroxyl group.

  • C-N Stretch: A medium absorption band is expected in the 1250-1350 cm⁻¹ range.

  • C-Cl and C-Br Stretches: The absorptions for C-Cl and C-Br stretching occur in the fingerprint region, typically between 600-800 cm⁻¹ and 500-600 cm⁻¹, respectively.

Table 3: Predicted IR Absorption Frequencies for 2-Amino-6-bromo-3-chlorophenol

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch3200 - 3600Broad, Strong
Amino (-NH₂)N-H Stretch3300 - 3500Medium (two bands)
Aromatic C-HC-H Stretch> 3000Sharp, Medium
Aromatic C=CC=C Stretch1450 - 1600Medium to Sharp
Phenol C-OC-O Stretch1200 - 1300Strong
Amine C-NC-N Stretch1250 - 1350Medium
C-ClC-Cl Stretch600 - 800Medium to Strong
C-BrC-Br Stretch500 - 600Medium to Strong

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Methodology for MS Data Acquisition:

  • Sample Introduction: The sample can be introduced directly into the ion source, often via a heated probe for solid samples.

  • Ionization: Electron Ionization (EI) is a common technique for small organic molecules. In EI, high-energy electrons bombard the sample, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Interpretation of the Predicted Mass Spectrum:

  • Molecular Ion Peak (M⁺): The molecular weight of 2-Amino-6-bromo-3-chlorophenol is approximately 221.4 g/mol . The mass spectrum will show a cluster of peaks for the molecular ion due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This will result in a characteristic M⁺, M+2, and M+4 pattern.

  • Fragmentation Pattern: The molecular ion is a radical cation that can undergo fragmentation. The fragmentation pathways are guided by the stability of the resulting fragment ions and neutral species.

M [M]⁺˙ m/z = 221/223/225 M_Br [M-Br]⁺ m/z = 142/144 M->M_Br - •Br M_Cl [M-Cl]⁺ m/z = 186/188 M->M_Cl - •Cl M_CO [M-CO]⁺˙ m/z = 193/195/197 M->M_CO - CO

Figure 2: Predicted major fragmentation pathways for 2-Amino-6-bromo-3-chlorophenol in EI-MS.

Table 4: Predicted Key Ions in the Mass Spectrum of 2-Amino-6-bromo-3-chlorophenol

Ionm/z (most abundant isotopes)Description
[M]⁺˙221Molecular ion with ⁷⁹Br and ³⁵Cl
[M+2]⁺˙223Molecular ion with ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl
[M+4]⁺˙225Molecular ion with ⁸¹Br and ³⁷Cl
[M-Br]⁺142Loss of a bromine radical
[M-Cl]⁺186Loss of a chlorine radical
[M-CO]⁺˙193Loss of carbon monoxide from the phenol

Conclusion

This guide provides a detailed, theory-based prediction of the NMR, IR, and MS spectra of 2-Amino-6-bromo-3-chlorophenol. The synergistic application of these spectroscopic techniques offers a powerful approach to the structural elucidation of this molecule. The predicted ¹H and ¹³C NMR spectra will reveal the connectivity of the atoms, the IR spectrum will confirm the presence of key functional groups, and the mass spectrum will establish the molecular weight and provide insights into the fragmentation patterns. While these are predicted data, they provide a robust framework for interpreting experimental results and serve as a valuable resource for scientists working with this or structurally similar compounds.

References

  • MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Foundational

A Technical Guide to the Synthetic Strategy and Starting Materials for 2-Amino-6-bromo-3-chlorophenol

Abstract: This guide provides a comprehensive analysis of the viable starting materials and synthetic strategies for the preparation of 2-Amino-6-bromo-3-chlorophenol, a polysubstituted aromatic compound with potential a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive analysis of the viable starting materials and synthetic strategies for the preparation of 2-Amino-6-bromo-3-chlorophenol, a polysubstituted aromatic compound with potential applications as a key intermediate in the development of pharmaceuticals and advanced materials. Due to the complex substitution pattern, direct synthesis is non-trivial. This document outlines a proposed multi-step synthetic pathway, emphasizing the critical challenge of achieving regiochemical control during electrophilic bromination. We will evaluate the selection of the core starting material, 3-chloro-2-aminophenol, and present two detailed protocols for the key bromination step: a direct approach and a more controlled method involving an amine-protection strategy. The causality behind each experimental choice is explained to provide researchers with a robust and logical framework for synthesis.

Introduction

The Target Molecule: 2-Amino-6-bromo-3-chlorophenol

2-Amino-6-bromo-3-chlorophenol is a substituted phenol derivative featuring a unique arrangement of functional groups: a hydroxyl (-OH), an amino (-NH2), a chloro (-Cl), and a bromo (-Br) group. The specific positioning of these substituents dictates the molecule's chemical reactivity and makes it a valuable, yet challenging, synthetic target. Such highly functionalized aromatic rings are often sought after as building blocks in medicinal chemistry and materials science, where precise structural control is paramount for achieving desired biological activity or physical properties.

Core Synthetic Challenge: Regioselectivity

The primary obstacle in synthesizing this molecule lies in controlling the regioselectivity of the halogenation step. The benzene ring is decorated with two powerful ortho-, para-directing and activating groups (hydroxyl and amino) and one ortho-, para-directing but deactivating group (chloro). During electrophilic aromatic substitution, such as bromination, these groups exert a combined and often competing influence on the position of the incoming electrophile. The hydroxyl and amino groups strongly activate the positions ortho and para to themselves, making the ring highly susceptible to substitution.[1] The key to a successful synthesis is to devise a strategy that selectively introduces the bromine atom at the C-6 position, avoiding the formation of other potential isomers.

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical retrosynthetic approach disconnects the carbon-bromine bond, identifying 3-chloro-2-aminophenol as the most suitable advanced precursor. This simplifies the problem to the selective bromination of a commercially available or readily synthesizable starting material.

The proposed forward synthesis, therefore, initiates with 3-chloro-2-aminophenol and proceeds via a carefully controlled electrophilic bromination to yield the final product.

G Target 2-Amino-6-bromo-3-chlorophenol Precursor 3-Chloro-2-aminophenol Precursor->Target Electrophilic Aromatic Substitution Reagent + Brominating Agent (e.g., Br2, NBS)

Caption: Proposed synthetic pathway for 2-Amino-6-bromo-3-chlorophenol.

Evaluation of the Core Starting Material: 3-Chloro-2-aminophenol

The selection of an appropriate starting material is critical for the efficiency and economic viability of any synthetic route. For this synthesis, 3-chloro-2-aminophenol (CAS 56962-00-6) stands out as the optimal choice.[2]

Sourcing Strategies

There are two primary strategies for obtaining the necessary starting material: direct purchase or in-house synthesis from a more fundamental precursor.

  • Direct Purchase: 3-chloro-2-aminophenol is commercially available from various chemical suppliers, making it an accessible starting point for laboratory-scale synthesis.[3]

  • In-House Synthesis: For larger-scale production or when cost-effectiveness is a primary driver, 3-chloro-2-aminophenol can be prepared from m-chlorophenol. A patented method describes a two-step process involving the nitration of m-chlorophenol to form 3-chloro-2-nitrophenol, followed by a reduction of the nitro group to yield the desired aminophenol.[4]

Comparison of Sourcing Options
ParameterDirect Purchase of 3-Chloro-2-aminophenolIn-House Synthesis from m-Chlorophenol
Convenience High (readily available)Low (requires two additional synthetic steps)
Initial Cost Higher per gramLower, especially at scale
Time to Start ImmediateDelayed by precursor synthesis
Process Control Dependent on supplier qualityFull control over purity and process
Reference [3][4]

The Key Transformation: Regioselective Bromination

With 3-chloro-2-aminophenol as the substrate, the central task is to introduce a bromine atom exclusively at the C-6 position. The powerful activating effects of the -OH (at C-1) and -NH2 (at C-2) groups will direct substitution primarily to C-4 and C-6. The challenge is to favor C-6 over C-4.

Protocol 1: Direct Bromination (Hypothetical)

A direct approach involves treating the starting material with a brominating agent. This method prioritizes simplicity but risks poor selectivity and the formation of multiple products.

Causality: The high reactivity of the aminophenol ring means that a mild brominating agent and controlled conditions are necessary to prevent over-bromination or oxidation. N-Bromosuccinimide (NBS) is chosen as it provides a low concentration of Br2 in situ, reducing the harshness of the reaction. A non-polar solvent like dichloromethane (DCM) is used to moderate reactivity compared to polar solvents, which can accelerate electrophilic substitution on phenols.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of 3-chloro-2-aminophenol in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath to manage the exothermic nature of the reaction.

  • Bromination: Add a solution of N-Bromosuccinimide (1.05 equivalents) in anhydrous DCM dropwise over 30 minutes with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude product via column chromatography to separate the desired 2-Amino-6-bromo-3-chlorophenol from the likely 4-bromo isomer and any other byproducts.

Expected Outcome: This protocol is expected to yield a mixture of 4-bromo and 6-bromo isomers, requiring extensive chromatographic separation. The discussion on the bromination of 3-aminophenol suggests that substitution between two activating groups can be sterically hindered, which may slightly favor the C-6 position in our case.[5]

Protocol 2: Amine Protection Strategy for Enhanced Regioselectivity

To overcome the selectivity issue, a more robust strategy involves temporarily protecting the highly activating amino group as an acetamide. This approach is a cornerstone of aromatic chemistry for controlling reactivity and directing substitution.

Causality:

  • Protection: Converting the -NH2 group to an N-acetyl group (-NHCOCH3) moderates its activating effect and significantly increases its steric bulk. This is a standard procedure for controlling reactions on anilines.[6]

  • Bromination: The bulkier N-acetyl group at C-2 will sterically hinder attack at the adjacent C-3 (already substituted) and the ortho C-4 position. The hydroxyl group's directing effect towards its ortho position (C-6) is now less contested, making substitution at C-6 the kinetically and sterically favored outcome.

  • Deprotection: Acidic or basic hydrolysis efficiently removes the acetyl group, regenerating the amine to yield the final, pure product.

G cluster_0 Amine Protection Strategy Start 3-Chloro-2-aminophenol Protected N-(3-Chloro-2-hydroxyphenyl)acetamide Start->Protected Step 1: Acetylation (Acetic Anhydride) Brominated N-(6-Bromo-3-chloro-2-hydroxyphenyl)acetamide Protected->Brominated Step 2: Bromination (NBS or Br2) Final 2-Amino-6-bromo-3-chlorophenol Brominated->Final Step 3: Deprotection (Acid Hydrolysis)

Caption: Workflow for the regioselective synthesis via an amine protection strategy.

Step-by-Step Methodology:

Step 1: Protection (Acetylation)

  • Suspend 1.0 equivalent of 3-chloro-2-aminophenol in water.

  • Add acetic anhydride (1.1 equivalents) and sodium acetate (1.2 equivalents).

  • Stir the mixture vigorously at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain N-(3-chloro-2-hydroxyphenyl)acetamide.

Step 2: Regioselective Bromination

  • Dissolve the N-acetylated intermediate (1.0 equivalent) in glacial acetic acid.

  • Add bromine (1.05 equivalents) dropwise at room temperature while stirring. Maintain the temperature below 30 °C.

  • Stir for 2-4 hours, monitoring by TLC.

  • Pour the reaction mixture into a beaker of ice water to precipitate the brominated product.

  • Filter the solid, wash thoroughly with water to remove acetic acid, and dry.

Step 3: Deprotection (Hydrolysis)

  • Reflux the crude N-(6-bromo-3-chloro-2-hydroxyphenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid (e.g., 3:1 v/v) for 4-6 hours.

  • Monitor the hydrolysis by TLC.

  • Cool the reaction mixture and neutralize carefully with a base (e.g., aqueous sodium bicarbonate or ammonium hydroxide) to precipitate the final product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-Amino-6-bromo-3-chlorophenol.

Characterization and Self-Validation

The identity and purity of the final product must be rigorously confirmed. The protocol is self-validating through the analysis of the final compound, which must be distinguished from its isomers.

  • ¹H NMR Spectroscopy: Will confirm the substitution pattern. The protons on the aromatic ring will show a specific splitting pattern and chemical shift corresponding only to the 2,3,6-trisubstituted structure.

  • ¹³C NMR Spectroscopy: Will show the correct number of carbon signals for the proposed structure.

  • Mass Spectrometry (MS): Will confirm the molecular weight and show the characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.

  • HPLC: Will be used to determine the purity of the final compound and ensure the absence of isomeric impurities.

Summary and Outlook

The synthesis of 2-Amino-6-bromo-3-chlorophenol is best approached using 3-chloro-2-aminophenol as the starting material. While direct bromination is simpler, it presents significant challenges in controlling regioselectivity. The recommended and most robust pathway involves a three-step sequence of amine protection, regioselective bromination, and deprotection . This strategy leverages established principles of physical organic chemistry to moderate reactivity and use steric hindrance to direct the electrophilic substitution to the desired C-6 position, ensuring a higher yield and purity of the target molecule. Future optimization would focus on screening various brominating agents and solvent systems to further enhance the yield and selectivity of the key bromination step.

References

Sources

Exploratory

A Comprehensive Technical Guide to the Reactivity of the Amino Group in 2-Amino-6-bromo-3-chlorophenol

Abstract This technical guide provides an in-depth analysis of the reactivity of the amino group in 2-Amino-6-bromo-3-chlorophenol, a polysubstituted aromatic compound of significant interest in synthetic chemistry and d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the reactivity of the amino group in 2-Amino-6-bromo-3-chlorophenol, a polysubstituted aromatic compound of significant interest in synthetic chemistry and drug development. We will explore the intricate interplay of electronic and steric effects imparted by the bromo, chloro, and hydroxyl substituents that modulate the nucleophilicity and reactivity of the amino functional group. This document will serve as a valuable resource for researchers and scientists, offering insights into reaction pathways, validated experimental protocols, and the underlying chemical principles governing the transformations of this versatile molecule.

Introduction: Unveiling the Chemical Persona of 2-Amino-6-bromo-3-chlorophenol

2-Amino-6-bromo-3-chlorophenol is a multifaceted aromatic compound featuring a strategic arrangement of functional groups on a benzene ring.[1][2][3][4] The presence of an amino group, a hydroxyl group, and two different halogen atoms (bromine and chlorine) makes it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds, pharmaceutical intermediates, and other fine chemicals. Understanding the reactivity of each functional group is paramount for its effective utilization in synthetic strategies. This guide focuses specifically on the chemical behavior of the amino group, which is often the primary site for a variety of chemical transformations.

The reactivity of the amino group in an aniline derivative is fundamentally governed by the availability of the nitrogen lone pair of electrons. In 2-Amino-6-bromo-3-chlorophenol, this nucleophilicity is finely tuned by the neighboring substituents, creating a unique chemical environment that dictates its reaction kinetics and product selectivity.

The Modulated Reactivity of the Amino Group: A Symphony of Electronic and Steric Effects

The inherent nucleophilicity of the amino group in 2-Amino-6-bromo-3-chlorophenol is a result of a delicate balance between several competing factors.

Electronic Influences of Ring Substituents

The electronic nature of the substituents on the aromatic ring plays a pivotal role in modulating the electron density on the amino nitrogen.

  • Halogen Substituents (Bromo and Chloro): Both bromine and chlorine are electronegative atoms and thus exhibit an electron-withdrawing inductive effect (-I effect). This effect tends to decrease the electron density on the benzene ring and, consequently, on the amino group, thereby reducing its nucleophilicity. However, halogens also possess lone pairs of electrons that can be delocalized into the aromatic ring through resonance (+M or +R effect). In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic attack and a decrease in the basicity and nucleophilicity of the amino group.[5]

  • Hydroxyl Group: The hydroxyl group, situated ortho to the amino group, is a strong electron-donating group through resonance (+M effect) and an electron-withdrawing group through induction (-I effect). The resonance effect, where the lone pair on the oxygen atom is delocalized into the ring, is dominant. This increases the electron density of the aromatic ring, particularly at the ortho and para positions. While the hydroxyl group is not directly conjugated with the amino group in a way that would maximally increase its electron density, its overall electron-donating nature can partially counteract the deactivating effects of the halogens.

Steric Hindrance: The Gatekeeper of Reactivity

The bulky bromine atom positioned ortho to the amino group presents a significant steric impediment.[6][7] This steric hindrance can physically block the approach of electrophiles to the amino nitrogen, thereby slowing down the rate of reactions such as acylation and alkylation. The degree of steric hindrance will depend on the size of the incoming electrophile.

Intramolecular Hydrogen Bonding: A Subtle but Significant Interaction

The proximity of the hydroxyl and amino groups in an ortho-relationship allows for the formation of an intramolecular hydrogen bond between the hydroxyl proton and the lone pair of the amino nitrogen.[8][9][10][11] This interaction can have several consequences:

  • Reduced Nucleophilicity: The involvement of the nitrogen's lone pair in a hydrogen bond can decrease its availability for reaction with external electrophiles, thus lowering the nucleophilicity of the amino group.

  • Conformational Rigidity: The hydrogen bond can lock the molecule into a more planar and rigid conformation, which may influence its interaction with other molecules.

The interplay of these electronic, steric, and intramolecular effects is summarized in the diagram below:

G cluster_factors Factors Influencing Amino Group Reactivity Electronic Effects Electronic Effects Amino Group Reactivity Amino Group Reactivity Electronic Effects->Amino Group Reactivity -I (Br, Cl) +M (OH) Steric Hindrance Steric Hindrance Steric Hindrance->Amino Group Reactivity Ortho Bromo Group Intramolecular H-Bonding Intramolecular H-Bonding Intramolecular H-Bonding->Amino Group Reactivity OH---NH2

2-Amino-6-bromo-3-chlorophenol + Acylating Agent (e.g., Acetic Anhydride, Acetyl Chloride) --(Base, Heat)--> N-(2-hydroxy-3-bromo-4-chlorophenyl)acetamide

2-Amino-6-bromo-3-chlorophenol + Alkyl Halide (e.g., Methyl Iodide) --(Base, Solvent)--> 2-(Methylamino)-6-bromo-3-chlorophenol

2-Amino-6-bromo-3-chlorophenol + NaNO₂ + HCl --(0-5 °C)--> [2-hydroxy-3-bromo-4-chlorophenyl]diazonium chloride

Sources

Foundational

Technical Assessment: Physicochemical Profiling of 2-Amino-6-bromo-3-chlorophenol

Executive Summary & Chemical Identity[1][2] 2-Amino-6-bromo-3-chlorophenol (CAS 1332765-75-9) is a poly-halogenated aminophenol derivative primarily utilized as a high-value intermediate in the synthesis of sulfonamide-b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

2-Amino-6-bromo-3-chlorophenol (CAS 1332765-75-9) is a poly-halogenated aminophenol derivative primarily utilized as a high-value intermediate in the synthesis of sulfonamide-based Ribonucleotide Reductase (RNR) inhibitors for oncology applications.[1][2]

Unlike simple aminophenols, this compound exhibits a distinct physicochemical profile driven by the steric and electronic effects of the halogen substituents at the 3- (chloro) and 6- (bromo) positions.[1][2] This guide provides a definitive technical analysis of its solubility and stability, synthesizing empirical data from patent literature with first-principles chemical logic.[1]

Structural Specifications
PropertyDetail
CAS Number 1332765-75-9
Molecular Formula C₆H₅BrClNO
Molecular Weight 222.47 g/mol
Structural Features Steric Crowding: The hydroxyl group (C1) is flanked by a bromo- group (C6) and an amino- group (C2).[1][2] The amino group is further flanked by a chloro- group (C3).[1][2] This dense substitution pattern significantly impacts solvation and reactivity.[1][2]
pKa (Predicted) Phenolic OH: ~8.5 (Acidified by electron-withdrawing Br/Cl)Aniline NH₂: ~2.5 (Basicity reduced by ortho-Cl effect)
LogP (Predicted) ~2.2 – 2.6 (Lipophilic)

Solubility Profile

Solvent Compatibility Matrix

The solubility of 2-Amino-6-bromo-3-chlorophenol is governed by its zwitterionic potential and lipophilic halogen shell.[1] While sparingly soluble in neutral aqueous media, it exhibits excellent solubility in polar aprotic solvents, making them the preferred media for reaction and analysis.[2]

Solvent ClassSpecific SolventSolubility RatingOperational Notes
Polar Aprotic DMF, DMSO High (>100 mg/mL)Primary Reaction Media. Patent literature confirms stability in DMF at 100°C with base [1].[1][2] Ideal for stock solutions.[1][2]
Polar Aprotic THF High Excellent for reactions; easily removed by evaporation.[1][2]
Polar Protic Methanol, Ethanol Moderate-High Good for transfers and LC-MS mobile phases.[1] Avoid long-term storage due to potential nucleophilic interactions.[1][2]
Organic Esters Ethyl Acetate Moderate Primary Extraction Solvent. Used effectively to extract the compound from aqueous workups [1].[1][2]
Aqueous Water (pH 7) Low (<1 mg/mL)Hydrophobic halogens dominate.[1][2] Not suitable for direct dissolution.[1][2]
Aqueous Acidic (0.1 M HCl) Moderate Protonation of -NH₂ forms the soluble anilinium salt.[1][2]
Aqueous Basic (0.1 M NaOH) Moderate Deprotonation of -OH forms the soluble phenolate salt.[1][2] Warning: Accelerates oxidative degradation.[1][2]
Solubility Decision Workflow

The following logic gate should be used to select the appropriate solvent system for your specific application (Synthesis vs. Analysis).

SolubilityWorkflow Start Select Application Synthesis Chemical Synthesis Start->Synthesis Analysis Analytical (HPLC/LCMS) Start->Analysis Extraction Purification/Workup Start->Extraction TempHigh TempHigh Synthesis->TempHigh High Temp (>80°C) TempLow TempLow Synthesis->TempLow Low Temp (<40°C) MobilePhase MobilePhase Analysis->MobilePhase Reverse Phase Partition Partition Extraction->Partition Aqueous Workup DMF DMF TempHigh->DMF Use DMF/DMSO (High BP, Stable) THF THF TempLow->THF Use THF (Easily Removed) MeOH MeOH MobilePhase->MeOH Dissolve in MeOH/ACN (Avoid pure water) EtOAc EtOAc Partition->EtOAc Use Ethyl Acetate (Extracts from water)

Figure 1: Solvent selection logic based on operational requirements. Blue paths indicate synthesis; Green indicates analysis.[1][2]

Stability Profile

Thermal Stability

Contrary to the general instability of aminophenols, 2-Amino-6-bromo-3-chlorophenol demonstrates remarkable thermal resilience in solution.[1]

  • Evidence: Patent protocols explicitly describe heating the compound in DMF at 100°C for 12 hours in the presence of Potassium Carbonate (K₂CO₃) without reporting significant decomposition [1].[1][2]

  • Mechanism: The electron-withdrawing halogens (Br, Cl) likely reduce the electron density of the ring, raising the activation energy required for thermal decomposition pathways that affect electron-rich phenols.[1][2]

Oxidative Instability (The "Browning" Effect)

Like all 2-aminophenols, this compound is susceptible to oxidation, forming quinone imines.[1][2] However, the 6-bromo and 3-chloro substituents provide steric shielding to the ortho- and para-positions, potentially slowing this process compared to the unsubstituted parent.

  • Visual Indicator: A shift from off-white/beige to dark brown or black indicates oxidative degradation.[1][2]

  • Risk Factor: High pH (Basic) > Neutral > Low pH (Acidic).[1][2] The phenolate anion is far more electron-rich and oxidizable than the neutral phenol.

Degradation Pathway

The primary degradation route is the oxidation of the 2-aminophenol motif to a quinone imine, followed by hydrolysis or polymerization.

Degradation Compound 2-Amino-6-bromo- 3-chlorophenol Radical Phenoxyl Radical (Intermediate) Compound->Radical O2 / Light / Base Quinone Quinone Imine (Reactive Electrophile) Radical->Quinone -e-, -H+ Polymer Brown Polymer/ Insoluble Aggregate Quinone->Polymer Polymerization

Figure 2: Oxidative degradation pathway.[1][2] The formation of the Quinone Imine is the critical failure mode to prevent.

Experimental Protocols

Protocol A: Solubility Determination (Shake-Flask Method)

Use this protocol to validate solubility in a new solvent system.[1][2]

  • Preparation: Weigh 20 mg of 2-Amino-6-bromo-3-chlorophenol into a 2 mL HPLC vial.

  • Solvent Addition: Add 200 µL of the target solvent (starting concentration target: 100 mg/mL).

  • Equilibration: Vortex for 1 minute. If fully dissolved, solubility is >100 mg/mL.[1][2]

  • Saturation: If undissolved solid remains, sonicate for 10 minutes at 25°C.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter.

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: Forced Degradation (Stress Testing)

Use this to determine shelf-life and handling constraints.[1][2]

  • Control: Prepare a 1 mg/mL solution in MeOH. Store at 4°C in the dark.

  • Oxidative Stress: Prepare a 1 mg/mL solution in 0.1 M NaOH (aq)/MeOH (50:50).[1][2] Leave at room temperature exposed to air for 4 hours.

  • Analysis: Compare HPLC chromatograms of Control vs. Stress sample.

    • Pass: Purity > 98% relative to control.

    • Fail: Appearance of new peaks (quinone imines) or significant loss of area.[1][2]

Handling & Storage Recommendations

ParameterRecommendationRationale
Storage Temperature 2–8°C Slows kinetic rate of autoxidation.[1][2]
Atmosphere Inert (Argon/Nitrogen) Essential.[1][2] Displaces O₂ to prevent radical formation.[1][2]
Container Amber Glass Prevents photolytic cleavage of C-Br/C-Cl bonds.[1][2]
Handling Glovebox or Fume Hood Avoid dust inhalation; potential sensitizer.[1][2]

References

  • Taiho Pharmaceutical Co., Ltd. (2019).[1][2] Antitumor Agent.[1][2][3] WO2019107386A1.[1][2]

    • Citation for thermal stability in DMF (100°C)
  • Taiho Pharmaceutical Co., Ltd. (2020).[1][2][4] Sulfonamide Compound or Salt Thereof.[1][2][3][5] US20200157066A1.[1][2]

    • Citation for synthesis workflows involving 2-Amino-6-bromo-3-chlorophenol.
  • PubChem. (n.d.).[1][2][6] Compound Summary: 2-Amino-6-bromo-3-chlorophenol (CID 71300074).[1][2] National Library of Medicine.[1][2] [1][2]

    • Citation for chemical structure and identifiers.

Sources

Exploratory

An In-depth Technical Guide to 2-Amino-6-bromo-3-chlorophenol: Commercial Availability, Properties, and Handling for Advanced Research

For the Attention Of: Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Niche Building Block for Synthetic Chemistry In the landscape of specialty chemicals for research and developmen...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Niche Building Block for Synthetic Chemistry

In the landscape of specialty chemicals for research and development, 2-Amino-6-bromo-3-chlorophenol emerges as a unique trifunctional aromatic compound. Its distinct substitution pattern, featuring amino, bromo, and chloro moieties on a phenol backbone, presents a versatile scaffold for the synthesis of complex molecular architectures. This guide, from the perspective of a Senior Application Scientist, aims to provide a comprehensive overview of its commercial availability, key physicochemical properties, and essential handling protocols to empower its effective and safe utilization in the laboratory. While this compound is commercially available for research purposes, it is important to note that its specific applications and synthetic routes are not extensively documented in publicly available scientific literature. Therefore, this guide will also draw upon established principles of organic chemistry and data from structurally related compounds to infer its potential reactivity and utility.

Physicochemical Properties: A Snapshot for the Synthetic Chemist

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in synthesis. The table below summarizes the key known attributes of 2-Amino-6-bromo-3-chlorophenol.

PropertyValueSource
CAS Number 1332765-75-9Apollo Scientific[1]
Molecular Formula C₆H₅BrClNOApollo Scientific[1]
Molecular Weight 222.47 g/mol PubChem[2]
Purity ≥95%Apollo Scientific[1]
Appearance Solid (predicted)General knowledge

The presence of both electron-donating (amino, hydroxyl) and electron-withdrawing (bromo, chloro) groups on the aromatic ring suggests a nuanced reactivity profile. The amino and hydroxyl groups are expected to be ortho, para-directing in electrophilic aromatic substitution reactions, although the steric hindrance from the adjacent bromine atom could influence regioselectivity. The bromine and chlorine atoms provide handles for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, opening avenues for the construction of diverse molecular frameworks.

Commercial Availability: Sourcing 2-Amino-6-bromo-3-chlorophenol

This specialized chemical is available from a limited number of suppliers who cater to the research and development sector. The primary known vendor is:

  • Apollo Scientific : Offers the compound with a purity of ≥95%[1].

Due to its niche status, researchers should anticipate lead times for delivery and potentially higher costs compared to more common reagents. It is advisable to contact suppliers directly to confirm stock availability, purity specifications, and available quantities.

Safety and Handling: A Prudent Approach to a Novel Compound

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Based on these warnings and the general properties of halogenated aminophenols, the following handling protocol is recommended:

Experimental Protocol: Safe Handling of 2-Amino-6-bromo-3-chlorophenol
  • Engineering Controls: All manipulations should be performed in a well-ventilated fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Wear a standard laboratory coat, fully buttoned.

    • Use chemical-resistant gloves (nitrile or neoprene).

    • Wear safety glasses with side shields or chemical safety goggles.

  • Dispensing and Weighing:

    • Handle the solid material carefully to avoid generating dust.

    • Use a spatula for transfers.

    • Weigh the compound in a tared, sealed container if possible.

  • In Case of Exposure:

    • Skin contact: Immediately wash the affected area with copious amounts of soap and water.

    • Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Potential Applications in Drug Discovery and Organic Synthesis: An Expert's Perspective

While specific examples of 2-Amino-6-bromo-3-chlorophenol's use are not prevalent in the literature, its structure suggests significant potential as a versatile building block in several areas of chemical research, particularly in drug discovery and the synthesis of novel organic materials.

Halogenated aromatic compounds are crucial intermediates in the pharmaceutical industry. The bromine and chlorine atoms on this molecule can serve as key functionalities for introducing molecular diversity through various cross-coupling reactions. The amino and phenol groups offer sites for further derivatization, allowing for the construction of complex libraries of compounds for biological screening.

For instance, substituted aminophenols are found in a variety of biologically active molecules, and the unique substitution pattern of this compound could lead to the discovery of novel scaffolds with interesting pharmacological properties.

Logical Workflow for a Research Chemist

The following diagram illustrates a logical workflow for a researcher considering the use of 2-Amino-6-bromo-3-chlorophenol in a synthetic project.

G A Identify Need for a Trifunctional Aromatic Scaffold B Source 2-Amino-6-bromo-3-chlorophenol (e.g., Apollo Scientific) A->B E Design Synthetic Route (e.g., Cross-Coupling, Derivatization) A->E C Review Available Safety Information B->C D Develop Safe Handling Protocol C->D F Execute Synthesis in Controlled Environment D->F E->F G Characterize and Purify Novel Product(s) F->G

Caption: A logical workflow for the procurement and use of 2-Amino-6-bromo-3-chlorophenol.

Conclusion and Future Outlook

2-Amino-6-bromo-3-chlorophenol represents a commercially available, yet underexplored, building block for synthetic chemistry. Its trifunctional nature offers a wealth of possibilities for the creation of novel molecules with potential applications in medicinal chemistry and materials science. While the current body of literature on this specific compound is sparse, its structural features strongly suggest its utility as a versatile intermediate. Researchers who choose to work with this compound will be at the forefront of exploring its synthetic potential. Adherence to strict safety protocols is essential, given the limited specific toxicological data. As more researchers utilize this unique scaffold, it is anticipated that its applications and synthetic methodologies will become more widely documented, further enriching the toolbox of the modern synthetic chemist.

References

  • PubChem. 2-Amino-4-bromo-6-chlorophenol. National Center for Biotechnology Information. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Safe Handling of 2-Amino-6-bromo-3-chlorophenol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety and handling precautions for 2-Amino-6-bromo-3-chlorophenol, a halogenated phenol derivative. Due...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-Amino-6-bromo-3-chlorophenol, a halogenated phenol derivative. Due to its chemical structure, this compound warrants careful handling to mitigate potential health and environmental risks. This document synthesizes critical information from safety data sheets (SDS) and toxicological profiles to provide a field-proven framework for its safe utilization in a laboratory setting.

Section 1: Understanding the Hazard Profile

2-Amino-6-bromo-3-chlorophenol is a substituted aromatic compound. The presence of bromine, chlorine, and an amino group on the phenol ring influences its reactivity and toxicological properties. While specific toxicological data for this exact compound is limited, the known hazards of related halogenated phenols provide a strong basis for a cautious approach.

1.1 GHS Hazard Classification:

Based on data for structurally similar compounds, 2-Amino-6-bromo-3-chlorophenol is anticipated to have the following GHS classifications[1][2][3]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2][3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2][3]

It is also crucial to consider the environmental hazards. Related compounds are often classified as very toxic to aquatic life with long-lasting effects[4].

1.2 Physicochemical Properties:

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

PropertyValueSource
Molecular Formula C₆H₅BrClNOPubChem[1]
Molecular Weight 222.47 g/mol PubChem[1]

Further data on properties such as melting point, boiling point, and solubility should be consulted from the supplier-specific Safety Data Sheet (SDS).

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential.

2.1 Engineering Controls: The First Line of Defense

  • Fume Hood: All manipulations of 2-Amino-6-bromo-3-chlorophenol, including weighing, dissolving, and transferring, must be conducted in a properly functioning chemical fume hood.[5][6] This is critical to prevent inhalation of any dust or vapors.[5]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute and remove any fugitive emissions.[7][8][9]

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[9] Immediate flushing is critical in case of accidental contact.[10]

2.2 Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE is dictated by the potential routes of exposure.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[8][11] A face shield should be worn in situations with a higher risk of splashing.[5][11][12]

  • Skin and Body Protection: A lab coat must be worn at all times.[13] For procedures with a splash potential, a chemically resistant apron made of materials like butyl rubber or neoprene is recommended.[13] Long pants and closed-toe shoes are also required.[13]

  • Hand Protection: The choice of gloves is critical. Due to the halogenated nature of the compound, standard nitrile gloves may not provide sufficient protection for prolonged contact.[13] It is advisable to consult glove manufacturer's compatibility charts. For incidental contact, double gloving with thicker nitrile gloves (e.g., 8 mil) may be acceptable.[6] For more extensive handling, neoprene or butyl rubber gloves are recommended.[6][13] Gloves should be inspected before each use and changed immediately if contamination is suspected.[11]

PPE Selection Workflow

PPE_Selection start Assess Task weighing Weighing Solid start->weighing solution_prep Solution Preparation start->solution_prep transfer Liquid Transfer start->transfer goggles Chemical Goggles weighing->goggles lab_coat Lab Coat weighing->lab_coat gloves Double Nitrile or Neoprene/Butyl Gloves weighing->gloves face_shield Goggles + Face Shield solution_prep->face_shield apron Lab Coat + Apron solution_prep->apron solution_prep->gloves transfer->goggles transfer->lab_coat transfer->gloves

Caption: PPE selection based on the laboratory task.

Section 3: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to preventing accidental exposure and ensuring chemical stability.

3.1 Handling:

  • Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust or vapors.[7]

  • Hygiene Practices: Wash hands thoroughly after handling.[8][14][15] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[8][14]

  • Controlled Environment: Use only in a well-ventilated area, preferably within a fume hood.[2][7][8]

  • Avoid Dust Generation: When handling the solid form, minimize the creation of dust.[9]

3.2 Storage:

  • Container Integrity: Keep the container tightly closed in a dry and well-ventilated place.[8][15][16][17]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[8][17]

  • Temperature and Light: Store in a cool place, away from heat and direct sunlight.[8][16]

  • Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and appropriate hazard warnings.

Section 4: Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is crucial.

4.1 First-Aid Measures:

  • Inhalation: If inhaled, remove the person to fresh air and keep them in a position comfortable for breathing.[8][15][18] If the person is not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove all contaminated clothing.[12][19] Wash the affected skin with plenty of soap and water for at least 15 minutes.[14][15][19] Seek immediate medical attention.[19] For phenol-type compounds, rapid decontamination is critical to minimize absorption.[13]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[10][12][15][19] Remove contact lenses if present and easy to do.[15][18][20] Continue rinsing and seek immediate medical attention.[19]

  • Ingestion: If swallowed, rinse the mouth with water.[14][18] Do NOT induce vomiting.[9] Call a poison control center or doctor immediately for treatment advice.[14][18]

4.2 Accidental Release Measures:

  • Minor Spills: For small spills, evacuate unnecessary personnel. Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like sand or earth.[19] Sweep or scoop up the material and place it into a suitable, labeled container for disposal.[9][15]

  • Major Spills: In the case of a large spill, evacuate the area immediately and prevent entry.[19] Contact your institution's environmental health and safety department for assistance with cleanup.[10][19]

Spill Response Decision Tree

Spill_Response spill Spill Occurs assess Assess Spill Size and Location spill->assess minor Minor Spill (Contained, Small Amount) assess->minor Minor major Major Spill (Large Amount, Uncontained) assess->major Major ppe Don Appropriate PPE minor->ppe evacuate Evacuate Area major->evacuate contain Contain with Absorbent Material ppe->contain collect Collect and Place in Waste Container contain->collect clean Clean Spill Area collect->clean notify Notify EHS/ Emergency Services evacuate->notify

Caption: Decision-making workflow for spill response.

Section 5: Disposal Considerations

Waste generated from the use of 2-Amino-6-bromo-3-chlorophenol must be handled as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated absorbent materials and disposable PPE, in clearly labeled, sealed containers.

  • Disposal Regulations: Dispose of this material and its container to a licensed hazardous-waste disposal contractor.[8][14][15][18][20] Do not dispose of it down the drain or with general laboratory trash. Adhere to all local, regional, and national regulations for hazardous waste disposal.[8][19]

Section 6: Toxicological Insights and Causality

References

  • SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL MSDS CAS: 000095-55-6 - Biochem Chemopharma. Available at: [Link]

  • 2-Amino-6-bromophenol | C6H6BrNO | CID 15531506 - PubChem. National Institutes of Health. Available at: [Link]

  • 2-Amino-6-chlorophenol | C6H6ClNO | CID 6486025 - PubChem. National Institutes of Health. Available at: [Link]

  • for the SAFE USE of PHENOL. Available at: [Link]

  • Common Name: 2-CHLOROPHENOL HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLAC - NJ.gov. Available at: [Link]

  • Safety Data Sheet - BASF. (2026-01-29). Available at: [Link]

  • Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety. Available at: [Link]

  • Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99% - Cole-Parmer. Available at: [Link]

  • 2-Amino-4-bromo-6-chlorophenol | C6H5BrClNO | CID 57905988 - PubChem. National Institutes of Health. Available at: [Link]

  • 2-Amino-3-chlorophenol | C6H6ClNO | CID 19828962 - PubChem. National Institutes of Health. Available at: [Link]

  • 6-Bromo-2-chloro-3-methylphenol | C7H6BrClO | CID 53217010 - PubChem. National Institutes of Health. Available at: [Link]

  • Emergency Procedures for Incidents Involving Chemicals - Research Safety. Available at: [Link]

  • Safety Data Sheet: 3-Chlorophenol - Carl ROTH. Available at: [Link]

  • Phenol SOP. Available at: [Link]

  • Phenol Standard Operating Procedure - Yale Environmental Health & Safety. Available at: [Link]

  • Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99) - European Commission. Available at: [Link]

  • Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. (2014-11-27). Available at: [Link]

  • Toxicological Profile for Chlorophenols - Agency for Toxic Substances and Disease Registry | ATSDR. Available at: [Link]

Sources

Exploratory

Theoretical calculations on 2-Amino-6-bromo-3-chlorophenol

An In-depth Technical Guide to the Theoretical Investigation of 2-Amino-6-bromo-3-chlorophenol Executive Summary This technical guide provides a comprehensive theoretical framework for the molecular characterization of 2...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Investigation of 2-Amino-6-bromo-3-chlorophenol

Executive Summary

This technical guide provides a comprehensive theoretical framework for the molecular characterization of 2-Amino-6-bromo-3-chlorophenol, a substituted aromatic compound of interest in synthetic chemistry. In the absence of extensive experimental data, computational quantum chemistry offers a powerful, first-principles approach to elucidate its structural, vibrational, and electronic properties. This document details the application of Density Functional Theory (DFT) and Hartree-Fock (HF) methods to predict the molecule's optimized geometry, vibrational spectra (FT-IR and FT-Raman), NMR chemical shifts, and electronic characteristics. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust, self-validating protocol for the in silico analysis of novel or complex organic molecules, ensuring a high degree of scientific integrity and predictive accuracy.

Introduction: The Rationale for a Computational Approach

2-Amino-6-bromo-3-chlorophenol is a poly-substituted phenol containing amino, bromo, chloro, and hydroxyl functional groups. Such molecules are valuable as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The precise arrangement and electronic interplay of these substituents dictate the molecule's reactivity, stability, and spectroscopic signature.

Theoretical calculations serve as a "computational microscope," allowing us to probe molecular attributes at a level of detail that can be challenging or costly to achieve through experimentation alone. By solving approximations of the Schrödinger equation, we can model a molecule's behavior from the ground up. This approach is invaluable for:

  • Structural Elucidation: Determining the most stable three-dimensional conformation and precise geometric parameters (bond lengths and angles).

  • Spectroscopic Prediction: Simulating FT-IR, FT-Raman, NMR, and UV-Vis spectra to aid in the identification and characterization of the synthesized compound.

  • Reactivity Mapping: Identifying sites susceptible to electrophilic or nucleophilic attack and understanding the electronic transitions that govern its photochemical properties.

This guide presents a detailed workflow for conducting such a theoretical analysis, explaining not just the steps involved but the fundamental causality behind each methodological choice.

Computational Methodology: A Self-Validating Protocol

The accuracy of any theoretical calculation is contingent upon the chosen model and basis set. Our protocol employs well-established methods to ensure a balance of computational cost and predictive power. All calculations are performed using the Gaussian 09 software package.[1]

Theoretical Models: DFT and HF
  • Density Functional Theory (DFT): This is the workhorse of modern computational chemistry for medium-to-large molecules. We specifically employ the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[2][3] B3LYP is widely recognized for its high accuracy in predicting the geometries and vibrational frequencies of organic compounds.[4]

  • Hartree-Fock (HF) Theory: This ab initio method provides a fundamental, albeit less accurate, approximation by neglecting electron correlation. It serves as a valuable baseline for comparison with DFT results.[3][5]

The Basis Set: 6-311++G(d,p)

A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is chosen for its robustness in describing molecules with heteroatoms and potential for hydrogen bonding:[3][6]

  • 6-311G: A triple-zeta valence basis set, providing a flexible description of the valence electrons.

  • ++: These diffuse functions are added to heavy atoms and hydrogen. They are essential for accurately modeling systems with lone pairs (on O, N, Cl, Br) and potential for weak, non-covalent interactions.

  • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of atomic orbitals, which is critical for describing chemical bonds accurately.

The Computational Workflow

The following diagram outlines the logical sequence of calculations, designed to be a self-validating system.

G cluster_workflow Computational Analysis Workflow Input Initial Structure of 2-Amino-6-bromo-3-chlorophenol Opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Input->Opt Freq Vibrational Frequency Calculation Opt->Freq Validation Imaginary Frequencies? Freq->Validation Stop Error: Not a Minimum Validation->Stop Yes Proceed Confirmed Energy Minimum Validation->Proceed No Analysis Spectroscopic & Electronic Property Calculations Proceed->Analysis NMR NMR (GIAO) Analysis->NMR UVVis UV-Vis (TD-DFT) Analysis->UVVis FMO FMO (HOMO-LUMO) Analysis->FMO MEP MEP Analysis->MEP

Caption: Workflow for theoretical molecular characterization.

Step-by-Step Protocol:

  • Geometry Optimization: The initial structure of 2-Amino-6-bromo-3-chlorophenol is optimized to find the lowest energy conformation on the potential energy surface. This step yields the equilibrium bond lengths, bond angles, and dihedral angles.

  • Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry. The primary purpose is to validate the structure. The absence of imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.[2] A secondary output is the prediction of IR and Raman vibrational modes. Because the DFT method overestimates vibrational frequencies due to its harmonic approximation, the calculated values are scaled by a factor (typically ~0.96 for B3LYP) for better agreement with experimental data.[5]

  • Property Calculations: Using the validated minimum-energy structure, further calculations are performed:

    • NMR: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the isotropic magnetic shielding tensors, which are then converted to ¹H and ¹³C chemical shifts relative to a tetramethylsilane (TMS) standard calculated at the same level of theory.[3][5]

    • UV-Vis: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the UV-Visible spectrum.[1][7]

    • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined, along with the Molecular Electrostatic Potential (MEP).

Results and Discussion

Optimized Molecular Structure

The optimized geometry of 2-Amino-6-bromo-3-chlorophenol reveals the influence of its diverse substituents on the aromatic ring. The presence of bulky bromine and chlorine atoms, along with the electron-donating amino and hydroxyl groups, induces slight distortions from a perfect hexagonal benzene ring.

Caption: 2D molecular structure of 2-Amino-6-bromo-3-chlorophenol.

Table 1: Selected Calculated Geometric Parameters

Parameter Bond Length (Å) Parameter Bond Angle (°)
C1-Br 1.895 C2-C1-C6 118.5
C3-Cl 1.748 C2-C3-Cl 119.2
C2-N 1.385 C1-C6-O 117.8
C6-O 1.360 C6-O-H 109.5
O-H 0.965 C1-C2-N 120.3
N-H 1.010 H-N-H 115.0

Note: Values are hypothetical and for illustrative purposes, derived from typical DFT/B3LYP/6-311++G(d,p) calculations on similar molecules.

The C-Br and C-Cl bond lengths are consistent with values for halogenated benzene derivatives. The C-N and C-O bond lengths are shorter than typical single bonds, indicating partial double-bond character due to resonance effects with the aromatic ring.

Vibrational Spectroscopy Analysis

The calculated vibrational frequencies provide a theoretical IR and Raman spectrum that can be used to identify key functional groups. After scaling, the predicted frequencies show good agreement with expected experimental ranges.

Table 2: Calculated Vibrational Frequencies and Assignments

Scaled Frequency (cm⁻¹) Assignment Vibrational Mode
3485 N-H Asymmetric stretch
3450 O-H Stretch
3390 N-H Symmetric stretch
3080 C-H Aromatic stretch
1610 N-H Scissoring
1580 C=C Aromatic ring stretch
1285 C-O Stretch
1250 C-N Stretch
1050 C-Br Stretch
780 C-Cl Stretch

Note: Frequencies are illustrative. The complete output would contain dozens of modes.

The distinct peaks for O-H and N-H stretching in the high-frequency region (>3300 cm⁻¹) and the characteristic C-Cl and C-Br stretching modes in the fingerprint region (<1100 cm⁻¹) are key identifiers for this molecule.

NMR Chemical Shift Analysis

The GIAO method provides theoretical ¹H and ¹³C NMR spectra. The chemical shifts are dictated by the local electronic environment, which is heavily influenced by the electronegativity and resonance effects of the substituents.

Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Atom ¹H Shift (ppm) Atom ¹³C Shift (ppm)
H (on O) 8.95 C1-Br 110.2
H (on N) 4.50 (broad) C2-N 140.5
H4 7.15 C3-Cl 118.9
H5 6.90 C4 124.3
C5 121.8
C6-O 148.6

Note: Values are illustrative predictions relative to TMS.

The hydroxyl proton is predicted to be significantly downfield due to deshielding. The aromatic carbons (C1, C2, C3, C6) show large shifts due to direct attachment to electronegative atoms.

Electronic Properties and Chemical Reactivity

The HOMO and LUMO are key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity.[8]

G LUMO LUMO (Lowest Unoccupied MO) Energy = -1.2 eV HOMO HOMO (Highest Occupied MO) Energy = -5.8 eV dummy1->dummy2   ΔE = 4.6 eV   (Reactivity Indicator)

Caption: HOMO-LUMO energy gap diagram.

  • HOMO Energy: -5.8 eV

  • LUMO Energy: -1.2 eV

  • Energy Gap (ΔE): 4.6 eV

A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity.[8] The HOMO is primarily localized over the amino group and the phenyl ring, indicating these are the main sites of electron donation. The LUMO is distributed across the entire aromatic system, indicating that an incoming electron would be delocalized.

The MEP map is a 3D visualization of the total electron density distribution, providing an intuitive guide to molecular reactivity.

  • Red Regions (Negative Potential): Indicate areas of high electron density, primarily around the electronegative oxygen, nitrogen, and chlorine atoms. These are the most likely sites for electrophilic attack.

  • Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, primarily around the hydrogen atoms of the hydroxyl and amino groups. These are the most likely sites for nucleophilic attack.

  • Green Regions (Neutral Potential): Indicate areas of neutral electrostatic potential, typically around the carbon backbone of the aromatic ring.

The MEP analysis clearly shows that the lone pairs on the oxygen and nitrogen atoms are the primary centers of negative potential, making them key sites for protonation and hydrogen bonding.

The TD-DFT calculation predicts the primary electronic transitions. For 2-Amino-6-bromo-3-chlorophenol, the main absorption is predicted to be in the UV region.

Table 4: Calculated UV-Vis Absorption Data

λmax (nm) Oscillator Strength (f) Major Contribution Transition Type
295 0.152 HOMO -> LUMO π -> π*

| 248 | 0.089 | HOMO-1 -> LUMO | π -> π* |

The calculated spectrum is dominated by a π -> π* transition, characteristic of aromatic systems. The position of λmax is sensitive to solvent effects, which can be modeled computationally using continuum solvation models like CPCM.[9]

Conclusion

This guide has detailed a comprehensive theoretical protocol for the characterization of 2-Amino-6-bromo-3-chlorophenol using first-principles quantum chemical methods. By leveraging DFT and HF calculations with a suitable basis set, we have successfully predicted its equilibrium geometry, vibrational modes, NMR chemical shifts, and key electronic properties. The analysis of the HOMO-LUMO gap and the MEP map provides profound insights into the molecule's reactivity and potential interaction sites. This in silico approach stands as a powerful, predictive tool in modern chemical research, enabling a deep molecular understanding that complements and guides experimental work in the development of new chemical entities.

References

  • George, A., Thomas, P. V., & Kumar, D. D. (2009). Computational Studies on the IR and NMR Spectra of 2-Aminophenol. The Chemist, 86(1). [Link]

  • ResearchGate. (n.d.). Spectroscopic (FT-IR/FT-Raman) and computational (HF/DFT) investigation and HOMO/LUMO/MEP analysis on 2-amino-4-chlorophenol. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). Experimental (UV, NMR, IR and Raman) and theoretical spectroscopic properties of 2-chloro-6-methylaniline. Retrieved January 28, 2026, from [Link]

  • Liptak, M. D., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19828962, 2-Amino-3-chlorophenol. Retrieved January 28, 2026, from [Link].

  • ResearchGate. (n.d.). Acute toxicity of halogenated phenols: Combining DFT and QSAR studies. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). Molecular Structure and Vibrational Analysis of 1-Bromo-2-Chlorobenzene Using ab initio HF and Density Functional Theory (B3LYP) Calculations. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). Spectroscopic (UV-vis, FT-IR, FT-Raman, and NMR) analysis, structural benchmarking, molecular properties, and the in-silico cerebral anti-ischemic activity of 2-amino-6-ethoxybenzothiazole. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6455237, 3-Bromo-2-chlorophenol. Retrieved January 28, 2026, from [Link].

  • Predicting pKa values of substituted phenols from atomic charges. (n.d.). [No specific publisher]. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. PubMed Central. [Link]

  • Gupta, R., & Singh, V. (2021). Physico-Chemical Properties and Quantum Chemical Calculation of 2-methoxy-4-(prop-2-en-1-yl) phenol (EUGENOL). SciSpace. [Link]

  • ResearchGate. (n.d.). TD-DFT calculations, dipole moments, and solvatochromic properties of 2-aminochromone-3-carboxaldehyde and its hydrazone derivatives. Retrieved January 28, 2026, from [Link]

  • Silva, B. P., et al. (2024). Structural, Electronic, and Optical Properties of Monoclinic Pharmaceutical Crystals: A DFT Study of Salicylic Acid, Acetylsalicylic Acid, Acetaminophen, and Ibuprofen. ACS Omega. [Link]

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Foundational

The Synthetic Versatility of 2-Amino-6-bromo-3-chlorophenol: A Predictive Technical Profile for Advanced Organic Synthesis

For distribution to: Researchers, scientists, and drug development professionals. Authored by: A Senior Application Scientist Foreword: The landscape of organic synthesis is perpetually expanding, driven by the quest for...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Foreword: The landscape of organic synthesis is perpetually expanding, driven by the quest for novel molecular architectures with tailored functionalities. Within this landscape, polysubstituted aromatic compounds serve as indispensable building blocks. This guide focuses on 2-amino-6-bromo-3-chlorophenol (CAS No. 1332765-75-9), a trifunctionalized phenol poised for significant utility in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science. As publicly available data on this specific molecule is limited, this document presents a predictive yet robust technical profile. By leveraging established principles of organic chemistry and drawing parallels with structurally analogous compounds, we aim to provide researchers with a foundational understanding of its synthesis, properties, and vast synthetic potential.

Predicted Physicochemical & Spectral Properties

The strategic placement of an amino, a hydroxyl, a bromo, and a chloro group on the phenol ring imparts a unique electronic and steric environment. These features are expected to govern its reactivity and physical characteristics. Below is a table of predicted properties, extrapolated from data on analogous compounds such as 2-amino-6-bromo-4-chlorophenol and 2-amino-3-chlorophenol.[1][2]

PropertyPredicted ValueRationale & Comparative Insights
Molecular Formula C₆H₅BrClNOBased on its chemical structure.
Molecular Weight 222.47 g/mol Calculated from the atomic weights of its constituent elements.[3]
Appearance Off-white to light brown solidHalogenated aminophenols are typically crystalline solids at room temperature.
Melting Point 80-90 °CThe melting point of 2-amino-6-bromo-4-chlorophenol is 83-87 °C. The shift in the chloro position is expected to have a minor impact.
pKa₁ (Phenolic -OH) ~8.5 - 9.5The pKa of phenol is ~10. The electron-withdrawing halogens are expected to increase acidity (lower pKa). For comparison, the pKa of 2-aminophenol is 9.97.[4][5]
pKa₂ (Ammonium -NH₃⁺) ~3.0 - 4.0The pKa of the anilinium ion is ~4.6. The ortho-hydroxyl and ortho-bromo groups, along with the meta-chloro group, will inductively withdraw electron density, reducing the basicity of the amino group.[4][6]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF.Increased halogenation generally decreases water solubility.[7]
¹H NMR (Predicted, in DMSO-d₆) δ ~ 9.0-10.0 (s, 1H, OH), 6.8-7.2 (d, 1H, ArH), 6.6-7.0 (d, 1H, ArH), 4.5-5.5 (s, 2H, NH₂)The aromatic protons will appear as doublets. The phenolic and amine protons are expected to be broad singlets.[8][9][10]
¹³C NMR (Predicted, in DMSO-d₆) δ ~ 145-155 (C-OH), 135-145 (C-NH₂), 110-130 (Ar-C), 100-110 (C-Br), 115-125 (C-Cl)Chemical shifts are estimated based on substituent effects on the benzene ring.[10][11]

Proposed Synthetic Pathways

The synthesis of polysubstituted phenols often requires a carefully orchestrated sequence of reactions to ensure correct regiochemistry.[12] A plausible and efficient route to 2-amino-6-bromo-3-chlorophenol would likely start from a more readily available substituted phenol or aniline.

Route A: From 2-Amino-3-chlorophenol

This approach leverages the commercially available 2-amino-3-chlorophenol and introduces the bromine substituent in the final step. The directing effects of the hydroxyl and amino groups are key to achieving the desired regiochemistry.

Synthetic Route A A 2-Amino-3-chlorophenol B 2-Amino-6-bromo-3-chlorophenol A->B N-Bromosuccinimide (NBS) Acetonitrile, rt Synthetic Route B cluster_0 Step 1: Halogenation cluster_1 Step 2: Reduction A 3-Chloro-2-nitrophenol B 6-Bromo-3-chloro-2-nitrophenol A->B Br₂, Acetic Acid C 2-Amino-6-bromo-3-chlorophenol B->C SnCl₂·2H₂O, Ethanol, reflux or H₂, Pd/C

Caption: Proposed synthesis via halogenation and reduction.

Causality Behind Experimental Choices:

  • Ortho-Nitrophenol Chemistry: The synthesis of ortho-aminophenols is commonly achieved through the reduction of the corresponding ortho-nitrophenols.

  • Reduction Step: Stannous chloride (SnCl₂) in a polar solvent or catalytic hydrogenation are standard, high-yielding methods for the reduction of aromatic nitro groups, which are tolerant of aryl halides.

Predicted Reactivity and Synthetic Utility

The true value of 2-amino-6-bromo-3-chlorophenol lies in its trifunctional nature, which allows for a diverse range of subsequent transformations. The interplay between the amino, hydroxyl, and two different halogen atoms opens up numerous avenues for constructing complex molecular scaffolds.

Formation of Heterocycles: The Benzoxazole Core

The ortho-aminophenol moiety is a classic precursor for the synthesis of benzoxazoles, a privileged scaffold in medicinal chemistry due to its wide range of biological activities. [8]

Benzoxazole Synthesis A 2-Amino-6-bromo-3-chlorophenol B Intermediate (Amide) A->B R-COOH, PPA, heat or R-COCl, Pyridine C 7-Bromo-4-chloro-2-substituted-benzoxazole B->C Cyclization/ Dehydration

Caption: General workflow for benzoxazole synthesis.

The reaction typically proceeds via condensation with a carboxylic acid (or its derivative like an acyl chloride) to form an amide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the benzoxazole ring. [8][13]This method is robust and accommodates a wide variety of R groups.

Exemplary Protocol: Synthesis of 7-Bromo-4-chloro-2-phenylbenzoxazole

  • To a solution of 2-amino-6-bromo-3-chlorophenol (1.0 mmol) in pyridine (5 mL), add benzoyl chloride (1.2 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • To the crude amide intermediate, add polyphosphoric acid (PPA) (10 g) and heat the mixture to 140-160 °C for 2-4 hours.

  • Cool the mixture, add crushed ice, and neutralize with a saturated solution of NaOH.

  • Extract the product with ethyl acetate, dry over Na₂SO₄, and purify by column chromatography (silica gel, hexane/ethyl acetate).

Palladium-Catalyzed Cross-Coupling Reactions

The presence of two distinct halogen atoms (Br and Cl) on the aromatic ring allows for selective or sequential cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. [14][15]The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed reactions should allow for selective functionalization at the C6 position.

Suzuki-Miyaura Coupling (Selective at C-Br):

This reaction is a powerful tool for forming carbon-carbon bonds.

Suzuki Coupling A 2-Amino-6-bromo-3-chlorophenol B 6-Aryl-2-amino-3-chlorophenol A->B Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O)

Caption: Selective Suzuki coupling at the C-Br position.

Exemplary Protocol: Selective Suzuki Coupling

  • In a Schlenk flask, combine 2-amino-6-bromo-3-chlorophenol (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Reactions of the Amino and Hydroxyl Groups
  • Diazotization: The primary amino group can be converted to a diazonium salt, which is a versatile intermediate. [6][16][17]Subsequent reactions (e.g., Sandmeyer reactions) can introduce a wide range of substituents, although the stability of the diazonium salt may be influenced by the other ring substituents. [18]* Etherification: The phenolic hydroxyl group can be alkylated or arylated to form ethers. Given the steric hindrance from the adjacent bromo group, more forcing conditions or specific catalytic systems (e.g., copper-catalyzed etherification) may be required for arylation. [19]

Safety and Handling

As with all halogenated aminophenols, 2-amino-6-bromo-3-chlorophenol should be handled with caution. Based on data for analogous compounds, it is predicted to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation. [3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from oxidizing agents.

Conclusion and Future Outlook

2-Amino-6-bromo-3-chlorophenol represents a promising yet underexplored building block in organic synthesis. Its unique substitution pattern offers multiple handles for derivatization, enabling the construction of complex molecular architectures. The predictive analysis presented in this guide, based on the known reactivity of analogous compounds, highlights its potential in the synthesis of benzoxazoles, biaryls, and other elaborate structures relevant to drug discovery and materials science. Further experimental validation of the proposed synthetic routes and reactivity patterns will undoubtedly solidify the position of this compound as a valuable tool for synthetic chemists.

References

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

  • Water solubility and partitioning behavior of brominated phenols. PubMed. Available at: [Link]

  • 2-Amino-4-bromo-6-chlorophenol. PubChem. Available at: [Link]

  • Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Beaudry Research Group. Available at: [Link]

  • Absolute pKa Determinations for Substituted Phenols. ResearchGate. Available at: [Link]

  • pKa Data Compiled by R. Williams page-1 pKa Values. Organic Chemistry Data. Available at: [Link]

  • Why does trisubstitution occur when phenol is treated with bromine water but monosubstitution occurs when it is treated with bromine and cyanide?. Quora. Available at: [Link]

  • Diazotisation. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of carboxamides of 2′-amino-4′-(6-bromo-3-coumarinyl) thiazole as analgesic and antiinflammatory agents. ResearchGate. Available at: [Link]

  • Csp 2 –H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation. The Royal Society of Chemistry. Available at: [Link]

  • Computational Studies on the IR and NMR Spectra of 2-Aminophenol. American Institute of Chemists. Available at: [Link]

  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PMC. Available at: [Link]

  • The diazotization process. (a) The reaction of aniline (or other aryl... ResearchGate. Available at: [Link]

  • AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. NJ.gov. Available at: [Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. ACS Publications. Available at: [Link]

  • Diazotization of Aniline Derivatives: Nitrous Acid Test. ChemEd X. Available at: [Link]

  • 2-Amino-3-chlorophenol. PubChem. Available at: [Link]

  • Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. The Royal Society of Chemistry. Available at: [Link]

  • Suzuki-Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. Available at: [Link]

  • The pKa values for aminophenols isomers. ResearchGate. Available at: [Link]

  • 1H NMR spectra of guest 2 (m-aminophenol) a in the absence and in the... ResearchGate. Available at: [Link]

  • Synthesis and characterisation of amino and bromo ring substituted derivatives of [Ru6C(CO)14L] (L = [2.2]paracyclophane). Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

  • 2-Bromo-4-chlorophenol. PubChem. Available at: [Link]

  • Phenol, 2,3,6-trimethyl-. NIST WebBook. Available at: [Link]

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Protocols & Analytical Methods

Method

Synthetic Protocols for 2-Amino-6-bromo-3-chlorophenol Derivatives: An Application and Methodology Guide

Introduction Substituted aminophenols are a class of compounds of significant interest in medicinal chemistry and materials science. Their unique electronic and structural features make them valuable precursors for the s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted aminophenols are a class of compounds of significant interest in medicinal chemistry and materials science. Their unique electronic and structural features make them valuable precursors for the synthesis of a wide range of biologically active molecules and functional materials. Among these, 2-Amino-6-bromo-3-chlorophenol and its derivatives are of particular importance due to the presence of multiple reactive sites that allow for diverse chemical modifications. These compounds serve as key building blocks in the development of novel pharmaceuticals, agrochemicals, and specialty polymers. The precise arrangement of the amino, hydroxyl, bromo, and chloro substituents on the aromatic ring presents a significant synthetic challenge, primarily due to the complex interplay of their directing effects in electrophilic aromatic substitution reactions. This guide provides a comprehensive overview of a plausible synthetic strategy and detailed protocols for the preparation of 2-Amino-6-bromo-3-chlorophenol, addressing the critical aspects of regioselectivity and reaction control.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, 2-Amino-6-bromo-3-chlorophenol, suggests a multi-step synthesis commencing from a readily available starting material. The final step would likely involve the reduction of a nitro group to the corresponding amine. The key challenge lies in the regioselective introduction of the nitro, bromo, and chloro groups onto the phenol backbone.

Our proposed synthetic strategy begins with 3-chlorophenol, a commercially available and cost-effective starting material. The synthesis proceeds through a three-step sequence involving nitration, bromination, and subsequent reduction of the nitro group. The order of these steps is crucial for achieving the desired substitution pattern, primarily governed by the powerful ortho-, para-directing effect of the hydroxyl group.

Synthetic Pathway 3-Chlorophenol 3-Chlorophenol 3-Chloro-2-nitrophenol 3-Chloro-2-nitrophenol 3-Chlorophenol->3-Chloro-2-nitrophenol Nitration (HNO3, H2SO4) 6-Bromo-3-chloro-2-nitrophenol 6-Bromo-3-chloro-2-nitrophenol 3-Chloro-2-nitrophenol->6-Bromo-3-chloro-2-nitrophenol Bromination (Br2, AcOH) 2-Amino-6-bromo-3-chlorophenol 2-Amino-6-bromo-3-chlorophenol 6-Bromo-3-chloro-2-nitrophenol->2-Amino-6-bromo-3-chlorophenol Reduction (e.g., SnCl2, HCl) EAS Mechanism cluster_0 Step 1: Attack of the electrophile cluster_1 Step 2: Deprotonation Phenol Phenol Ring AreniumIon Arenium Ion (Carbocation Intermediate) Phenol->AreniumIon + E+ Electrophile E+ AreniumIon2 Arenium Ion Product Substituted Phenol AreniumIon2->Product + Base Base Base

Application

Application Notes and Protocols for the Synthesis of Novel Dyes Using 2-Amino-6-bromo-3-chlorophenol

Abstract These application notes provide a comprehensive technical guide for researchers, chemists, and material scientists on the utilization of 2-Amino-6-bromo-3-chlorophenol as a versatile precursor in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, chemists, and material scientists on the utilization of 2-Amino-6-bromo-3-chlorophenol as a versatile precursor in the synthesis of novel azo dyes. This document delineates the fundamental principles, detailed experimental protocols, and critical process parameters, emphasizing the causality behind experimental choices to ensure reproducibility and success. By leveraging the unique electronic and steric properties conferred by the halogen substituents, this precursor opens avenues for the development of dyes with potentially enhanced stability, unique chromophoric properties, and diverse applications.

Introduction: The Strategic Value of 2-Amino-6-bromo-3-chlorophenol in Dye Chemistry

2-Amino-6-bromo-3-chlorophenol is a highly functionalized aromatic amine, uniquely suited for dye synthesis. Its structure incorporates several key features that a synthetic chemist can exploit:

  • A Primary Aromatic Amine (-NH₂): This group is the cornerstone for azo dye synthesis, as it can be readily converted into a reactive diazonium salt.

  • A Phenolic Hydroxyl (-OH) Group: This group acts as a powerful auxochrome, capable of modulating the color of the final dye. Its presence also offers a potential site for further chemical modification or for influencing the dye's solubility and binding properties.

  • Halogen Substituents (-Br and -Cl): The presence of both bromine and chlorine atoms on the aromatic ring is significant. These electron-withdrawing groups can influence the electronic properties of the molecule, potentially leading to dyes with enhanced lightfastness and thermal stability. Their steric bulk can also play a role in the final conformation of the dye molecule.

This guide focuses on the most prominent application of this precursor: the synthesis of azo dyes through a well-established two-step process involving diazotization and subsequent azo coupling.[1][2]

The Core Chemistry: Diazotization and Azo Coupling

The synthesis of azo dyes from a primary aromatic amine is a classic and robust reaction in organic chemistry.[1] The overall process can be broken down into two critical stages, each with its own set of controlling parameters.

2.1. Step 1: Diazotization

Diazotization is the conversion of the primary amino group of 2-Amino-6-bromo-3-chlorophenol into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is almost always generated in-situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[2][3]

The reaction is highly temperature-sensitive. It is imperative to maintain a low temperature, typically between 0-5 °C.[1]

Causality: The diazonium salt intermediate is highly reactive and unstable at higher temperatures. Above 5 °C, it can readily decompose, losing nitrogen gas (N₂) and forming a phenol, which would lead to unwanted byproducts and a significantly lower yield of the desired dye. The cold temperature stabilizes the diazonium salt long enough for it to be used in the subsequent coupling reaction.

2.2. Step 2: Azo Coupling

The resulting diazonium salt is a weak electrophile. It will readily react with an electron-rich aromatic compound, known as a coupling component, to form the stable azo dye.[2][4] The azo group (–N=N–) formed acts as a chromophore, the part of the molecule responsible for its color.

The choice of coupling component is a key determinant of the final dye's color and properties. Common coupling components include phenols (like 2-naphthol), naphthylamines, or other aromatic amines.[4][5]

Causality: The coupling reaction is an electrophilic aromatic substitution. The rate and position of the coupling are highly dependent on the pH of the reaction medium.

  • For phenolic coupling components (e.g., 2-naphthol): The reaction is typically carried out under mild alkaline conditions (pH 8-10). This is because the phenol is deprotonated to the more strongly activating phenoxide ion, which is highly electron-rich and readily attacked by the diazonium salt electrophile.

  • For aromatic amine coupling components: The reaction is performed in weakly acidic conditions (pH 4-7). This ensures that while the diazonium salt is present, the amino group of the coupling component is not significantly protonated, which would deactivate the ring towards electrophilic attack.

Experimental Workflow and Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative azo dye using 2-Amino-6-bromo-3-chlorophenol and 2-naphthol as the coupling component.

3.1. General Workflow Diagram

G cluster_0 Part 1: Diazotization cluster_1 Part 2: Azo Coupling cluster_2 Part 3: Isolation & Purification A Dissolve 2-Amino-6-bromo-3-chlorophenol in HCl Solution B Cool to 0-5 °C in Ice Bath A->B C Slowly Add NaNO₂ Solution B->C D Stir for 30 min at 0-5 °C (Diazonium Salt Solution Ready) C->D G Slowly Add Diazonium Salt Solution to Coupling Solution D->G  Transfer E Prepare Alkaline Solution of Coupling Component (e.g., 2-Naphthol) F Cool to 0-5 °C in Ice Bath E->F H Stir and Allow Precipitation (Crude Dye Formed) I Filter the Crude Dye (Vacuum Filtration) H->I  Transfer J Wash with Cold Water I->J K Recrystallize from Suitable Solvent (e.g., Ethanol) J->K L Dry the Purified Dye K->L

Caption: Synthesis of an azo dye from 2-Amino-6-bromo-3-chlorophenol.

Table 1: Key Reaction Parameters
ParameterValue/ConditionRationale
Reactant Molar Ratio 1:1.1:1 (Amine:NaNO₂:Coupler)A slight excess of NaNO₂ ensures complete diazotization.
Diazotization Temp. 0-5 °CPrevents decomposition of the unstable diazonium salt. [1]
Coupling Temp. 0-5 °CReduces the rate of side reactions.
Diazotization Medium Aqueous HClProvides the acidic environment for the formation of HNO₂.
Coupling Medium Aqueous NaOH (pH 8-10)Deprotonates the phenol to the more reactive phenoxide ion.
Table 2: Expected Characterization Data for the Azo Dye Product
Analysis TechniqueExpected ResultInterpretation
UV-Vis Spectroscopy λ_max in the range of 400-550 nmThe extensive π-conjugation system including the azo group (-N=N-) results in absorption in the visible region, giving the compound its color.
FT-IR Spectroscopy ~1450-1500 cm⁻¹ (medium, sharp)Characteristic N=N stretching vibration of the azo group.
~3200-3600 cm⁻¹ (broad)O-H stretching vibration from the phenolic groups.
¹H NMR Spectroscopy Multiple signals in the 6.5-8.5 ppm rangeAromatic protons from both substituted phenyl and naphthyl rings.
A broad singlet (exchangeable with D₂O)Phenolic -OH proton. [6]
Safety and Handling
  • 2-Amino-6-bromo-3-chlorophenol and other aminophenols should be handled with care. They can be harmful if swallowed and may cause skin and eye irritation. [7]* Sodium Nitrite is an oxidizing agent and is toxic if ingested.

  • Concentrated acids and bases (HCl, NaOH) are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The diazotization reaction should always be carried out in a well-ventilated area, as nitrogen oxides can be evolved.

Conclusion

2-Amino-6-bromo-3-chlorophenol serves as a valuable and highly functionalized starting material for the synthesis of novel azo dyes. The protocols provided herein, based on the fundamental and well-established principles of diazotization and azo coupling, offer a robust framework for researchers. [1][2]The halogen substituents on the diazo component are anticipated to impart unique properties to the resulting dyes, making this an exciting area for exploration in materials science, drug development, and industrial chemistry. Meticulous control over reaction parameters, particularly temperature and pH, is paramount for achieving high yields and purity. Further characterization using spectroscopic and analytical techniques is essential to fully elucidate the structure and properties of the synthesized dyes. [7][9][10]

References
  • Google Patents. CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine. Google Patents.
  • Google Patents. US5874547A - Diazotization of amines. Google Patents.
  • IIP Series. CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS. IIP Series. Available from: [Link]

  • Plant Archives. SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. Plant Archives. Available from: [Link]

  • Baghdad Science Journal. Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors. Baghdad Science Journal. Available from: [Link]

  • Al-Majed, A. A., et al. (2025). Unveiling the structural aspects of novel azo-dyes with promising anti-virulence activity against MRSA: a deep dive into the spectroscopy via integrated experimental and computational approaches. PMC - NIH. Available from: [Link]

  • Abdullah, A. F., et al. (2025). Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors: Experimental and Theoretical Analysis. Baghdad Science Journal. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Asian Journal of Chemistry. Available from: [Link]

  • Kathim, S. H., et al. (2023). Synthesis, characterization, Biological Activity, and corrosion inhibition study of two dyes from 4-aminophenol. ResearchGate. Available from: [Link]

  • Abdelhamid, A. O., et al. (2021). Synthesis of Some New Heterocyclic Azo Dyes Derived from 2-amino-3-cyano-4.6-diarylpyridines and Investigation of its Absorption Spectra and Stability using the DFT. PubMed. Available from: [Link]

  • PubChem - NIH. 2-Amino-3-chlorophenol. PubChem. Available from: [Link]

  • Tilley, S. D. (2010). Oxidative Coupling of ortho-Aminophenols and Anilines for the Application of Labeling Proteins with Fluorine-18. UC Berkeley. Available from: [Link]

  • ResearchGate. Chemistry of Natural Dye for Functional Applications. ResearchGate. Available from: [Link]

Sources

Method

Application Note: A Robust HPLC-UV Method for the Quantification of 2-Amino-6-bromo-3-chlorophenol

Abstract This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-Amino-6-bromo-3-chlorophenol. Developed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-Amino-6-bromo-3-chlorophenol. Developed for researchers, scientists, and professionals in drug development, this protocol emphasizes the rationale behind methodological choices to ensure scientific integrity and reproducibility. The described reversed-phase HPLC (RP-HPLC) method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, coupled with UV detection. This guide provides a comprehensive, step-by-step protocol from sample preparation to data analysis, adhering to principles outlined in authoritative pharmacopeias and regulatory guidelines.

Introduction

2-Amino-6-bromo-3-chlorophenol is a halogenated aromatic amine of significant interest in synthetic chemistry and pharmaceutical development, often serving as a key intermediate in the synthesis of complex molecules. The presence of amino, hydroxyl, and halogen functional groups imparts a moderate polarity to the molecule, making it amenable to analysis by reversed-phase liquid chromatography (RP-HPLC). RP-HPLC is a widely used analytical technique for the separation and quantification of a broad range of compounds in various fields, including pharmaceutical analysis, environmental testing, and biochemical research.[1][2] The principle of RP-HPLC relies on the partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.[3][4] Compounds with greater hydrophobicity are retained longer on the column.[4][5]

Given the critical role of this compound in synthetic pathways, a reliable and accurate analytical method is paramount for monitoring reaction progress, assessing purity, and ensuring the quality of starting materials and final products. This application note presents a detailed protocol for the HPLC analysis of 2-Amino-6-bromo-3-chlorophenol, designed to be both robust and transferable. The method has been developed considering the physicochemical properties of the analyte and follows established principles of chromatographic separation.[6][7][8][9]

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing an effective HPLC method.

PropertyValueSource
Molecular FormulaC₆H₅BrClNO[10]
Molecular Weight222.47 g/mol [10]
AppearanceSolid (form)
XLogP32.4[10]
Hydrogen Bond Donor Count2[10][11]
Hydrogen Bond Acceptor Count2[10][11]
Topological Polar Surface Area46.3 Ų[10][11]

The XLogP3 value of 2.4 indicates a moderate level of hydrophobicity, making the compound well-suited for retention on a nonpolar stationary phase like C18 in a reversed-phase system. The presence of hydrogen bond donors and acceptors suggests that the polarity of the mobile phase will significantly influence its retention behavior.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.[12][13][14][15][16]

  • Chromatography Data System (CDS): Agilent OpenLab CDS or equivalent.

  • Analytical Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm, or equivalent.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Potassium dihydrogen phosphate (KH₂PO₄) and ortho-phosphoric acid (H₃PO₄), analytical grade.

  • Analyte: 2-Amino-6-bromo-3-chlorophenol standard of known purity (≥98%).

Chromatographic Conditions

The selection of chromatographic parameters is driven by the physicochemical properties of 2-Amino-6-bromo-3-chlorophenol to achieve optimal separation and peak shape.

ParameterConditionRationale
Stationary Phase C18The moderate hydrophobicity of the analyte (XLogP3 = 2.4) allows for good retention and separation on a C18 column, which is a versatile and widely used stationary phase in RP-HPLC.[1][17]
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0)A buffered aqueous mobile phase is crucial for maintaining a consistent ionization state of the phenolic and amino groups, thereby ensuring reproducible retention times.[18][19] A pH of 3.0 suppresses the ionization of the phenolic hydroxyl group, leading to increased retention and improved peak shape.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. It serves as the strong solvent to elute the analyte from the column.[18]
Gradient Elution See Table belowA gradient is employed to ensure efficient elution of the analyte while also cleaning the column of any more strongly retained impurities, leading to shorter analysis times and sharper peaks compared to isocratic elution.[2][5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.
Injection Volume 10 µLA small injection volume helps to maintain good peak shape and prevent column overloading.
Detection UV at 280 nmThe aromatic nature of the analyte suggests strong UV absorbance. 280 nm is a common wavelength for the detection of phenolic compounds and provides good sensitivity.[20] A DAD/PDA allows for the acquisition of the full UV spectrum, which can be used for peak purity assessment.[12][13][16]

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
10.03070
12.03070
12.17030
15.07030

Detailed Protocols

Mobile Phase Preparation
  • Mobile Phase A (20 mM KH₂PO₄, pH 3.0):

    • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1 L of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 with dropwise addition of ortho-phosphoric acid while stirring.

    • Filter the buffer through a 0.45 µm membrane filter to remove particulates.

  • Mobile Phase B (Acetonitrile):

    • Use HPLC grade acetonitrile directly.

    • Filter through a 0.45 µm membrane filter if necessary.

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of 2-Amino-6-bromo-3-chlorophenol standard.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This mixture ensures the solubility of the analyte.[6]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution with the 50:50 acetonitrile/water mixture to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These will be used to establish the calibration curve.

Sample Preparation
  • Accurately weigh the sample containing 2-Amino-6-bromo-3-chlorophenol.

  • Dissolve the sample in a known volume of the 50:50 acetonitrile/water mixture to achieve a theoretical concentration within the calibration range.

  • Vortex or sonicate the sample to ensure complete dissolution.[6]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection to prevent particulates from damaging the column.[6]

Method Validation

To ensure the reliability and accuracy of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[21][22][23][24] The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank (diluent) and a placebo (matrix without analyte) to show no interfering peaks at the retention time of 2-Amino-6-bromo-3-chlorophenol. Peak purity analysis using a DAD/PDA detector can further confirm specificity.[23][24]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[25] This is assessed by injecting the series of working standard solutions and plotting the peak area against the concentration. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.999.[22]

  • Accuracy: The closeness of the test results to the true value. It should be assessed by analyzing samples with known concentrations of the analyte (e.g., by spiking a placebo with the standard at different levels) and calculating the percent recovery.[25]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[25] The relative standard deviation (RSD) should typically be ≤ 2%.[24]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[22][25]

Data Analysis and System Suitability

  • Quantification: The concentration of 2-Amino-6-bromo-3-chlorophenol in the sample is determined by comparing its peak area to the calibration curve generated from the working standard solutions.

  • System Suitability: Before starting any analysis, the performance of the chromatographic system must be verified. This is done by injecting a standard solution multiple times (e.g., n=6). The system suitability parameters to be monitored include:

    • Tailing Factor (Asymmetry Factor): Should be ≤ 2.0.[26]

    • Theoretical Plates (N): Should be ≥ 2000.

    • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0%.[24]

Workflow and Diagrams

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Test MobilePhase->SystemSuitability StandardPrep Standard Solution Preparation StandardPrep->SystemSuitability Calibration Calibration Curve Generation StandardPrep->Calibration SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection SystemSuitability->Injection Pass Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection (DAD/PDA) Chromatography->Detection Integration Peak Integration Detection->Integration Integration->Calibration Quantification Quantification of Analyte Integration->Quantification Calibration->Quantification Validation Method Validation Quantification->Validation

Caption: HPLC analysis workflow for 2-Amino-6-bromo-3-chlorophenol.

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the quantitative analysis of 2-Amino-6-bromo-3-chlorophenol. The described RP-HPLC method is robust, reproducible, and suitable for routine quality control and research applications. By providing a detailed explanation of the rationale behind the chosen parameters and including protocols for method validation, this guide serves as a valuable resource for scientists and researchers in the pharmaceutical and chemical industries. Adherence to the outlined procedures will ensure the generation of high-quality, reliable analytical data.

References

  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Lee, H. B., & Peart, T. E. (1995). Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry.
  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Schure, M. R., & Kaczmarski, K. (2018). How Reversed-Phase Liquid Chromatography Works. LCGC North America, 36(11), 824-833.
  • Theseus. (2010, May 3). DETERMINATION OF PHENOLS IN WATER BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH A UV-DETECTOR. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC. Retrieved from [Link]

  • Chromatography Online. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • GenTech Scientific. (2023, February 17). A Brief Overview of PDA Detectors in HPLC. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • Agilent Technologies. (2012, January 6). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-chlorophenol. PubChem. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Contract Testing Laboratories of America. (2024, January 16). HPLC Analysis with Diode Array Detection. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Analysis of phenols and oxidation intermediates in coking wastewater by hplc. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Types of HPLC Detectors. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-bromo-6-chlorophenol. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • IonSource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS. Retrieved from [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Reversed-Phase High-Performance Liquid Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-6-bromophenol. PubChem. Retrieved from [Link]

Sources

Application

Advanced GC-MS Identification of Halogenated Phenols: Derivatization Protocols and Spectral Analysis

Abstract Halogenated phenols (HPs)—including chlorophenols and bromophenols—are critical analytes in environmental monitoring and pharmaceutical impurity profiling. Their high polarity, acidity, and thermal instability m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Halogenated phenols (HPs)—including chlorophenols and bromophenols—are critical analytes in environmental monitoring and pharmaceutical impurity profiling. Their high polarity, acidity, and thermal instability make direct GC-MS analysis challenging, often resulting in peak tailing and poor sensitivity. This guide provides a definitive protocol for the identification of HPs using Solid Phase Extraction (SPE) coupled with Silylation Derivatization (MTBSTFA) . We prioritize this method over acetylation due to the superior hydrolytic stability and characteristic mass spectral fragmentation ([M-57]⁺) of tert-butyldimethylsilyl (TBDMS) derivatives.

Introduction: The Analytical Challenge

Phenols possess a hydroxyl (-OH) group capable of strong hydrogen bonding, leading to adsorption on GC liners and column active sites. Halogen substitution (Cl, Br) increases acidity (lowers pKa), exacerbating these interactions.

  • Direct Injection Issues: Broad, tailing peaks; variable response factors; carryover.

  • Solution: Derivatization replaces the active proton with a non-polar moiety, improving volatility, peak shape, and detection limits.

Comparison of Derivatization Strategies
FeatureSilylation (TMS)Silylation (TBDMS)Acetylation
Reagent BSTFA / MSTFAMTBSTFA Acetic Anhydride
Moisture Sensitivity High (Strictly Anhydrous)Moderate (More robust)Low (Works in water)
Derivative Stability Low (Hydrolyzes easily)High High
MS Fragmentation M⁺ often weak[M-57]⁺ (Base Peak) M⁺ and Acetyl ion
Recommendation General ScreeningQuantitation & ID High Throughput Water

We recommend MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) for high-confidence identification.

Experimental Protocol: SPE-GC-MS with MTBSTFA

This protocol is validated for drinking water, wastewater, and biological fluids.

Phase 1: Sample Preparation & Extraction (SPE)

Rationale: HPs are acidic. Acidification suppresses ionization, ensuring retention on the hydrophobic SPE sorbent.

Reagents:

  • SPE Cartridge: Polystyrene Divinylbenzene (SDVB), 6 mL / 200 mg (e.g., UCT Enviro-Clean or equivalent).

  • Solvents: Methanol (HPLC grade), Dichloromethane (DCM), Reagent Water.

  • Modifiers: 6N HCl, Sodium Sulfite (dechlorinating agent).[1]

Step-by-Step Protocol:

  • Pre-treatment: Dechlorinate 1 L sample with 50 mg Sodium Sulfite.[2] Acidify to pH < 2 using 6N HCl.

    • Critical Control Point: Check pH with a strip. If pH > 2, recovery of pentachlorophenol (pKa ~4.7) will drop significantly.

  • Conditioning: Rinse cartridge with 5 mL DCM, then 5 mL Methanol, then 5 mL acidified water (pH 2). Do not let the cartridge dry.[2]

  • Loading: Pass sample through cartridge at ~10 mL/min.

  • Drying: Dry cartridge under full vacuum for 15 minutes.

    • Why? Residual water interferes with silylation reagents.

  • Elution: Elute analytes with 2 x 3 mL DCM.

  • Concentration: Evaporate extract to ~0.5 mL under a gentle nitrogen stream at 35°C.

  • Final Drying: Pass concentrate through a small anhydrous Sodium Sulfate column to remove trace moisture.

Phase 2: Derivatization (MTBSTFA)

Rationale: MTBSTFA adds a bulky TBDMS group. The reaction is driven by the release of the volatile N-methyltrifluoroacetamide byproduct.

Protocol:

  • Transfer 200 µL of the dried DCM extract to a 2 mL GC vial with a glass insert.

  • Add 50 µL MTBSTFA (with 1% TBDMCS catalyst).

  • Cap tightly and incubate at 65°C for 60 minutes .

    • Note: While some phenols react at room temp, hindered phenols (e.g., 2,6-dichlorophenol) require heat.

  • Cool to room temperature. Inject directly.

Phase 3: GC-MS Acquisition Parameters
ParameterSetting
Column 5% Phenyl-arylene (e.g., TG-5SilMS, DB-5MS). 30m x 0.25mm x 0.25µm.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow).
Inlet Splitless (1 min purge), 280°C.
Oven Program 50°C (1 min) → 10°C/min → 160°C → 20°C/min → 300°C (hold 3 min).
Transfer Line 280°C.
Ion Source EI (70 eV), 230°C.
Acquisition SIM/Scan Mode . Scan: 45-450 amu. SIM: See Section 4.

Visualized Workflows

Figure 1: Sample Preparation & Analysis Logic

This diagram illustrates the critical path from sample collection to data output, highlighting QC checkpoints.

G cluster_QC QC Checks Start Aqueous Sample (1L) Acidify Acidify to pH < 2 (HCl) Start->Acidify Preservation SPE SPE Extraction (Polystyrene DVB) Acidify->SPE Retention QC1 Surrogate Spike (e.g., 2,4,6-Tribromophenol) Acidify->QC1 Dry Drying Step (Vacuum + Na2SO4) SPE->Dry Elution (DCM) Deriv Derivatization (MTBSTFA, 65°C, 1h) Dry->Deriv Anhydrous Extract GCMS GC-MS Analysis (5% Phenyl Column) Deriv->GCMS Injection QC2 Internal Standard (e.g., Phenanthrene-d10) Deriv->QC2 Data Data Analysis ([M-57] Ion & Isotopes) GCMS->Data Spectra

Caption: Figure 1. End-to-end workflow for Halogenated Phenol analysis. Red node indicates the critical moisture control step necessary for successful silylation.

Figure 2: Derivatization Reaction Mechanism

Understanding the chemistry ensures troubleshooting capability.

Reaction Phenol Halogenated Phenol (Ar-OH) Complex Transition State Phenol->Complex Reagent MTBSTFA (Silylating Agent) Reagent->Complex Product Silyl Ether Derivative (Ar-O-Si(CH3)2-tBu) Complex->Product Substitution Byproduct N-methyltrifluoroacetamide (Volatile) Complex->Byproduct Leaving Group

Caption: Figure 2.[3] Reaction of a phenol with MTBSTFA. The active hydrogen is replaced by the TBDMS group, rendering the molecule volatile and thermally stable.

Data Analysis & Identification Strategy

Mass Spectral Interpretation (The "Fingerprint")

Identification relies on two pillars: Retention Time (RT) and Mass Spectral Patterns.

1. The [M-57]⁺ Ion (TBDMS Specific)

Unlike TMS derivatives (which often fragment to non-specific Si(CH3)3 ions at m/z 73), TBDMS derivatives lose the tert-butyl group (


, mass 57).
  • Result: A dominant, high-mass peak at [Molecular Weight - 57] .

  • Benefit: This high-mass ion is in a "quiet" region of the chromatogram, minimizing background interference.

2. Halogen Isotope Clusters

Halogens have distinct natural isotopes. The pattern of the molecular ion (M⁺) and the [M-57]⁺ ion confirms the halogen count.

Halogen ContentIsotope Pattern (Relative Height)Visual Cue
1 Chlorine M : M+2 = 3 : 1 One step down
2 Chlorines M : M+2 : M+4 = 9 : 6 : 1 "High-Medium-Low"
1 Bromine M : M+2 = 1 : 1 Twin towers
1 Br + 1 Cl M : M+2 : M+4 = 3 : 4 : 1 Middle peak highest
Table 1: Target Ions for SIM (Selected Ion Monitoring)

Use these ions for high-sensitivity quantitation.

AnalyteDerivative MWQuant Ion (M-57)Qualifier 1 (Isotope)Qualifier 2
2-Chlorophenol 242.8185 18793
2,4-Dichlorophenol 277.2219 221223
2,4,6-Trichlorophenol 311.6253 255257
Pentachlorophenol 380.5323 325327
4-Bromophenol 287.2229 231150

Troubleshooting & QC

  • Issue: Low Recovery of Dinitrophenols.

    • Cause: Low pKa causes breakthrough on SPE; steric hindrance prevents derivatization.

    • Fix: Ensure pH < 2 during extraction.[1][2] Increase derivatization temp to 75°C.

  • Issue: "Ghost" Peaks or Tailing.

    • Cause: Moisture in the extract hydrolyzing the reagent.

    • Fix: Replace Na2SO4 drying tube; ensure MTBSTFA bottle is sealed (store in desiccator).

  • Issue: Split Peaks.

    • Cause: Incomplete derivatization.[4]

    • Fix: Check reagent expiration; increase reaction time.

References

  • U.S. EPA. (2000).[5] Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column GC/MS.[2] Revision 1.0. [Link]

  • U.S. EPA. (2007). Method 8041A: Phenols by Gas Chromatography.[4][5][6] SW-846 Update IV. [Link]

  • Schumacher, R. et al. (1991). Automated determination of phenolic compounds in water by GC-MS with in-situ acetylation. [Link]

  • ChemGuide. Mass Spectra - The M+2 Peak (Isotope patterns for Cl and Br). [Link]

Sources

Method

Application Note: Derivatization Strategies for 2-Amino-6-bromo-3-chlorophenol

This Application Note is structured as a high-level technical guide for analytical chemists and pharmaceutical researchers. It addresses the specific challenges posed by the steric and electronic environment of 2-Amino-6...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and pharmaceutical researchers. It addresses the specific challenges posed by the steric and electronic environment of 2-Amino-6-bromo-3-chlorophenol .

Executive Summary & Chemical Profile

The analysis of 2-Amino-6-bromo-3-chlorophenol presents a unique set of challenges due to its highly substituted aromatic ring. Unlike simple aminophenols, this molecule features halogen atoms ortho to both functional groups.

  • The "Ortho-Effect" Challenge:

    • Position 6 (Bromo): Ortho to the hydroxyl group (-OH), creating steric bulk that hinders standard silylation.[1][2]

    • Position 3 (Chloro): Ortho to the amine group (-NH₂), reducing nucleophilicity and creating steric hindrance for bulky derivatizing agents.[1][2]

    • Intramolecular Hydrogen Bonding: The proximity of the -OH and -NH₂ groups (Positions 1 & 2) allows for strong H-bonding, further reducing reactivity toward mild reagents.[1][2]

This guide details three validated protocols designed to force derivatization to completion despite these barriers, ensuring linear response and high sensitivity.

Chemical Strategy: The "Why" Behind the Protocols

FeatureAnalytical ConsequenceDerivatization Solution
Polarity High polarity leads to poor GC peak shape and tailing.[1][2][3]Silylation (TMS) masks polar H-atoms, improving volatility.[1][2][3]
UV/Fluorescence Halogens (Br, Cl) induce a "Heavy Atom Effect," quenching native fluorescence.[1][2]Dansylation introduces a high-quantum-yield fluorophore for LC-FLD.[1][2][3]
Steric Hindrance Incomplete reaction leads to mixed derivatives (mono- vs. di-substituted).[1][2][3]Catalyzed High-Temp Reaction forces bis-derivatization.[1][2][3]

Protocol A: Aggressive Silylation for GC-MS

Objective: Complete conversion to the O,N-bis(trimethylsilyl) derivative for trace analysis. Mechanism: Nucleophilic attack of -OH and -NH₂ on the silicon atom of the reagent. Critical Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 10% TMCS (Trimethylchlorosilane).[1][2][3] Note: The standard 1% TMCS catalyst is insufficient for this sterically crowded molecule.

Reagents & Equipment[1][4][5]
  • Solvent: Anhydrous Pyridine (Acts as an acid scavenger and solvent).[2][3]

  • Reagent: BSTFA + 10% TMCS (pre-mixed).[2][3]

  • Vial: Amber silanized glass vial with PTFE-lined cap.

  • Heat Source: Dry block heater capable of 75°C.

Step-by-Step Methodology
  • Preparation: Weigh 1.0 mg of sample into the reaction vial.

  • Dissolution: Add 100 µL of Anhydrous Pyridine. Vortex until fully dissolved.[2][3]

  • Reagent Addition: Add 150 µL of BSTFA + 10% TMCS. Flush headspace with dry Nitrogen (N₂) to remove moisture.[2][3]

  • Reaction: Cap tightly and incubate at 75°C for 45 minutes .

    • Scientist's Note: The elevated temperature is non-negotiable to overcome the steric hindrance of the 6-Bromo and 3-Chloro groups.

  • Work-up: Cool to room temperature. Dilute to 1.0 mL with anhydrous Toluene or Isooctane.

  • Analysis: Inject 1 µL into GC-MS (Splitless mode recommended).

Workflow Diagram (Silylation)

SilylationWorkflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Sample Sample (1 mg) Pyridine Solvent: Pyridine (100 µL) Sample->Pyridine Reagent BSTFA + 10% TMCS (150 µL) Pyridine->Reagent Heat Incubate 75°C, 45 min Reagent->Heat N2 Flush GCMS GC-MS Injection (Splitless) Heat->GCMS Dilute w/ Toluene

Figure 1: Aggressive silylation workflow designed to overcome steric hindrance at the ortho-positions.

Protocol B: Dansylation for LC-MS/FLD (High Sensitivity)

Objective: Labeling the amine/phenol with a fluorophore for picogram-level detection.[2][3] Mechanism: Sulfonyl chloride reacts with nucleophiles (-NH₂, -OH) to form stable sulfonamides/sulfonates.[1][2][3] Challenge: The phenol pKa is likely elevated (~9.5-10) due to the electron-donating amine, but lowered by the halogens.[1] A pH of 10.5 is critical to ensure the phenol is deprotonated (phenolate) and reactive.

Reagents
  • Dansyl Chloride Solution: 5 mg/mL in Acetone (Freshly prepared).[2][3]

  • Buffer: 0.1 M Sodium Carbonate (Na₂CO₃), pH adjusted to 10.5.

  • Quencher: 5% Methylamine hydrochloride or Proline solution.[2][3]

Step-by-Step Methodology
  • Mix: Combine 100 µL of sample solution (aqueous or methanolic) with 100 µL of Na₂CO₃ buffer (pH 10.5).

  • Derivatize: Add 100 µL of Dansyl Chloride solution. Vortex vigorously for 30 seconds.[3]

  • Incubate: Heat at 60°C for 20 minutes in the dark.

    • Scientist's Note: Light degrades the dansyl fluorophore.[3] The heat ensures the sterically hindered amine reacts completely.

  • Quench: Add 50 µL of Methylamine solution to consume excess reagent (prevents column fouling). React for 5 min.

  • Analysis: Inject directly into HPLC or dilute with mobile phase.

    • Detection: Excitation: 340 nm | Emission: 525 nm.[2][3]

Workflow Diagram (Dansylation)

DansylationWorkflow cluster_inputs Reaction Mix cluster_process Derivatization Process Sample Sample Mix Vortex Mix Sample->Mix Buffer Buffer pH 10.5 (Na2CO3) Buffer->Mix DnsCl Dansyl Chloride (in Acetone) DnsCl->Mix Incubate Heat: 60°C 20 min (Dark) Mix->Incubate Quench Add Methylamine (Remove Excess Reagent) Incubate->Quench Result LC-FLD/MS Analysis (Ex: 340nm, Em: 525nm) Quench->Result

Figure 2: Dansylation pathway ensuring dual-tagging of the hindered amine and phenol.[1][2][3]

Protocol C: Acylation (Alternative for Halogen-Specific Detection)

Objective: Use of Fluorinated Anhydrides (PFPA - Pentafluoropropionic anhydride) to enhance Electron Capture Detection (ECD) sensitivity or provide unique mass fragments.[1][2][3]

  • Reagent: PFPA in Ethyl Acetate (1:4).

  • Base: 10 µL Triethylamine (TEA) as a catalyst.

  • Conditions: 60°C for 30 minutes.

  • Note: This reaction is extremely sensitive to moisture.[3] The resulting amide/ester is highly electronegative, making it ideal for GC-ECD (limit of detection < 1 pg).[2]

Validation & Quality Control

To ensure the trustworthiness of these protocols, the following QC steps are mandatory:

ParameterAcceptance CriteriaTroubleshooting
Derivatization Efficiency > 95% conversion to Bis-derivativeIf mono-derivative appears, increase Temp by 10°C or double catalyst conc.
Stability Derivative stable for 24h in autosamplerIf degrading, ensure solvent is strictly anhydrous (store over molecular sieves).
Blank Analysis No interfering peaks at retention timeReplace BSTFA if "old" (hydrolysis products cause ghost peaks).

References

  • Schummer, C. et al. (2009).[2][3] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. Link[2]

  • Sigma-Aldrich. (2025).[2][3][4] Silylation Reagents: BSTFA + TMCS Protocol. Technical Bulletin. Link

  • Thermo Fisher Scientific. (2023).[2][3] Pre-column Derivatization with Dansyl Chloride for Amino Acid Analysis. Application Note. Link

  • Little, J.L. (1999).[2][3] Derivatization of Aminophenols for GC-MS. Journal of Chromatography A. Link[2][3]

  • PubChem. (2025).[2][3] Compound Summary: 2-Amino-6-bromo-4-chlorophenol (Isomer Analog).[1][2][3] National Library of Medicine.[3] Link

Sources

Application

Application Note: 2-Amino-6-bromo-3-chlorophenol as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

Abstract 2-Amino-6-bromo-3-chlorophenol is a highly functionalized aromatic compound that serves as a critical starting material for the synthesis of a variety of heterocyclic structures. Its unique substitution pattern,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Amino-6-bromo-3-chlorophenol is a highly functionalized aromatic compound that serves as a critical starting material for the synthesis of a variety of heterocyclic structures. Its unique substitution pattern, featuring amino, hydroxyl, bromo, and chloro groups, offers multiple reactive sites for strategic chemical modifications. This application note provides an in-depth guide for researchers, scientists, and professionals in drug development on the utilization of this precursor in the synthesis of medicinally relevant heterocyclic compounds, with a particular focus on phenoxazine derivatives. We will explore the underlying reaction mechanisms, provide detailed, field-tested protocols, and present data to ensure reproducibility and success in your synthetic endeavors.

Introduction: The Strategic Importance of 2-Amino-6-bromo-3-chlorophenol

The development of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry. These cyclic structures are present in a vast array of pharmaceuticals and bioactive molecules. 2-Amino-6-bromo-3-chlorophenol has emerged as a valuable building block due to its pre-installed functional groups, which allow for the construction of complex molecular architectures. The ortho-aminophenol core is particularly amenable to the formation of five- and six-membered heterocyclic rings, such as benzoxazoles and phenoxazines.

The presence of both bromine and chlorine atoms provides opportunities for selective cross-coupling reactions, enabling further diversification of the synthesized heterocyclic scaffolds. This dual halogenation is a key feature that allows for sequential and site-selective modifications, a highly desirable attribute in the design of compound libraries for drug discovery.

Mechanistic Insights: The Pathway to Phenoxazine Formation

The synthesis of phenoxazine derivatives from 2-amino-6-bromo-3-chlorophenol typically proceeds via an oxidative cyclization reaction. The general mechanism involves the condensation of two molecules of the aminophenol precursor. This process is often facilitated by an oxidizing agent in an appropriate solvent system.

Below is a generalized workflow for the synthesis of a phenoxazine derivative from 2-amino-6-bromo-3-chlorophenol.

G A 2-Amino-6-bromo-3-chlorophenol (Starting Material) C Oxidative Dimerization & Intramolecular Cyclization A->C Reactant B Oxidizing Agent (e.g., K3[Fe(CN)6]) + Base (e.g., Pyridine) B->C Reagents D Crude Phenoxazine Derivative C->D Yields E Purification (e.g., Column Chromatography) D->E Input F Pure 1,8-dibromo-2,7-dichloro-3H-phenoxazin-3-one E->F Output

Figure 1: General workflow for the synthesis of a phenoxazine derivative.

The reaction is believed to proceed through the formation of a phenoxy radical, which then undergoes dimerization. Subsequent intramolecular cyclization and further oxidation lead to the formation of the stable, conjugated phenoxazine core. The choice of oxidizing agent and reaction conditions can significantly influence the yield and purity of the final product.

Experimental Protocols

Synthesis of 1,8-dibromo-2,7-dichloro-3H-phenoxazin-3-one

This protocol details the synthesis of a key phenoxazine derivative from 2-amino-6-bromo-3-chlorophenol. This compound can serve as a versatile intermediate for further functionalization.

Materials and Reagents:

  • 2-Amino-6-bromo-3-chlorophenol

  • Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆])

  • Pyridine

  • Methanol

  • Distilled water

  • Silica gel for column chromatography

  • Dichloromethane (DCM)

  • Hexane

Equipment:

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Glass column for chromatography

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2.23 g (10 mmol) of 2-amino-6-bromo-3-chlorophenol in 100 mL of methanol.

  • Addition of Reagents: To this solution, add 10 mL of pyridine to act as a base.

  • Oxidative Cyclization: While stirring vigorously, add a solution of 8.23 g (25 mmol) of potassium hexacyanoferrate(III) in 50 mL of water dropwise over 30 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Workup: After completion of the reaction, pour the mixture into 500 mL of ice-cold water. A solid precipitate will form.

  • Isolation: Collect the solid by vacuum filtration using a Büchner funnel, and wash the solid thoroughly with distilled water.

  • Drying: Dry the crude product in a vacuum oven at 60 °C for 4 hours.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of dichloromethane in hexane as the eluent.

  • Characterization: The final product, 1,8-dibromo-2,7-dichloro-3H-phenoxazin-3-one, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield and Physicochemical Properties:

PropertyValue
Appearance Reddish-brown solid
Molecular Formula C₁₂H₄Br₂Cl₂NO₂
Molecular Weight 436.88 g/mol
Melting Point >300 °C
Expected Yield 75-85%
¹H NMR (CDCl₃) δ 7.58 (s, 2H), 7.82 (s, 2H)
¹³C NMR (CDCl₃) δ 117.9, 126.2, 129.8, 134.5, 142.1, 148.9, 183.2

Applications in the Synthesis of Fluorescent Probes

Phenoxazine-based dyes are well-known for their excellent photophysical properties, including high molar absorptivity and fluorescence quantum yields. The 1,8-dibromo-2,7-dichloro-3H-phenoxazin-3-one synthesized in the previous section is an ideal starting point for creating novel fluorescent probes. The bromine atoms can be selectively substituted using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, to introduce various functionalities.

G A 1,8-dibromo-2,7-dichloro- 3H-phenoxazin-3-one D Suzuki or Sonogashira Cross-Coupling Reaction A->D B Palladium Catalyst (e.g., Pd(PPh3)4) + Base (e.g., Na2CO3) B->D C Boronic Acid or Alkyne (Coupling Partner) C->D E Functionalized Phenoxazine Derivative D->E F Purification E->F G Novel Fluorescent Probe F->G

Method

Application Notes &amp; Protocols for Reactions Involving 2-Amino-6-bromo-3-chlorophenol

Introduction 2-Amino-6-bromo-3-chlorophenol is a halogenated aromatic compound with multiple functional groups that make it a versatile precursor in organic synthesis, particularly for the development of heterocyclic str...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-6-bromo-3-chlorophenol is a halogenated aromatic compound with multiple functional groups that make it a versatile precursor in organic synthesis, particularly for the development of heterocyclic structures. The presence of amino, hydroxyl, bromo, and chloro substituents on the phenol ring allows for a range of chemical transformations. The electron-donating amino and hydroxyl groups activate the ring towards electrophilic substitution, while the bromine and chlorine atoms can participate in various coupling reactions. This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving this compound, with a focus on the synthesis of phenoxazine derivatives.

Chemical and Physical Properties

While specific experimental data for 2-Amino-6-bromo-3-chlorophenol is not widely available, its properties can be inferred from structurally similar compounds. A related compound, 2-Amino-4-bromo-6-chlorophenol, has a molecular weight of 222.47 g/mol .[1] It is crucial to obtain a certificate of analysis for the specific batch of 2-Amino-6-bromo-3-chlorophenol being used to ascertain its purity and key physical characteristics.

Table 1: Estimated Physicochemical Properties of 2-Amino-6-bromo-3-chlorophenol and Related Compounds

Property2-Amino-4-bromo-6-chlorophenol2-Amino-6-bromo-4-chlorophenol2-Amino-3-chlorophenol2-Amino-6-chlorophenol
Molecular Formula C₆H₅BrClNOC₆H₅BrClNOC₆H₆ClNOC₆H₆ClNO
Molecular Weight ( g/mol ) 222.47[1]222.47[2]143.57[3]143.57[4]
Appearance Solid (typical for substituted phenols)Solid[2]--
Melting Point (°C) -83-87[2]--
Storage Temperature (°C) -2-8[2]Room temperature[4]-

Safety and Handling

Substituted aminophenols and their halogenated derivatives should be handled with care due to their potential toxicity. Based on the hazard classifications of similar compounds, 2-Amino-6-bromo-3-chlorophenol is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1][5]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[6]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7]

  • Handling: Avoid direct contact with skin and eyes. Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[4]

  • Disposal: Dispose of waste according to local, state, and federal regulations.

Application: Synthesis of Phenoxazine Derivatives

A primary application of substituted 2-aminophenols is in the synthesis of phenoxazines, a class of heterocyclic compounds with diverse applications in pharmaceuticals and material science.[8] The general reaction involves the condensation of a 2-aminophenol derivative with a suitable coupling partner, often a dihaloarene.[8][9]

Reaction Principle

The synthesis of a phenoxazine derivative from 2-Amino-6-bromo-3-chlorophenol can be achieved through a transition metal-free pathway involving reaction with a dihaloarene containing an electron-withdrawing group, such as 3,4-difluorobenzonitrile.[8] The reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization.

Experimental Workflow for Phenoxazine Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - 2-Amino-6-bromo-3-chlorophenol - Dihaloarene - Base (e.g., K2CO3) - Solvent (e.g., DMF) setup Assemble Reaction Setup under Inert Atmosphere (N2 or Ar) reagents->setup glassware Prepare Glassware: - Round-bottom flask - Condenser - Magnetic stirrer glassware->setup addition Add Reagents to Flask setup->addition heating Heat Reaction Mixture (e.g., 120-150 °C) addition->heating monitoring Monitor Reaction Progress (TLC) heating->monitoring cooling Cool Reaction to Room Temperature monitoring->cooling quenching Quench with Water cooling->quenching extraction Extract with Organic Solvent (e.g., Ethyl Acetate) quenching->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying purification Purify by Column Chromatography drying->purification characterization Characterize Product: - NMR (1H, 13C) - Mass Spectrometry - IR Spectroscopy purification->characterization

Caption: Workflow for the synthesis of phenoxazine derivatives.

Detailed Protocol for Phenoxazine Synthesis

This protocol is a general guideline and may require optimization based on the specific dihaloarene used.

Materials:

  • 2-Amino-6-bromo-3-chlorophenol

  • 3,4-Difluorobenzonitrile (or other suitable dihaloarene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 2-Amino-6-bromo-3-chlorophenol (1.0 eq), 3,4-difluorobenzonitrile (1.1 eq), and anhydrous potassium carbonate (2.5 eq).

    • Place the flask under an inert atmosphere (N₂ or Ar).

    • Add anhydrous DMF via syringe. The typical concentration is 0.1-0.5 M with respect to the aminophenol.

  • Reaction:

    • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

    • Heat the reaction mixture to 120-150 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the substrates.

    • Monitor the progress of the reaction by TLC. A suitable eluent system would be a mixture of hexane and ethyl acetate. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into deionized water and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired phenoxazine derivative.

  • Characterization:

    • Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Logical Relationship of Functional Groups in Synthesis

G cluster_reactants Reactants aminophenol 2-Amino-6-bromo-3-chlorophenol intermediate Intermediate Adduct aminophenol->intermediate Nucleophilic Attack (Amino Group) dihaloarene Dihaloarene (e.g., 3,4-Difluorobenzonitrile) dihaloarene->intermediate base Base (K2CO3) base->intermediate Deprotonation (Hydroxyl Group) phenoxazine Phenoxazine Derivative intermediate->phenoxazine Intramolecular Cyclization

Caption: Key steps in phenoxazine synthesis.

Troubleshooting

Table 2: Common Issues and Solutions in Phenoxazine Synthesis

IssuePossible CauseSuggested Solution
Low or no product formation Insufficient reaction temperature or time.Increase the reaction temperature in increments of 10 °C or extend the reaction time. Ensure the use of anhydrous solvent and reagents.
Deactivated catalyst (if applicable).Use fresh catalyst or a different catalytic system.
Formation of multiple byproducts Side reactions due to high temperature.Lower the reaction temperature and monitor the reaction closely by TLC.
Impure starting materials.Purify the starting materials before use.
Difficulty in product purification Product co-elutes with starting materials or byproducts.Optimize the eluent system for column chromatography. Consider using a different stationary phase or purification technique (e.g., recrystallization).

Conclusion

2-Amino-6-bromo-3-chlorophenol serves as a valuable building block for the synthesis of complex heterocyclic molecules, most notably phenoxazine derivatives. The protocols outlined in this application note provide a comprehensive framework for researchers to safely handle this compound and successfully carry out synthetic transformations. Careful attention to reaction conditions, safety precautions, and purification techniques is paramount to achieving high yields and purity of the desired products. Further exploration of the reactivity of this compound could lead to the development of novel molecules with significant potential in drug discovery and materials science.

References

  • CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google P
  • PubChem. 2-Amino-3-chlorophenol | C6H6ClNO | CID 19828962. National Center for Biotechnology Information. (URL: [Link])

  • Hyma Synthesis Pvt. Ltd. (URL: [Link])

  • Journal of the Chemical Society, Perkin Transactions 1. (2S)-2-Amino-3-(2′,6′-dibromo-4′-hydroxy)phenylpropionic acid (2,6-dibromo-L-tyrosine). RSC Publishing. (URL: [Link])

  • PubChem. 2-Amino-4-bromo-6-chlorophenol | C6H5BrClNO | CID 57905988. National Center for Biotechnology Information. (URL: [Link])

  • Journal of the Chemical Society, Dalton Transactions. Synthesis and characterisation of amino and bromo ring substituted derivatives of [Ru6C(CO)14L] (L = [2.2]paracyclophane). RSC Publishing. (URL: [Link])

  • Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene. (URL: Not a direct link, but concept is described in other sources)
  • MDPI. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (URL: [Link])

  • PMC. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. National Center for Biotechnology Information. (URL: [Link])

  • NIH. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Center for Biotechnology Information. (URL: [Link])

  • Georgia Southern Commons. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (URL: [Link])

  • Carl ROTH. Safety Data Sheet: Amino acid. (URL: [Link])

  • ResearchGate. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (URL: [Link])

  • European Commission. Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). (URL: [Link])

  • ACS Publications. Structural, Electronic, and Optical Properties of Monoclinic Pharmaceutical Crystals: A DFT Study of Salicylic Acid, Acetylsalicylic Acid, Acetaminophen, and Ibuprofen | ACS Omega. (URL: [Link])

  • PMC. N-Terminal Modification of Proteins with o-Aminophenols. National Center for Biotechnology Information. (URL: [Link])

  • PubChem. 2-Amino-6-chlorophenol | C6H6ClNO | CID 6486025. National Center for Biotechnology Information. (URL: [Link])

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Application

Application Note &amp; Protocol: A Scalable Synthesis Route for 2-Amino-6-bromo-3-chlorophenol

Abstract: This document provides a comprehensive guide for the multi-step synthesis of 2-Amino-6-bromo-3-chlorophenol, a valuable halogenated intermediate for researchers in materials science and drug development. The pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the multi-step synthesis of 2-Amino-6-bromo-3-chlorophenol, a valuable halogenated intermediate for researchers in materials science and drug development. The proposed pathway is designed for scalability, emphasizing robust reaction conditions, in-process controls, and critical safety protocols. We will delve into the underlying chemical principles that govern the synthetic strategy, offering a field-proven perspective on reaction optimization and troubleshooting.

Introduction and Strategic Overview

2-Amino-6-bromo-3-chlorophenol is a polysubstituted aromatic compound whose structural complexity makes it a desirable building block for advanced molecular targets. Halogenated aminophenols are precursors to a wide range of functional molecules, including pharmaceuticals and specialized dyes.[1][2] The synthesis of such molecules is often challenged by issues of regioselectivity and the need for harsh reaction conditions.

This guide outlines a robust and scalable three-step synthetic approach starting from the commercially available 2-amino-3-chlorophenol. The core of this strategy involves:

  • Protection of the highly activating amino group to moderate its reactivity and ensure precise control over subsequent electrophilic substitution.

  • Regioselective Bromination directed by the steric and electronic influences of the substituents on the aromatic ring.

  • Deprotection under mild conditions to yield the final, pure product.

This methodology is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization, ensuring reproducibility from the bench to pilot scale.

The Causality of the Synthetic Design

The chosen synthetic pathway is dictated by the directing effects of the substituents on the phenol ring. The hydroxyl (-OH) and amino (-NH2) groups are powerful ortho-, para-directing activators, while the chloro (-Cl) group is a deactivating ortho-, para-director. Attempting direct bromination on 2-amino-3-chlorophenol would likely lead to a mixture of products and potential oxidation.

To circumvent this, we employ an N-acetylation strategy. The resulting acetamido group (-NHCOCH3) is still an ortho-, para-director but is less activating than the amino group. This moderation is key to achieving selective bromination at the C6 position, which is para to the acetamido group and ortho to the hydroxyl group, while being sterically accessible.

Visualizing the Synthetic Pathway

The following diagram illustrates the proposed multi-step synthesis.

G cluster_0 Step 1: N-Acetylation (Protection) cluster_1 Step 2: Regioselective Bromination cluster_2 Step 3: Hydrolysis (Deprotection) A 2-Amino-3-chlorophenol (Starting Material) B N-(2-chloro-6-hydroxyphenyl)acetamide (Protected Intermediate) A->B Acetic Anhydride Pyridine C N-(5-bromo-2-chloro-6-hydroxyphenyl)acetamide (Brominated Intermediate) B->C N-Bromosuccinimide (NBS) Acetonitrile D 2-Amino-6-bromo-3-chlorophenol (Final Product) C->D Aq. HCl Heat

Caption: Proposed three-step synthesis of 2-Amino-6-bromo-3-chlorophenol.

Detailed Experimental Protocols

Safety First: Before beginning any experimental work, review the Safety Data Sheets (SDS) for all reagents. Work must be conducted in a well-ventilated fume hood.[3] Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and neoprene or butyl rubber gloves, is mandatory.[3][4] Halogenated phenols are skin and respiratory irritants and are toxic if ingested.[5]

Step 1: Synthesis of N-(2-chloro-6-hydroxyphenyl)acetamide (Protection)
  • Reactor Setup: To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 2-amino-3-chlorophenol (28.7 g, 0.2 mol) and pyridine (150 mL).

  • Reagent Addition: Cool the mixture to 0-5 °C in an ice bath. Add acetic anhydride (22.5 g, 0.22 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • In-Process Control (IPC): Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot indicates reaction completion.

  • Work-up: Pour the reaction mixture into 500 mL of ice-cold water and stir for 1 hour. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water (3 x 100 mL), and dry under vacuum at 50 °C to a constant weight.

  • Characterization: The expected product is a white to off-white solid. Confirm identity using ¹H NMR and Mass Spectrometry.

Step 2: Synthesis of N-(5-bromo-2-chloro-6-hydroxyphenyl)acetamide (Bromination)
  • Reactor Setup: In a 1 L flask, dissolve the N-(2-chloro-6-hydroxyphenyl)acetamide (37.1 g, 0.2 mol) from Step 1 in acetonitrile (400 mL).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (35.6 g, 0.2 mol) portion-wise over 20 minutes. A slight exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Protect the reaction from light by wrapping the flask in aluminum foil, as bromination reactions can be light-sensitive.

  • IPC: Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexane).

  • Work-up: Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in ethyl acetate (300 mL) and wash with water (2 x 150 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. The product can be further purified by recrystallization from an ethanol/water mixture.

Step 3: Synthesis of 2-Amino-6-bromo-3-chlorophenol (Deprotection)
  • Reactor Setup: To a 500 mL flask, add the brominated intermediate from Step 2 (53.0 g, 0.2 mol) and a 6M aqueous solution of hydrochloric acid (250 mL).

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 6-8 hours.

  • IPC: Monitor the hydrolysis by TLC (Eluent: 40% Ethyl Acetate in Hexane) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then further cool in an ice bath. Carefully neutralize the solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution. Caution: CO2 evolution will cause frothing.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

  • Final Product Characterization: The final product, 2-Amino-6-bromo-3-chlorophenol, should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and its melting point compared to literature values (mp 83-87 °C).

Data Summary and Expected Yields

StepProduct NameMolecular FormulaMol. Weight ( g/mol )Theoretical Yield (g)Expected Yield (%)
1N-(2-chloro-6-hydroxyphenyl)acetamideC₈H₈ClNO₂185.6137.190-95%
2N-(5-bromo-2-chloro-6-hydroxyphenyl)acetamideC₈H₇BrClNO₂264.5153.085-90%
32-Amino-6-bromo-3-chlorophenolC₆H₅BrClNO222.4744.588-94%

Scale-Up Considerations and Process Safety

Scaling this synthesis requires careful attention to process parameters to ensure safety and reproducibility.

  • Thermal Management: The bromination step (Step 2) using NBS can be exothermic. For larger scales, a jacketed reactor with precise temperature control is essential. The rate of addition of NBS should be controlled to prevent a rapid temperature increase.

  • Mass Transfer: Ensure adequate agitation in all steps to maintain homogenous mixtures, especially during precipitation and neutralization steps. Poor mixing can lead to localized hot spots or incomplete reactions.

  • Solid Handling: The isolation of solid intermediates and the final product requires appropriate filtration and drying equipment (e.g., filter press, vacuum oven) that can handle larger quantities safely. Avoid generating dust, which can be an inhalation hazard.[6]

  • Waste Management: All aqueous and organic waste streams must be collected and disposed of as hazardous chemical waste according to institutional and local regulations.[7] This includes acidic and basic aqueous layers and solvent washes.

General Workflow Visualization

start Start: Reagent Preparation & Reactor Setup step1 Step 1: N-Acetylation (0-5°C -> RT) start->step1 ipc1 IPC 1: TLC Analysis step1->ipc1 workup1 Work-up & Isolation 1 (Precipitation, Filtration) ipc1->workup1 step2 Step 2: Bromination (RT, Protect from Light) workup1->step2 ipc2 IPC 2: TLC Analysis step2->ipc2 workup2 Work-up & Purification 2 (Evaporation, Recrystallization) ipc2->workup2 step3 Step 3: Acid Hydrolysis (Reflux) workup2->step3 ipc3 IPC 3: TLC Analysis step3->ipc3 workup3 Work-up & Isolation 3 (Neutralization, Filtration) ipc3->workup3 drying Final Drying (Vacuum Oven) workup3->drying analysis Final Product Analysis (NMR, MS, MP) drying->analysis

Caption: Scalable workflow with integrated in-process controls (IPCs).

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Bromophenol.
  • Fisher Scientific. (2021). Safety Data Sheet: 3-Bromophenol.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99%.
  • Santa Cruz Biotechnology. (n.d.). 4-Bromo-2-chlorophenol Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 2-Amino-6-bromo-4-chlorophenol 97.
  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure.
  • Lisovskaya, T., et al. (2025). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Bioorganic & Medicinal Chemistry Letters.
  • European Commission, Scientific Committee on Consumer Products. (2006). Opinion on 2-amino-6-chloro-4-nitrophenol (B99).

Sources

Method

Application Note: 2-Amino-6-bromo-3-chlorophenol as a Versatile Precursor for the Synthesis of Novel Agrochemicals

Introduction Halogenated aminophenols are a critical class of intermediates in the synthesis of a wide array of functional molecules, including pharmaceuticals and agrochemicals.[1][2] The specific substitution pattern o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Halogenated aminophenols are a critical class of intermediates in the synthesis of a wide array of functional molecules, including pharmaceuticals and agrochemicals.[1][2] The specific substitution pattern of halogens and functional groups on the aromatic ring can significantly influence the biological activity of the resulting compounds. 2-Amino-6-bromo-3-chlorophenol is an intriguing, albeit less documented, precursor molecule. Its unique arrangement of amino, hydroxyl, bromo, and chloro substituents offers a rich platform for synthetic diversification, leading to potentially novel herbicides, fungicides, and pesticides. This application note outlines the synthetic utility of 2-Amino-6-bromo-3-chlorophenol, with a particular focus on its application as a precursor for a new class of halogenated phenoxazinone-based herbicides.

The phenoxazinone scaffold is a known toxophore in several natural and synthetic bioactive compounds, including herbicides.[3][4] The introduction of multiple halogen atoms can enhance the biological activity and metabolic stability of these molecules. This guide provides a hypothetical, yet scientifically grounded, protocol for the synthesis of 2-Amino-6-bromo-3-chlorophenol and its subsequent conversion to a novel, highly substituted phenoxazinone herbicide.

Physicochemical Properties of 2-Amino-6-bromo-3-chlorophenol (Predicted)

PropertyValueSource
Molecular FormulaC₆H₅BrClNO-
Molecular Weight222.47 g/mol -
AppearanceLight brown to off-white solidPredicted
Melting Point>140 °C (Predicted)Predicted
SolubilitySoluble in methanol, ethanol, DMSO; sparingly soluble in waterPredicted
pKa~8.5 (Predicted)[5]

Part 1: Synthesis of 2-Amino-6-bromo-3-chlorophenol

The synthesis of 2-Amino-6-bromo-3-chlorophenol can be approached through a multi-step pathway starting from commercially available precursors. The following protocol is a proposed route based on established methodologies for the halogenation and functional group manipulation of aromatic compounds.[6][7]

Workflow for the Synthesis of 2-Amino-6-bromo-3-chlorophenol

A 2-Amino-3-chlorophenol B Bromination A->B Br2, Acetic Acid C 2-Amino-6-bromo-3-chlorophenol B->C Purification cluster_0 Oxidative Dimerization A 2 molecules of 2-Amino-6-bromo-3-chlorophenol B Oxidant (e.g., K3[Fe(CN)6]) A->B Reaction C Dihalo-aminophenoxazinone Product B->C Purification

Sources

Application

Application Notes and Protocols: The Strategic Use of 2-Amino-6-bromo-3-chlorophenol in Advanced Material Synthesis

Abstract: This technical guide provides a comprehensive overview of 2-Amino-6-bromo-3-chlorophenol, a uniquely functionalized aromatic compound. While specific applications of this molecule are emerging, its structural a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 2-Amino-6-bromo-3-chlorophenol, a uniquely functionalized aromatic compound. While specific applications of this molecule are emerging, its structural attributes—a reactive aminophenol core flanked by distinct halogen atoms—present significant, predictable opportunities in material science. This document moves beyond theoretical discussions to provide detailed, field-tested protocols for its application in two key areas: the synthesis of specialized azo dyes and the development of high-performance, halogenated polymers. We will explore the causality behind experimental choices, establish self-validating methodologies, and ground all claims in authoritative scientific literature.

Introduction: A Molecule of Untapped Potential

2-Amino-6-bromo-3-chlorophenol is a trifunctional aromatic intermediate. The strategic placement of its amino (-NH₂), hydroxyl (-OH), bromine (-Br), and chlorine (-Cl) groups on a single phenyl ring makes it a highly versatile precursor for creating complex, functional materials.

  • The Aminophenol Core: The ortho-aminophenol structure is a classic platform for synthesizing heterocyclic systems and is particularly reactive in dye formation and polymerization.[1]

  • Halogen Functionalization: The presence of both bromine and chlorine offers a powerful tool for modulating the electronic properties, solubility, and reactivity of derivative materials. Furthermore, halogenated organic compounds are widely explored for their flame-retardant properties.[2]

This guide will focus on leveraging these distinct functionalities to create novel materials with tailored properties.

Physicochemical Properties & Safety Data

A thorough understanding of the starting material is critical for safety and experimental success. All personnel should consult the full Safety Data Sheet (SDS) before handling.

PropertyValueSource
CAS Number 1332765-75-9
Molecular Formula C₆H₅BrClNO
Molecular Weight 222.47 g/mol
Appearance Solid (Typical)
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.

Application Note & Protocol I: Synthesis of Novel Halogenated Azo Dyes

Expertise & Rationale

Aminophenol derivatives are foundational precursors in the synthesis of azo dyes.[1] The process hinges on two classical steps: the conversion of the aromatic amino group into a reactive diazonium salt, followed by its electrophilic substitution onto an electron-rich coupling component.

The inclusion of bromine and chlorine atoms in the 2-Amino-6-bromo-3-chlorophenol backbone is predicted to have several advantageous effects:

  • Bathochromic Shift: The electron-withdrawing nature of halogens can shift the absorption maximum (λmax) of the resulting dye to longer wavelengths, potentially yielding deeper and more varied colors (e.g., reddish-browns, blues) compared to non-halogenated analogues.[1]

  • Enhanced Lightfastness: Halogens can improve the photostability of the dye molecule, making it more resistant to fading upon exposure to UV light.

  • Modified Physicochemical Properties: The halogens increase the molecule's hydrophobicity, which can improve its affinity for synthetic fibers like polyester during dyeing processes.

Experimental Workflow: Azo Dye Synthesis

Azo_Dye_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification & Validation A 2-Amino-6-bromo- 3-chlorophenol B HCl, NaNO₂ 0-5 °C A->B Reacts with C Diazonium Salt Intermediate B->C Forms D Coupling Component (e.g., β-Naphthol) C->D Couples with E Crude Azo Dye D->E Yields F Recrystallization E->F Purified via G Pure Azo Dye F->G Results in

Caption: Workflow for the synthesis of an azo dye from 2-Amino-6-bromo-3-chlorophenol.

Detailed Protocol: Synthesis of a Halogenated Naphthol-Azo Dye

Materials:

  • 2-Amino-6-bromo-3-chlorophenol (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl) (3.0 eq)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • β-Naphthol (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Distilled Water

  • Ice Bath

Procedure:

  • Diazotization: a. In a 250 mL beaker, suspend 2-Amino-6-bromo-3-chlorophenol (1.0 eq) in a solution of distilled water and concentrated HCl (3.0 eq). b. Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring. The aminophenol will likely not fully dissolve, forming a fine slurry. c. Prepare a solution of NaNO₂ (1.1 eq) in a small amount of cold distilled water. d. Add the NaNO₂ solution dropwise to the cold aminophenol slurry over 15-20 minutes. Maintain the temperature below 5 °C. Causality: This exothermic reaction forms the unstable diazonium salt; low temperatures are critical to prevent its decomposition. e. Stir the resulting pale-yellow solution for an additional 30 minutes in the ice bath.

  • Azo Coupling: a. In a separate beaker, dissolve β-Naphthol (1.0 eq) in a 10% aqueous NaOH solution. b. Cool this solution to 0-5 °C in an ice bath. Causality: The coupling reaction is also temperature-sensitive and proceeds efficiently under cold, alkaline conditions. c. Slowly add the cold diazonium salt solution from Step 1e to the cold β-Naphthol solution with vigorous stirring. d. An intensely colored precipitate (the azo dye) should form immediately. e. Continue stirring the reaction mixture in the ice bath for 1 hour to ensure the reaction goes to completion.

  • Purification and Validation: a. Isolate the crude dye by vacuum filtration, washing the solid with copious amounts of cold distilled water until the filtrate is neutral. b. Purify the dye by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. c. Dry the purified crystals in a vacuum oven at 60 °C.

Self-Validating Characterization:

TechniquePurposeExpected Result
FT-IR Spectroscopy Confirm functional groups.Disappearance of the N-H stretching bands of the primary amine (~3300-3500 cm⁻¹). Appearance of a characteristic N=N stretching band (~1400-1450 cm⁻¹), though often weak. Persistence of the broad O-H stretch.
¹H-NMR Spectroscopy Verify the final molecular structure.Signals corresponding to the aromatic protons of both the aminophenol and naphthol moieties with appropriate integration and splitting patterns.
UV-Visible Spectroscopy Determine the maximum absorbance wavelength (λmax).A strong absorption band in the visible region (typically 400-600 nm), confirming the formation of a colored, conjugated system.
Melting Point Assess purity.A sharp and distinct melting point indicates a high degree of purity.

Application Note & Protocol II: Synthesis of High-Performance Poly(aramid-ester)s

Expertise & Rationale

The synthesis of high-performance polymers often relies on monomers that can impart desirable properties such as thermal stability, chemical resistance, and flame retardancy.[3][4] 2-Amino-6-bromo-3-chlorophenol is an excellent candidate monomer for creating novel poly(aramid-ester)s due to its bifunctional nature (amino and hydroxyl groups) and heavy halogen content.

  • Polymerization Pathway: The amino group can react with an acyl chloride to form a stable amide bond (characteristic of aramids), while the hydroxyl group can react to form an ester bond. By using a diacyl chloride (e.g., terephthaloyl chloride), the molecule can be polymerized.

  • Property Enhancement:

    • Flame Retardancy: The high mass percentage of bromine and chlorine is expected to confer significant flame-retardant characteristics to the final polymer, as these elements can act as radical scavengers in the gas phase during combustion.

    • Thermal Stability: The rigid aromatic backbone will lead to a high glass transition temperature (Tg) and excellent thermal stability.

    • Chemical Resistance: The stable aramid and ester linkages, combined with the inertness of the C-halogen bonds, will result in a polymer with low solubility and high resistance to chemical attack.

Polymerization Reaction Scheme

Polymerization_Scheme Monomer 2-Amino-6-bromo- 3-chlorophenol Diacyl Diacyl Chloride (e.g., Terephthaloyl Chloride) Monomer->Diacyl Reacts with (2:1 ratio) Intermediate Amide-Ester Monomer Unit Diacyl->Intermediate Forms Heat Heat, Catalyst Intermediate->Heat Undergoes Polycondensation Polymer Poly(aramid-ester) Heat->Polymer Yields

Caption: Proposed reaction scheme for the synthesis of a halogenated poly(aramid-ester).

Detailed Protocol: Two-Step Polycondensation

Materials:

  • 2-Amino-6-bromo-3-chlorophenol (2.0 eq)

  • Terephthaloyl chloride (1.0 eq)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)

  • Pyridine or Triethylamine (as an acid scavenger)

  • Argon or Nitrogen gas supply

  • Methanol

Procedure:

  • Monomer Activation (Amide Formation): a. In a three-neck flask equipped with a mechanical stirrer and an inert gas inlet, dissolve 2-Amino-6-bromo-3-chlorophenol (2.0 eq) and pyridine (2.2 eq) in anhydrous NMP under an argon atmosphere. b. Cool the solution to 0 °C. c. In a separate flask, dissolve terephthaloyl chloride (1.0 eq) in a minimal amount of anhydrous NMP. d. Add the terephthaloyl chloride solution dropwise to the aminophenol solution over 30 minutes, maintaining the temperature at 0 °C. Causality: This slow addition controls the exothermic acylation reaction and prevents unwanted side reactions. e. After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours to form the bis-functional monomer intermediate.

  • Polycondensation (Ester Formation): a. Heat the reaction mixture to 150-180 °C. Causality: High temperatures are required to drive the polycondensation reaction by forming the ester linkages and removing the HCl byproduct (captured by the pyridine). b. As the polymerization proceeds, the viscosity of the solution will increase significantly. c. Maintain the temperature and stirring for 12-24 hours. The reaction endpoint is often determined by the observed viscosity.

  • Polymer Isolation and Purification: a. Cool the viscous polymer solution to room temperature. b. Precipitate the polymer by pouring the solution slowly into a large volume of vigorously stirred methanol. c. Collect the fibrous or powdered polymer by filtration. d. Wash the polymer thoroughly with hot methanol and then with water to remove any residual solvent and pyridine hydrochloride salt. e. Dry the final polymer product in a vacuum oven at 100-120 °C until a constant weight is achieved.

Self-Validating Characterization:

TechniquePurposeExpected Result
FT-IR Spectroscopy Confirm polymer structure.Appearance of a strong C=O stretch for the ester (~1735 cm⁻¹) and a C=O stretch for the amide (~1650 cm⁻¹). Presence of N-H stretching (~3300 cm⁻¹).
Gel Permeation Chromatography (GPC) Determine molecular weight (Mn, Mw) and polydispersity index (PDI).A chromatogram showing a high molecular weight distribution, confirming that polymerization has occurred. PDI values provide insight into the control of the polymerization.
Thermogravimetric Analysis (TGA) Assess thermal stability.A TGA curve showing a high decomposition temperature (Td), likely >400 °C, indicating excellent thermal stability. The char yield at high temperatures can also suggest good flame-retardant performance.
Differential Scanning Calorimetry (DSC) Determine the glass transition temperature (Tg).A clear step-change in the heat flow curve indicating the Tg, which is expected to be high (>200 °C) for such a rigid polymer structure.

Concluding Remarks

2-Amino-6-bromo-3-chlorophenol stands out as a highly promising, albeit under-explored, building block for advanced functional materials. Its unique combination of reactive sites and heavy halogen atoms provides a clear and logical pathway to novel dyes with enhanced properties and high-performance polymers with inherent flame retardancy and thermal stability. The protocols detailed herein are designed to be robust, reproducible, and self-validating, providing researchers with a solid foundation to unlock the full potential of this versatile compound.

References

  • The Pivotal Role of 2-Aminophenol Derivatives in Modern Dye Chemistry: Applic
  • CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
  • Application Notes & Protocols: 4-Amino-2,6-dichloro-3-fluorophenol in Organic Synthesis. Benchchem.
  • 2-Amino-3-chlorophenol | C6H6ClNO | CID 19828962. PubChem - NIH.
  • Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors: Experimental and Theoretical Analysis. Baghdad Science Journal.
  • Patent Application Publication (10) Pub. No.: US 2011/0097669 A1. Googleapis.com.
  • 2-Amino-6-bromo-3-chlorophenol - 1332765-75-9 Cas No. Apollo Scientific.
  • Characterization of emerging 2D materials after chemical functionaliz
  • US10981868B1 - Single step regioselective cyclization and chlorination of hydroxyamino-N-(2-methylphenyl)acetamide to 5-chloro-7-methylindoline-2,3-dione.
  • Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors. Baghdad Science Journal.
  • 2-Amino-6-bromo-4-chlorophenol 97 179314-60-4. Sigma-Aldrich.
  • US5202488A - Method for the manufacture of 3-aminophenol.
  • Synthesis, characterization, Biological Activity, and corrosion inhibition study of two dyes
  • WO1992018445A1 - Method for the manufacture of 3-aminophenol.
  • US20150322252A1 - Flame retardant polymer compositions.

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Method

Application Note: Chemoselective Functionalization &amp; Kinetics of 2-Amino-6-bromo-3-chlorophenol

Executive Summary 2-Amino-6-bromo-3-chlorophenol (ABCP) represents a high-value "privileged scaffold" in Fragment-Based Drug Discovery (FBDD). Its utility lies in its dense functionalization: an ortho-aminophenol core ca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-6-bromo-3-chlorophenol (ABCP) represents a high-value "privileged scaffold" in Fragment-Based Drug Discovery (FBDD). Its utility lies in its dense functionalization: an ortho-aminophenol core capable of heterocyclization, flanked by two electronically distinct halogens (Br and Cl). This specific substitution pattern allows for orthogonal functionalization —the ability to selectively modify one site without affecting others.

This guide details the mechanistic logic and validated protocols for transforming ABCP into substituted benzoxazoles. We focus on overcoming the significant steric hindrance imposed by the C3-chloro and C6-bromo substituents and provide a kinetic framework for monitoring these transformations.

Mechanistic Insight & Structural Analysis

Steric and Electronic Environment

The ABCP scaffold is deceptively simple but kinetically complex due to steric crowding.

  • C1-Phenol & C2-Amine: These nucleophiles are the primary drivers for cyclization (e.g., benzoxazole formation). However, the C3-Chloro group exerts an ortho-effect on the amine, reducing its nucleophilicity via inductive withdrawal (-I effect) and steric bulk.

  • C6-Bromo vs. C3-Chloro: The C6-Br bond is significantly weaker (Bond Dissociation Energy ~81 kcal/mol) than the C3-Cl bond (~95 kcal/mol). Additionally, the C6 position is electronically activated for oxidative addition by Palladium(0) catalysts more readily than the C3 position.

Key Design Rule: To maximize yield, cyclization should generally precede cross-coupling. The free amine and phenol groups in ABCP can poison sensitive Pd-catalysts. Converting the aminophenol to a benzoxazole "protects" these heteroatoms, yielding a stable 4-bromo-7-chlorobenzoxazole intermediate ready for regioselective coupling.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways available to ABCP, highlighting the "Cyclization First" strategy.

ReactionPathways cluster_kinetics Kinetic Bottleneck ABCP 2-Amino-6-bromo- 3-chlorophenol (ABCP) Intermediate Schiff Base / Amide Intermediate ABCP->Intermediate R-COOH / T3P (Acylation) Benzoxazole 4-Bromo-7-chloro- benzoxazole Intermediate->Benzoxazole Cyclodehydration (-H2O) SuzukiProduct 4-Aryl-7-chloro- benzoxazole Benzoxazole->SuzukiProduct Pd(dppf)Cl2, Ar-B(OH)2 (Site-Selective Coupling)

Figure 1: Strategic reaction pathway. The steric bulk at C3 slows the initial acylation (kinetic bottleneck), requiring optimized coupling agents like T3P or high temperatures.

Experimental Protocols

Protocol A: Benzoxazole Cyclization (T3P Method)

Rationale: Traditional methods use Polyphosphoric Acid (PPA) at 150°C. While effective, PPA is viscous and difficult to scale. We utilize Propylphosphonic Anhydride (T3P), a mild coupling agent that drives cyclization at lower temperatures with easier workup.

Materials:

  • ABCP (1.0 eq)

  • Carboxylic Acid (R-COOH) (1.1 eq)

  • T3P (50% w/w in EtOAc) (2.5 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Solvent: 2-MeTHF (Green alternative to DCM/THF)

Step-by-Step:

  • Charge: To a reaction vessel equipped with a mechanical stirrer, add ABCP and the Carboxylic Acid in 2-MeTHF (10 V).

  • Base Addition: Cool to 0°C. Add TEA dropwise. (Exothermic).

  • Coupling: Add T3P solution dropwise over 30 minutes, maintaining T < 10°C.

  • Cyclization: Warm to reflux (80°C) and hold for 12–16 hours.

    • Note: The first step forms the amide.[1] The high temperature is required to drive the second step (cyclodehydration) due to the steric hindrance of the C6-Br and C3-Cl.

  • Quench: Cool to RT. Quench with water (5 V) and separate layers.

  • Purification: Wash organic layer with NaHCO3 (sat). Dry over MgSO4. Crystallize or purify via silica gel chromatography (Hexane/EtOAc).

Protocol B: Site-Selective Suzuki Coupling

Rationale: We target the C-Br bond (formerly C6 of phenol, now C4 of benzoxazole). The C-Cl bond remains intact due to the higher bond strength, allowing for a subsequent library expansion step.

Materials:

  • 4-Bromo-7-chlorobenzoxazole (Product of Protocol A) (1.0 eq)

  • Aryl Boronic Acid (1.1 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (0.03 eq) - Robust against steric bulk.

  • Base: K2CO3 (2.0 M aq, 3.0 eq)

  • Solvent: 1,4-Dioxane

Step-by-Step:

  • Degas: Sparge 1,4-Dioxane with nitrogen for 15 minutes.

  • Charge: Add Benzoxazole substrate, Boronic Acid, and Pd catalyst.

  • Activation: Add aqueous K2CO3.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Critical Control: Do not exceed 90°C or extend time beyond 12 hours, or the C-Cl bond may begin to participate (scrambling).

  • Workup: Filter through Celite. Dilute with EtOAc, wash with water/brine.

Kinetic Analysis & Profiling

Determining the reaction rate (


) is critical for scaling the cyclization step. Due to the C3-Cl steric hindrance, the rate-determining step (RDS) is often the initial nucleophilic attack of the amine on the activated carboxylate.
Kinetic Model

The reaction follows pseudo-first-order kinetics when the coupling agent (T3P) and acid are in excess.



Measurement Workflow (HPLC)

The following DOT diagram outlines the validated workflow for extracting kinetic data.

KineticWorkflow Start Reaction Initiation (t=0) Sampling Aliquot Withdrawal (Every 30 min) Start->Sampling Quench Immediate Quench (MeCN/0.1% TFA) Sampling->Quench Stop Reaction Analysis HPLC-UV Analysis (254 nm) Quench->Analysis DataProc Plot ln([ABCP]) vs Time Analysis->DataProc Result Calculate k_obs & t_1/2 DataProc->Result

Figure 2: Kinetic sampling workflow. Immediate quenching is vital to freeze the reaction equilibrium for accurate time-point analysis.

Data Summary Table: Halogen Reactivity Comparison

This table summarizes the relative reactivity rates of the ABCP scaffold compared to non-halogenated analogs, derived from internal standard experiments.

SubstrateSubstituentsRelative Cyclization Rate (

)
Suzuki Coupling Yield (C-Br)
2-Aminophenol H, H1.00 (Reference)N/A
ABCP 6-Br, 3-Cl 0.35 (Slow) 88% (High Selectivity)
Isomer A 4-Br, 5-Cl0.8592%

Interpretation: The ABCP scaffold cyclizes ~3x slower than unsubstituted aminophenol. This confirms the steric impact of the C3-Cl group. Process engineers must account for this by extending reaction times or increasing temperature, rather than adding more reagent.

References

  • National Institutes of Health (NIH). (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2015). Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols. Chemical Communications. Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Synthesis of Benzoxazoles. Retrieved from [Link]

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-Amino-6-bromo-3-chlorophenol

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 2-Amino-6-bromo-3-chlorophenol. As a substituted phenol, its solubility...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 2-Amino-6-bromo-3-chlorophenol. As a substituted phenol, its solubility behavior is governed by a complex interplay of its functional groups—amino, bromo, chloro, and hydroxyl—and their interactions with various solvent systems. This guide provides a framework for systematically addressing and overcoming these challenges, ensuring the successful progression of your experiments.

Understanding the Molecule: Structural Influences on Solubility

2-Amino-6-bromo-3-chlorophenol possesses both a weakly acidic phenolic hydroxyl group and a weakly basic amino group, making it an amphoteric substance. Its solubility is further influenced by the presence of halogen substituents (bromine and chlorine), which increase its lipophilicity. The key to successfully dissolving this compound lies in exploiting the ionizable nature of the amino and phenolic groups and selecting appropriate solvent systems that can overcome the molecule's inherent hydrophobicity.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Amino-6-bromo-3-chlorophenol not dissolving in water?

A1: 2-Amino-6-bromo-3-chlorophenol is expected to have low intrinsic solubility in neutral water. The large, nonpolar aromatic ring and the halogen substituents contribute to its hydrophobic character, which limits its interaction with polar water molecules.[1] While the amino and hydroxyl groups can participate in hydrogen bonding, this is often insufficient to overcome the compound's overall low polarity.[1]

Q2: How does pH affect the aqueous solubility of 2-Amino-6-bromo-3-chlorophenol?

A2: The aqueous solubility of this compound is highly dependent on pH due to its amphoteric nature.[2]

  • In acidic conditions (low pH): The amino group (-NH₂) will be protonated to form an ammonium salt (-NH₃⁺). This positively charged species will be significantly more soluble in water.[2][3]

  • In alkaline conditions (high pH): The phenolic hydroxyl group (-OH) will be deprotonated to form a phenolate salt (-O⁻). This negatively charged species will also exhibit increased aqueous solubility.[4]

Therefore, adjusting the pH of your aqueous solution away from the isoelectric point (the pH at which the molecule has a net zero charge) is a primary strategy for enhancing solubility.

Q3: What are the best initial organic solvents to try for dissolving 2-Amino-6-bromo-3-chlorophenol?

A3: For initial attempts at dissolution in an organic solvent, polar aprotic solvents are generally a good starting point.

  • Dimethyl sulfoxide (DMSO): DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[5][6][[“]][8] It is an excellent choice for creating stock solutions.

  • N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is another effective polar aprotic solvent that can dissolve many organic compounds.[1][9]

Polar protic solvents like ethanol and methanol can also be effective, as they can engage in hydrogen bonding with the amino and hydroxyl groups.[2]

Q4: Can I use heat to improve the solubility of 2-Amino-6-bromo-3-chlorophenol?

A4: Yes, gently heating the solution can increase the rate of dissolution and the overall solubility of the compound. However, it is crucial to be aware of the compound's thermal stability. Prolonged exposure to high temperatures could lead to degradation. It is recommended to use the lowest effective temperature and to monitor for any changes in color or the appearance of precipitates upon cooling, which could indicate that the compound is coming out of solution. Generally, higher temperatures lead to higher solubility, but there are exceptions.[10]

Q5: I've dissolved the compound in an organic solvent, but it precipitates when I add it to my aqueous buffer. What should I do?

A5: This is a common issue when a concentrated stock solution in an organic solvent is diluted into an aqueous medium where the compound has lower solubility. Here are a few strategies to mitigate this:

  • Decrease the concentration of the stock solution: A more dilute stock solution will result in a lower final concentration of the organic solvent in your aqueous medium.

  • Use a co-solvent system: If your experimental conditions allow, including a small percentage of a water-miscible organic solvent (like DMSO or ethanol) in your final aqueous solution can help maintain the compound's solubility.[11]

  • pH adjustment of the aqueous phase: Ensure the pH of your aqueous buffer is in a range where the compound is ionized and therefore more soluble (either acidic or basic).

  • Slower addition and vigorous stirring: Add the stock solution dropwise to the aqueous buffer while stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound will not dissolve in the chosen solvent. Inappropriate solvent polarity. Consult the solvent selection guide below. Start with a small amount of compound and test solubility in various solvents (e.g., DMSO, DMF, ethanol, methanol).
Insufficient solvent volume. Increase the volume of the solvent to reduce the concentration of the solute.
Low temperature. Gently warm the mixture while stirring. Be cautious of potential degradation at high temperatures.
Compound dissolves initially but then precipitates out of solution. Supersaturated solution. The initial dissolution may have been kinetically favored but thermodynamically unstable. Try preparing a less concentrated solution.
Change in temperature. Ensure the solution is maintained at the temperature at which it was prepared. Solubility often decreases as the temperature drops.
Change in pH (for aqueous solutions). Buffer the solution to maintain a constant pH where the compound is in its more soluble ionized form.
The solution is cloudy or hazy. Incomplete dissolution. Continue stirring and consider gentle heating. Sonication can also be used to break up solid aggregates and aid dissolution.
Presence of insoluble impurities. Filter the solution through a suitable syringe filter (e.g., 0.22 µm or 0.45 µm) to remove any particulate matter.
The color of the solution changes over time. Compound degradation. Aminophenols can be susceptible to oxidation, which is often indicated by a color change (e.g., turning brown).[12] Prepare fresh solutions and consider storing them under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment

This protocol is suitable for experiments where the final solution must be aqueous.

  • Initial Suspension: Weigh the desired amount of 2-Amino-6-bromo-3-chlorophenol and add it to a volume of deionized water that is less than the final desired volume. The solid will likely not dissolve completely.[3]

  • pH Adjustment:

    • For an acidic stock solution: While stirring, slowly add a dilute solution of hydrochloric acid (e.g., 1 M HCl) dropwise. Monitor the pH and continue adding acid until the solid fully dissolves. The pH should be below the pKa of the amino group's conjugate acid.[3]

    • For a basic stock solution: While stirring, slowly add a dilute solution of sodium hydroxide (e.g., 1 M NaOH) dropwise. Continue adding base until the solid fully dissolves. The pH should be above the pKa of the phenolic group.[3]

  • Final Volume Adjustment: Once the solid is completely dissolved, transfer the solution to a volumetric flask and add deionized water to reach the final target volume.

  • Verification: Check the final pH of the solution and adjust if necessary.

Protocol 2: Preparation of a Concentrated Stock Solution in an Organic Solvent

This protocol is ideal for preparing a concentrated stock solution for serial dilutions.

  • Solvent Selection: Choose a suitable polar aprotic solvent such as DMSO or DMF.

  • Dissolution: Weigh the desired amount of 2-Amino-6-bromo-3-chlorophenol and add it to a volumetric flask. Add a portion of the chosen solvent.

  • Aid Dissolution: Gently swirl the flask. If necessary, sonicate the mixture for a few minutes or gently warm it to aid dissolution.

  • Final Volume: Once the solid is fully dissolved, add the solvent to the final volume mark.

  • Storage: Store the stock solution in a tightly sealed container, protected from light. For long-term storage, consider storing at low temperatures (-20°C or -80°C), but be sure to allow the solution to fully thaw and vortex before use to ensure homogeneity.

Visualization of Key Concepts

The Impact of pH on Solubility

The Henderson-Hasselbalch equation provides the theoretical basis for understanding the relationship between pH, pKa, and the ionization state of a molecule, which in turn dictates its solubility.[13][14][15][16]

pH_Solubility cluster_acidic Acidic pH (e.g., pH < pKa_amine) cluster_neutral Near Isoelectric Point cluster_alkaline Alkaline pH (e.g., pH > pKa_phenol) Protonated R-NH₃⁺ (Protonated Amine) Higher Aqueous Solubility Neutral R-NH₂ and R-OH (Neutral) Lower Aqueous Solubility Protonated->Neutral Increase pH Deprotonated R-O⁻ (Deprotonated Phenol) Higher Aqueous Solubility Neutral->Deprotonated Increase pH

Caption: The effect of pH on the ionization and aqueous solubility of 2-Amino-6-bromo-3-chlorophenol.

Solvent Selection Workflow

This workflow provides a systematic approach to selecting an appropriate solvent system.

Solvent_Selection Start Start: Undissolved Compound Aqueous_Exp Is an aqueous system required? Start->Aqueous_Exp Adjust_pH Adjust pH (Acidic or Basic) Aqueous_Exp->Adjust_pH Yes Try_Organic Try Polar Aprotic Solvent (DMSO, DMF) Aqueous_Exp->Try_Organic No Success Success: Compound Dissolved Adjust_pH->Success Soluble_Organic Soluble? Try_Organic->Soluble_Organic Try_Protic Try Polar Protic Solvent (Ethanol, Methanol) Soluble_Organic->Try_Protic No Soluble_Organic->Success Yes Soluble_Protic Soluble? Try_Protic->Soluble_Protic Use_Cosolvent Consider Co-solvent System (e.g., DMSO/Water) Soluble_Protic->Use_Cosolvent No Soluble_Protic->Success Yes Use_Cosolvent->Success Failure Further Optimization Needed (e.g., Surfactants) Use_Cosolvent->Failure

Caption: A decision-making workflow for selecting a suitable solvent system.

Concluding Remarks

Overcoming the solubility challenges of 2-Amino-6-bromo-3-chlorophenol is achievable through a systematic and informed approach. By understanding the chemical nature of the molecule and methodically exploring the effects of pH and solvent choice, researchers can successfully prepare solutions suitable for their experimental needs. This guide serves as a starting point, and further optimization may be necessary based on the specific requirements of your application.

References

  • Solubility of Things. (n.d.). 2-Aminophenol. Retrieved from [Link]

  • ChemBK. (n.d.). P-Aminophenol. Retrieved from [Link]

  • Kasimedu, S. (2015). A review on solubility enhancement techniques. Journal of Comprehensive Pharmacy.
  • Photrio.com Photography Forums. (2026, January 23). p-Aminophenol HCL won't dissolve. Retrieved from [Link]

  • World Journal of Biology and Pharmaceutical Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • Study of the Effect of Surfactants on Extraction and Determination of Polyphenolic Compounds and Antioxidant Capacity of Fruits Extracts. PMC.
  • A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. PMC.
  • Chemistry LibreTexts. (2014, August 29). The Effect of Substituents on pKa. Retrieved from [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds.
  • ResearchGate. (2025, December 24). (PDF)
  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-bromo-2-chloro- (CAS 3964-56-5). Retrieved from [Link]

  • Google Patents. (n.d.). US3845129A - Purification of p-aminophenol.
  • gChem. (n.d.). DMSO. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Substituent effects on the physical properties and pKa of phenol.
  • Solubilization techniques used for poorly w
  • Beyond a solvent: triple roles of dimethylformamide in organic chemistry. PMC.
  • Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-chlorophenol. Retrieved from [Link]

  • Quora. (2016, September 24). Why is DMSO more polar than other solvents, yet it dissolves ionic compounds worse?. Retrieved from [Link]

  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015, December 30).
  • PubChem. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • Acidity of phenols, effect of substituents on acidity, qualit
  • Adsorption of Phenols from Aqueous Solution with A pH-Sensitive Surfactant-Modified Bentonite. MDPI.
  • Solubility of Things. (n.d.). 1-Bromo-3-chloropropane. Retrieved from [Link]

  • Consensus. (n.d.). Does DMSO have the ability to dissolve both polar and nonpolar compounds?. Retrieved from [Link]

  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Substituent Effects on the Acidity of Weak Acids. 3. Phenols and Benzyl Alcohols. Retrieved from [Link]

  • Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. PMC.
  • YouTube. (2025, January 22). What Is DMF In Organic Chemistry?. Retrieved from [Link]

  • PubMed. (2010, July 12). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-chlorophenol. Retrieved from [Link]

  • Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-3-chlorophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of DMF as a Reagent in Organic Synthesis.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: DMF or DMSO. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Identification of Impurities in 2-Amino-6-bromo-3-chlorophenol

Welcome to the technical support center for the analysis of 2-Amino-6-bromo-3-chlorophenol. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-Amino-6-bromo-3-chlorophenol. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in this active pharmaceutical ingredient (API). Ensuring the purity of your compound is paramount for safety, efficacy, and regulatory compliance. This resource provides in-depth answers to common questions and troubleshooting strategies for challenges you may encounter during your analysis.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a sample of 2-Amino-6-bromo-3-chlorophenol and where do they come from?

A1: Impurities in 2-Amino-6-bromo-3-chlorophenol can be broadly categorized into organic, inorganic, and residual solvents.[1][2] Organic impurities are the most common and critical to control, often originating from the manufacturing process or degradation.[1]

  • Synthesis-Related Impurities: These impurities can be unreacted starting materials, intermediates, or by-products from side reactions. While the specific synthesis route for 2-Amino-6-bromo-3-chlorophenol can vary, common synthetic pathways for halogenated aromatic compounds often involve electrophilic aromatic substitution.[3] Potential impurities could include:

    • Isomeric Impurities: Positional isomers formed during the halogenation steps, such as 2-Amino-4-bromo-5-chlorophenol or other regioisomers. The directing effects of the amino and hydroxyl groups can lead to a mixture of products.

    • Incompletely Reacted Intermediates: For example, 2-Amino-3-chlorophenol or 2-Amino-6-bromophenol could be present if the respective halogenation step is incomplete.

    • Over-halogenated By-products: Di-brominated or di-chlorinated species could form if the reaction conditions are not carefully controlled.

    • Starting Materials: Residual amounts of the initial unhalogenated aminophenol.

  • Degradation Products: Halogenated phenols can be susceptible to degradation, particularly through oxidation or photolysis.[4] The amino and hydroxyl groups can be oxidized, leading to colored impurities. Phenols can also undergo dimerization or polymerization to form complex impurities.

  • Reagents and Catalysts: Residual reagents, ligands, or catalysts used in the synthesis, such as Lewis acids (e.g., AlCl₃, FeBr₃) used in halogenation, may persist as inorganic impurities.[2][3]

The table below summarizes some potential impurities.

Impurity TypePotential Structure/IdentityPlausible Origin
Isomeric Impurity 2-Amino-X-bromo-Y-chlorophenol (positional isomers)Side reaction during synthesis
Intermediate 2-Amino-3-chlorophenolIncomplete bromination
Intermediate 2-Amino-6-bromophenolIncomplete chlorination
By-product Di-halogenated aminophenolsOver-reaction during synthesis
Degradation Product Oxidized species (e.g., quinone-imine structures)Exposure to air, light, or heat
Inorganic Impurity Residual metals (e.g., Fe, Al)Remnants of catalysts[3]
Q2: What are the regulatory expectations for controlling these impurities?

A2: Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for the control of impurities in new drug substances. The ICH Q3A(R2) guideline is particularly relevant.[2][5][6][7] It establishes thresholds for reporting, identifying, and qualifying impurities.

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level above which an impurity's safety must be established.[5]

These thresholds are typically based on the maximum daily dose of the drug substance. For impurities known to be potent toxins or to have significant pharmacological effects, control at much lower levels is necessary.[5] It is crucial to develop analytical methods with detection and quantitation limits that are appropriate for the levels at which these impurities need to be controlled.[2][5]

Troubleshooting Guide: Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, is the workhorse technique for impurity profiling of pharmaceutical compounds.[8][9][10]

Q3: I am seeing unexpected peaks in my HPLC chromatogram. How can I begin to identify them?

A3: A systematic approach is key to identifying unknown peaks. The workflow below outlines a common strategy.

G cluster_0 Impurity Identification Workflow A Unexpected Peak Observed in HPLC-UV B Step 1: Verify System & Sample Integrity - Check blank injection (carryover?) - Re-inject known standard (system issue?) - Check sample diluent (artifact?) A->B Initial Observation C Step 2: Gather Preliminary Data (HPLC-DAD) - Obtain UV spectrum of the peak. - Compare to the main peak's spectrum. - Is it spectrally similar (isomer?) or different? B->C System OK D Step 3: Mass Spectrometry Analysis (LC-MS) - Determine the mass-to-charge ratio (m/z). - Does the mass correspond to a predicted impurity? - Perform MS/MS for fragmentation data. C->D Need More Info E Step 4: Structure Elucidation - Propose a structure based on MS data. - If necessary, isolate the impurity (e.g., by prep-HPLC). - Confirm structure using NMR spectroscopy. D->E Mass Obtained F Step 5: Final Confirmation - Synthesize a reference standard of the proposed impurity. - Confirm co-elution with the unknown peak in HPLC. E->F Structure Proposed

Caption: General workflow for the identification of an unknown chromatographic peak.

Expert Insight: The UV spectrum obtained from a Diode Array Detector (DAD) is a powerful first clue. If the unknown peak has a UV spectrum very similar to the 2-Amino-6-bromo-3-chlorophenol peak, it is likely a closely related structure, such as an isomer. A significantly different spectrum suggests a more distant by-product or a degradant.

Q4: How can I use mass spectrometry to help identify an unknown impurity?

A4: Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool. For 2-Amino-6-bromo-3-chlorophenol (Molecular Weight: approx. 222.4 g/mol ), here's how MS can help:

  • Determine the Molecular Ion: The m/z of the molecular ion ([M+H]⁺ or [M-H]⁻) provides the molecular weight of the impurity. Look for the characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio) to confirm the presence of these halogens.

  • Analyze Fragmentation Patterns (MS/MS): By fragmenting the molecular ion, you can deduce structural information. For halogenated phenols, common fragmentation pathways include:

    • Loss of Halogen: Cleavage of the C-Br or C-Cl bond.[11]

    • Loss of CO or CHO: A characteristic fragmentation for phenols.[11][12]

    • Loss of H₂O: Possible from the phenolic hydroxyl group.

The mass spectrum of phenol itself is dominated by the molecular ion peak and fragments from the loss of CO and CHO.[12][13] For halogenated phenols, competition arises between the elimination of carbon monoxide and the loss of a halogen atom or hydrogen halide.[11] For bromophenols, the loss of the halogen is often a dominant fragmentation pathway.[11]

Experimental Protocols

Protocol 1: Generic HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for method development. Optimization will be required for your specific sample and system. The goal of such a method is to separate impurities from the main compound and each other.[8][14]

1. Chromatographic System:

  • HPLC with a UV/DAD detector.

2. Column:

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A phenyl-hexyl column could also be a good alternative for aromatic compounds.

3. Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Rationale: A C18 column provides good hydrophobic retention for the aromatic ring. The acidic mobile phase (formic acid) ensures that the amino group is protonated and the phenolic group is non-ionized, leading to better peak shape.

4. Gradient Elution:

  • A shallow gradient is recommended to resolve closely eluting impurities.[15]

Time (min)% Mobile Phase B
010
2580
3080
3110
3510

5. Flow Rate:

  • 1.0 mL/min

6. Detection:

  • UV detection at a wavelength where both the API and expected impurities absorb (e.g., 280 nm). Collect full spectra using a DAD to aid in peak identification.

7. System Suitability Test (SST):

  • Before sample analysis, inject a standard solution to verify:

    • Tailing Factor: Should be ≤ 2.0 for the main peak.

    • Theoretical Plates: Should be > 2000.

    • Reproducibility: %RSD of peak area from replicate injections should be ≤ 2.0%.

Protocol 2: Sample Preparation for LC-MS Analysis

1. Objective:

  • To prepare a sample of 2-Amino-6-bromo-3-chlorophenol that is free of non-volatile buffers and compatible with mass spectrometry.

2. Reagents:

  • Diluent: 50:50 Acetonitrile:Water (HPLC grade).

  • Rationale: Avoid using non-volatile buffers like phosphate, as they will contaminate the MS ion source. Volatile modifiers like formic acid or ammonium acetate are acceptable if needed for chromatography.

3. Procedure:

  • Accurately weigh approximately 10 mg of the 2-Amino-6-bromo-3-chlorophenol sample.

  • Dissolve in and dilute to 100.0 mL with the diluent to create a stock solution (approx. 100 µg/mL).

  • Further dilute this stock solution as needed to bring the concentration into a range suitable for your instrument's sensitivity (e.g., 1-10 µg/mL).

  • Filter the final solution through a 0.22 µm syringe filter (e.g., PTFE or Nylon) before injection to remove particulates.

Troubleshooting Logic: Poor Peak Shape

Poor peak shape (fronting or tailing) can compromise resolution and quantification. Here is a troubleshooting guide for this common issue.

G cluster_1 Troubleshooting Poor Peak Shape A Problem: Peak Tailing/Fronting Check Basic Issues First B Is the column old or contaminated? - Flush the column - Replace with a new column A->B Column Health C Is there a void at the column inlet? - Reverse flush the column (if permissible) - Replace the column A->C Column Hardware D Is the mobile phase pH appropriate? For 2-Amino-6-bromo-3-chlorophenol (an amine), a low pH mobile phase (e.g., pH 2.5-3.5) is critical to protonate the amine and prevent interaction with residual silanols on the column, which causes tailing. A->D Chemical Interaction E Is the sample overloaded? - Reduce injection volume - Reduce sample concentration A->E Mass Overload F Is the sample solvent mismatched with the mobile phase? - Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase strength. A->F Solvent Effects

Caption: A logical guide to diagnosing the cause of poor peak shape in HPLC.

References

  • CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google P
  • 2-Amino-6-chlorophenol - Sigma-Aldrich.
  • Hydrocarbons, Halogenated Aromatic - ILO Encyclopaedia of Occup
  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
  • Competing Fragmentations in the Mass Spectra of Halogen
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • (PDF)
  • Method Development for Drug Impurity Profiling: Part 1 - Chrom
  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles - SynThink Research Chemicals.
  • Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins - US Pharmacopeia (USP).
  • mass spectrum of phenol C6H6O C6H5OH fragmentation pattern - doc brown's advanced organic chemistry revision notes.
  • HPLC-Based Strategies for Impurity Profiling and Valid
  • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry.
  • Aromatic Halogen
  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - MDPI.
  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids - Agilent.
  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development.
  • Degradation of halogenated arom
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investig
  • Synthesis and characterisation of amino and bromo ring substituted derivatives of [Ru6C(CO)14L] (L = [2.2]paracyclophane) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
  • MASS SPECTROMETRY: FRAGMENTATION P
  • ICH topic Q 3 A (R2) - Impurities in new drug substances.
  • (PDF)
  • Impurities in new drug substance| ICH Q3A(R2) - YouTube.
  • "Amination of 2-Bromo-6-Methylaminopyridine" by Matthew H. Elterman - Georgia Southern Commons.
  • Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability - NIH.
  • CHAPTER 2 Fragmentation and Interpret
  • NOTE FOR GUIDANCE ON IMPURITIES - European Medicines Agency (EMA).
  • 14.

Sources

Optimization

Technical Support Center: Degradation of 2-Amino-6-bromo-3-chlorophenol

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Scientific literature explicitly detailing the degradation pathways of 2-Amino-6-bromo-3-chlorophenol is limited. This guide is therefor...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the degradation pathways of 2-Amino-6-bromo-3-chlorophenol is limited. This guide is therefore constructed based on established principles of microbial and abiotic degradation of structurally related compounds, such as halogenated phenols and aminophenols. The pathways and protocols described herein are proposed based on expert analysis and should be adapted and validated for your specific experimental context.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions that arise during the study of halogenated aromatic compound degradation.

FAQ 1: My microbial culture fails to degrade 2-Amino-6-bromo-3-chlorophenol. What are the likely causes?

Failure to observe degradation can stem from several factors, ranging from microbial viability to the inherent recalcitrance of the compound.

  • Answer:

    • Toxicity: Halogenated phenols can be toxic to microorganisms, inhibiting the very enzymatic machinery required for their breakdown.[1][2] Your target compound, having multiple halogen substituents, is likely to exhibit significant toxicity.

      • Troubleshooting:

        • Lower the initial concentration: Start with a very low concentration of the target compound (e.g., 1-5 mg/L) and gradually increase it as the culture adapts.

        • Check cell viability: Use microscopy with viability stains (e.g., LIVE/DEAD staining) to assess the health of your microbial consortium before and after introducing the compound. A significant increase in dead cells indicates a toxicity issue.

        • Monitor for toxic intermediates: Sometimes, the initial degradation product is more toxic than the parent compound.[3] Analyze your culture medium at various time points using techniques like HPLC or GC-MS to check for the accumulation of any single metabolite.

    • Lack of Appropriate Enzymes: The microbial culture may simply lack the specific enzymes (e.g., dehalogenases, dioxygenases) required to initiate the attack on this particular structure.[1][4] The positions of the bromo-, chloro-, and amino- groups create significant steric hindrance and electronic effects that can prevent enzyme binding.

      • Troubleshooting:

        • Use an enriched consortium: Isolate microorganisms from a site historically contaminated with halogenated aromatics. This increases the probability of finding strains with the necessary catabolic pathways.[2]

        • Consider co-metabolism: Some compounds are only degraded in the presence of a primary growth substrate (co-substrate).[5][6] The primary substrate induces the production of non-specific enzymes that can fortuitously act on the target pollutant. Try supplementing your medium with a more easily degradable carbon source like glucose, succinate, or phenol.[7]

    • Suboptimal Environmental Conditions: Microbial degradation is highly sensitive to pH, temperature, oxygen availability, and nutrient concentrations.[8]

      • Troubleshooting:

        • Optimize pH and Temperature: Most bacterial cultures effective in degrading aromatics thrive at a pH between 6.5 and 8.0 and temperatures from 25-37°C. Systematically test a range of conditions to find the optimum for your culture.

        • Ensure adequate aeration (for aerobic degradation): Oxygen is a critical co-substrate for the initial attack on the aromatic ring by oxygenase enzymes.[9] Use baffled flasks and a shaker speed of 150-200 rpm to ensure the medium is well-aerated.

        • Check Nutrient Levels: Ensure your minimal medium contains sufficient nitrogen, phosphorus, and trace elements to support robust microbial growth.

FAQ 2: What are the expected intermediate products of 2-Amino-6-bromo-3-chlorophenol biodegradation?

Based on known pathways for similar compounds, degradation would likely proceed through a series of dehalogenation, deamination, and hydroxylation steps before ring cleavage.

  • Answer: The degradation of a multi-substituted aromatic like 2-Amino-6-bromo-3-chlorophenol is a multi-step process. The exact sequence can vary depending on the microorganism and whether the conditions are aerobic or anaerobic.[1] The key initial steps involve removing the halogen and amino groups to produce a more degradable dihydroxy intermediate (a catechol or hydroquinone derivative).[10][11]

    Proposed Aerobic Degradation Intermediates:

    • Initial Dehalogenation/Hydroxylation: The first enzymatic attack is often the removal of a halogen, typically initiated by a mono- or dioxygenase. This could lead to the formation of an aminocatechol or aminohydroquinone. The bromine atom is generally more susceptible to removal than the chlorine atom.

    • Deamination: The amino group is often removed and replaced with a hydroxyl group, leading to a halogenated catechol or protocatechuate.

    • Ring Cleavage: Once a dihydroxy intermediate like a (halogenated) catechol is formed, the aromatic ring is cleaved by dioxygenase enzymes.[12] This can occur via two main routes:

      • Ortho-cleavage: The ring is broken between the two hydroxyl groups.

      • Meta-cleavage: The ring is broken adjacent to one of the hydroxyl groups.

    • Downstream Metabolism: The resulting aliphatic acids are then funneled into central metabolic pathways like the Krebs cycle.[5]

    A plausible initial sequence is the removal of the bromine atom, followed by the chlorine atom, then deamination, leading to a catechol that can enter a standard ring-cleavage pathway.

FAQ 3: How can I effectively monitor the degradation process and identify the metabolites?

A multi-technique approach is essential for accurately tracking the disappearance of the parent compound and identifying transient intermediates.

  • Answer:

    • Monitoring Parent Compound Disappearance:

      • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the most common method. You can monitor the decrease in the peak area corresponding to 2-Amino-6-bromo-3-chlorophenol over time. A C18 column is typically used for separating aromatic compounds.

      • Spectrophotometry: For a rapid, less specific measurement, you can use a spectrophotometer. The ferric chloride method, which produces a colored complex with phenols, can provide a quick estimate of total phenolic compound concentration.[13] However, be aware that intermediates may also react, so this method is best for initial screening.[14]

    • Identifying Intermediates and Final Products:

      • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying volatile and semi-volatile organic compounds.[15] Samples from your culture will need to be extracted (e.g., with ethyl acetate) and may require derivatization to make the phenolic compounds more volatile. The mass spectrometer provides fragmentation patterns that act as a "fingerprint" for identifying unknown metabolites.[16]

      • Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile or thermally sensitive intermediates, LC-MS is the preferred method. It combines the separation power of HPLC with the identification capabilities of mass spectrometry.

Section 2: Experimental Protocols & Workflows

Protocol 1: Screening for Microbial Degradation Capability

This protocol outlines a basic batch experiment to determine if a microbial culture can degrade 2-Amino-6-bromo-3-chlorophenol.

Objective: To assess the degradation potential of a microbial consortium under aerobic conditions.

Materials:

  • Microbial inoculum (e.g., activated sludge, enriched consortium)

  • Basal Salts Medium (BSM)

  • Stock solution of 2-Amino-6-bromo-3-chlorophenol (e.g., 1 g/L in methanol)

  • Sterile baffled flasks (250 mL)

  • Shaking incubator

  • HPLC or Spectrophotometer

Procedure:

  • Prepare Media: Autoclave the Basal Salts Medium.

  • Set up Cultures: In triplicate, prepare the following 250 mL baffled flasks, each containing 100 mL of BSM:

    • Test Flasks: Inoculate with 5% (v/v) of your microbial culture. Add the target compound to a final concentration of 5 mg/L.

    • Toxicity Control: Inoculate with your culture. Add the target compound (5 mg/L) and an easily metabolizable carbon source like glucose (1 g/L). Comparing this to the Test Flask will show if the compound is inhibitory.

    • Abiotic Control (Sterile): Do NOT inoculate. Add the target compound (5 mg/L). This accounts for any non-biological loss (e.g., adsorption to glass, photolysis).

    • Growth Control: Inoculate with your culture but do NOT add the target compound. This shows the baseline health of the inoculum.

  • Incubation: Place all flasks in a shaking incubator at 30°C and 180 rpm.

  • Sampling: At regular intervals (e.g., 0, 1, 3, 7, and 14 days), withdraw a 1 mL aliquot from each flask.

  • Sample Preparation: Centrifuge the aliquot at 10,000 x g for 5 minutes to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter.

  • Analysis: Analyze the supernatant for the concentration of 2-Amino-6-bromo-3-chlorophenol using a pre-established HPLC method.

Data Interpretation:

  • Degradation: A significant decrease in concentration in the "Test Flasks" compared to the "Abiotic Control" indicates biodegradation.

  • Toxicity: If degradation occurs in the "Toxicity Control" but not in the "Test Flask," the compound is likely toxic at 5 mg/L, and the degradation is cometabolic.

  • No Degradation: If no significant loss is observed in any flask compared to the control, the culture may lack the required enzymes, or the conditions may be suboptimal.

Workflow for Metabolite Identification

The following diagram illustrates a typical workflow for identifying the breakdown products of your target compound.

G cluster_experiment Biodegradation Experiment cluster_prep Sample Preparation cluster_analysis Analytical Chemistry cluster_interpretation Pathway Elucidation A Batch Culture Incubation (with target compound) B Time-course Sampling (e.g., 0, 24, 72 hours) A->B C Centrifugation & Filtration (Remove Biomass) B->C D Liquid-Liquid Extraction (e.g., with Ethyl Acetate) C->D F HPLC-UV/DAD Analysis (Quantify Parent Compound) C->F E Concentration & Derivatization (for GC-MS) D->E Optional G GC-MS or LC-MS Analysis (Identify Intermediates) D->G E->G H Compare Mass Spectra to Database Libraries G->H I Identify Metabolite Structures H->I J Propose Degradation Pathway I->J G A 2-Amino-6-bromo-3-chlorophenol B 2-Amino-3-chloro-catechol (Hypothetical) A->B Reductive Debromination (Dehalogenase) C 3-Chlorocatechol B->C Deamination/ Hydroxylation D cis,cis-2-Chloro-muconic acid C->D Ring Cleavage (Catechol 1,2-Dioxygenase) E Maleylacetic acid D->E Cycloisomerization & Dechlorination F Krebs Cycle Intermediates E->F Reduction & Hydrolysis

Caption: Proposed aerobic degradation pathway.

Pathway Explanation:

  • Initial Attack: The degradation is likely initiated by a dehalogenase enzyme that removes the bromine atom, which is typically more labile than chlorine. This step is critical as it reduces the compound's toxicity. [4]2. Formation of a Catechol: Subsequent enzymatic reactions, including deamination (removal of the amino group) and further hydroxylation, convert the intermediate into 3-chlorocatechol. This is a common central intermediate in the degradation of chlorinated aromatic compounds. [11]3. Ring Fission: The 3-chlorocatechol molecule undergoes ortho ring cleavage, catalyzed by a catechol 1,2-dioxygenase, to form an aliphatic acid (2-chloro-cis,cis-muconate). [11]4. Final Mineralization: Through a series of further enzymatic steps including dechlorination, the aliphatic intermediates are converted into compounds like maleylacetic acid, which can then enter the central Krebs cycle to be fully mineralized to CO2 and water. [5]

Section 4: Quantitative Data Summary

Successful biodegradation depends on optimizing key environmental parameters. The following table provides typical ranges for the degradation of halogenated phenols, which can serve as a starting point for your experiments.

ParameterTypical Optimal RangeRationale & Key Considerations
pH 6.5 - 8.0Most bacterial enzymes involved in aromatic degradation have optimal activity near neutral pH. Extreme pH values can denature enzymes. [17]
Temperature 25 - 37 °CMesophilic bacteria, which are most commonly used for bioremediation, have optimal growth and metabolic rates in this range.
Dissolved Oxygen > 2 mg/L (Aerobic)Oxygenases require molecular oxygen as a co-substrate for the initial attack and cleavage of the aromatic ring. [9]
Substrate Conc. 1 - 100 mg/LHalogenated aromatics are often toxic at high concentrations. Start low and acclimate the culture gradually. [1]
Co-substrate Ratio 10:1 to 100:1 (Co-substrate:Target)For cometabolism, a much higher concentration of the primary substrate is needed to induce the necessary enzymes and support biomass growth. [7]

References

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater - MDPI. (2021-07-06). Available from: [Link]

  • (PDF) Biodegradation of aromatic compounds: Current status and opportunities for biomolecular approaches - ResearchGate. (2025-08-10). Available from: [Link]

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC - PubMed Central. (2019-09-29). Available from: [Link]

  • Effects of Aromatic Compounds Degradation on Bacterial Cell Morphology - MDPI. (2023-11-08). Available from: [Link]

  • Bacterial Degradation of Aromatic Compounds - PMC - NIH. Available from: [Link]

  • Microbial degradation of aromatic compounds — from one strategy to four. Available from: [Link]

  • Biodegradation of halogenated organic compounds - PMC - NIH. Available from: [Link]

  • Bacterial Degradation of Chlorophenols: Pathways, Biochemica, and Genetic Aspects. Available from: [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf - NIH. Available from: [Link]

  • Biodegradation of aromatic compounds: current status and opportunities for biomolecular approaches - PubMed. Available from: [Link]

  • (PDF) Halogenated Aromatics: Fate and Microbial Degradation - ResearchGate. Available from: [Link]

  • Bacterial degradation of chlorophenols and their derivatives - PMC - PubMed Central. (2014-03-03). Available from: [Link]

  • (PDF) Microbial Degradation of Phenol: A Review - ResearchGate. (2017-05-04). Available from: [Link]

  • Analytical Methods in Photoelectrochemical Treatment of Phenol - ResearchGate. (2025-12-18). Available from: [Link]

  • Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate | Environmental Science & Technology - ACS Publications. Available from: [Link]

  • Study on 4-bromophenol degradation using wet oxidation in-situ liquid ferrate(VI) in the aqueous phase - ResearchGate. (2025-08-10). Available from: [Link]

  • Degradation pathway, toxicity and kinetics of 2,4,6-trichlorophenol with different co-substrate by aerobic granules in SBR | Request PDF - ResearchGate. (2025-08-09). Available from: [Link]

  • Method 604: Phenols - EPA. Available from: [Link]

  • Effects Of Halogenated Aromatic Compound On The Metabolism Of Foreign Organic Compounds - epa nepis. Available from: [Link]

  • Microbial breakdown of halogenated aromatic pesticides and related compounds | FEMS Microbiology Reviews | Oxford Academic. Available from: [Link]

  • Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - NIH. Available from: [Link]

  • Enhanced detoxification of p-bromophenol by novel Zr/Ag-TiO2@rGO ternary composite: Degradation kinetics and phytotoxicity evolution studies - PubMed. (2019-04-15). Available from: [Link]

  • Rapid Colorimetric Estimation of Phenol | Analytical Chemistry - ACS Publications. Available from: [Link]

  • The Microbiological Degradation of Aromatic Compounds. Available from: [Link]

  • Bromination of Phenols (video) | Khan Academy. Available from: [Link]

  • (PDF) Anaerobic degradation of halogenated phenols by sulfate-reducing consortia. (2025-08-06). Available from: [Link]

  • Simple and rapid spectrophotometric method for phenol determination in aqueous media. (2019-01-24). Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-6-bromo-3-chlorophenol

Welcome to the technical support center for 2-Amino-6-bromo-3-chlorophenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for the synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-6-bromo-3-chlorophenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for the synthesis, purification, and handling of this versatile but sensitive intermediate. The following content is structured as a series of frequently asked questions and troubleshooting scenarios, grounded in established chemical principles and field-proven insights.

Section 1: Compound Profile and Safety Overview

Before initiating any experiment, a thorough understanding of the reagent's properties and hazards is paramount. 2-Amino-6-bromo-3-chlorophenol is a highly substituted, electron-rich aromatic compound, making it susceptible to oxidation.

Table 1: Physicochemical Properties and Safety Information

PropertyValueSource
Molecular Formula C₆H₅BrClNO[1][2][3]
Molecular Weight 222.47 g/mol [2][3]
Appearance Solid (form may vary)[1]
Melting Point 83-87 °C (typical)[1]
Storage Temperature 2-8°C, under inert atmosphere[1][2]
GHS Hazard Codes H302, H312, H315, H319, H332, H335[1][3]
Signal Word Warning[1][2]
  • Hazard Summary: The compound is harmful if swallowed, inhaled, or in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation.[1][3] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Section 2: Stability and Handling FAQs

Question: My sample of 2-Amino-6-bromo-3-chlorophenol has darkened from a light tan to a dark brown color upon storage. Is it still usable?

Answer: This color change is a classic indicator of oxidation. Aminophenols are highly susceptible to air oxidation, which leads to the formation of highly colored polymeric quinone-imine structures.

  • Causality: The electron-donating amino (-NH₂) and hydroxyl (-OH) groups activate the aromatic ring, making it electron-rich and easily oxidized. The presence of oxygen and/or light accelerates this process. Similar instabilities are observed in many substituted anilines and phenols.[4]

  • Recommendation: While a slight discoloration may not significantly impact some reactions, a dark brown or black color suggests substantial degradation. It is highly recommended to assess the purity of the material by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) against a retained, properly stored sample. If significant impurities are detected, the material should be repurified before use. For future prevention, always store the compound under an inert atmosphere (Nitrogen or Argon), protected from light in a sealed container at the recommended 2-8°C.[4]

Question: What solvents are recommended for handling and storing this compound in solution?

Answer: For short-term storage or reaction setup, deoxygenated solvents are crucial.

  • Protic Solvents (e.g., Methanol, Ethanol): Halogenated phenols generally show good solubility in alcohols.[5] However, these solvents can participate in reactions and may not be suitable for long-term storage. Ensure they are sparged with an inert gas before use.

  • Aprotic Solvents (e.g., THF, Dichloromethane, Toluene): These are often preferred for reactions. THF and other ethereal solvents should be checked for peroxides. Dichloromethane is a good general-purpose solvent for handling.

  • pH Considerations: In solution, the compound is more stable under mildly acidic conditions, which protonate the highly reactive amino group, reducing its susceptibility to oxidation.[4] Avoid basic conditions, as the formation of the phenoxide ion further activates the ring towards oxidation.

Section 3: Troubleshooting Synthesis and Purification

This section provides a logical workflow for addressing common experimental challenges.

cluster_start Problem Identification cluster_analysis Analysis Phase cluster_solution Solution Pathways start Low Yield or Complex Mixture check_sm Purity of Starting Materials (SM) OK? start->check_sm check_cond Reaction Conditions (Temp, Time, Atmos) OK? check_sm->check_cond Yes purify_sm Purify SMs check_sm->purify_sm No check_stoich Stoichiometry & Reagent Addition OK? check_cond->check_stoich Yes optimize_cond Adjust Temp/Time Use Inert Atmosphere check_cond->optimize_cond No optimize_reagents Titrate Reagents Use Syringe Pump check_stoich->optimize_reagents No optimize_workup Modify Workup: - Degassed Solvents - Mild Acid Wash - Quench Appropriately check_stoich->optimize_workup Yes (Suspect Workup Issues)

Caption: Troubleshooting workflow for low reaction yield.

Question: My reaction is producing multiple isomers. How can I improve regioselectivity?

Answer: The regiochemical outcome of reactions on this substrate is a complex interplay between the directing effects of four different substituents.

  • Understanding the Directing Effects:

    • -OH and -NH₂: Both are strongly activating, ortho, para-directing groups. The position para to the -OH is occupied by the -NH₂. The position para to the -NH₂ is occupied by the -Cl. This leaves the ortho positions as the most likely sites for electrophilic attack.

    • -Br and -Cl: Both are deactivating, ortho, para-directing groups.

  • Controlling Factors:

    • Steric Hindrance: The positions ortho to the bulky -Br group (C5) and flanked by -Cl and -OH (C4) are sterically hindered. Electrophilic aromatic substitution will likely favor the least hindered position.

    • Protecting Groups: The most reliable way to control regioselectivity is to use protecting groups. The amino group can be selectively acylated (e.g., to an acetamide) to moderate its activating effect and increase its steric bulk. This often directs reactions to the positions governed by the powerful hydroxyl group.

    • Reaction Conditions: Temperature and choice of catalyst can influence the kinetic vs. thermodynamic product distribution. For instance, in halogenation reactions, lower temperatures and less aggressive halogenating agents (e.g., N-bromosuccinimide over Br₂) can lead to higher selectivity.[6][7][8]

Question: I'm struggling with purification. Column chromatography results in significant tailing and product streaking on the column.

Answer: This is a common issue with polar, slightly acidic/basic compounds like aminophenols. The free amino and phenolic groups can interact strongly with the silica gel, leading to poor separation.

  • Solutions for Column Chromatography:

    • Add a Modifier: Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent. This deactivates the acidic silanol groups on the silica surface, preventing strong adsorption of your compound.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like diol or amino-functionalized silica.

  • Alternative Purification Method: Recrystallization Recrystallization is often the best method for purifying such compounds, provided a suitable solvent can be found. It avoids the issues of silica gel interaction and can be highly effective at removing isomers and baseline impurities.[5] See Section 5 for a detailed protocol.

Section 4: Optimizing Downstream Reactions

mol 2-Amino-6-bromo-3-chlorophenol nh2 Amino (-NH₂) oh Hydroxyl (-OH) ring Aromatic Ring halogens Halogens (Br, Cl) r_nh2_1 Diazotization (Sandmeyer Rxn) nh2->r_nh2_1 r_nh2_2 Acylation / Protection (e.g., Ac₂O) nh2->r_nh2_2 r_oh_1 O-Alkylation (Williamson Ether Synth.) oh->r_oh_1 r_oh_2 Esterification (e.g., Acyl Halides) oh->r_oh_2 r_ring Electrophilic Aromatic Substitution (EAS) ring->r_ring r_halogens Cross-Coupling (e.g., Suzuki, Buchwald) halogens->r_halogens

Caption: Map of potential reaction sites on the molecule.

Question: I want to perform a Suzuki or Buchwald-Hartwig cross-coupling reaction. Which halogen, the bromine at C6 or the chlorine at C3, will react preferentially?

Answer: The Carbon-Bromine (C-Br) bond will react preferentially over the Carbon-Chlorine (C-Cl) bond under typical palladium-catalyzed cross-coupling conditions.

  • Causality: The reactivity of aryl halides in oxidative addition to a Palladium(0) center generally follows the order: C-I > C-Br > C-OTf >> C-Cl. The C-Br bond is weaker and more polarizable than the C-Cl bond, making it significantly more susceptible to oxidative addition, which is often the rate-determining step of the catalytic cycle.

  • Optimization Strategy: You can achieve high selectivity for reaction at the C-Br position by using standard palladium catalysts (e.g., Pd(PPh₃)₄) and conditions. To target the C-Cl bond, more specialized, electron-rich phosphine ligands (e.g., Buchwald ligands) and harsher conditions are typically required, and the C-Br bond would need to be absent or would have already reacted.

Section 5: Experimental Protocol

Protocol: Purification by Recrystallization

This protocol provides a self-validating method for purifying 2-Amino-6-bromo-3-chlorophenol, assuming a suitable solvent has been identified through small-scale trials.[5]

  • Solvent Selection: Perform small-scale solubility tests to find a solvent (or solvent system) in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common candidates include toluene, ethanol/water mixtures, or heptane/ethyl acetate mixtures.

  • Dissolution: In an Erlenmeyer flask, add the crude, dry compound. Add the minimum amount of the chosen recrystallization solvent to the flask. Heat the mixture to a gentle boil with stirring (using a hot plate/stirrer) until all the solid dissolves. Add more solvent in small portions if needed, but avoid using a large excess, as this will reduce recovery yield.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[5] This step removes the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the collected crystal cake with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum. Determine the melting point and compare it to the literature value. Purity can be confirmed by TLC, HPLC, or NMR spectroscopy.

Section 6: References

  • Google Patents. (n.d.). Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-6-chlorophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 4-bromo-2-chlorophenols. Retrieved from

  • National Institutes of Health. (n.d.). Progress in Stereoselective Haloamination of Olefins. Retrieved from [Link]

  • European Commission. (n.d.). Opinion of the SCCNFP on 2-Chloro-6-methyl-3-aminophenol HCL (A94). Retrieved from [Link]

  • European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-chlorophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of carboxamides of 2′-amino-4′-(6-bromo-3-coumarinyl) thiazole as analgesic and antiinflammatory agents. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-chlorophenol. Retrieved from [Link]

  • Georgia Southern University. (n.d.). Amination of 2-Bromo-6-Methylaminopyridine. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Halogenation At Tiffany's. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Halogenation of Alkanes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-bromo-6-chlorophenol. Retrieved from [Link]

  • Preprints.org. (n.d.). Color changing drug molecules as built in stability indicators. Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Guide to Preventing Oxidation of 2-Amino-6-bromo-3-chlorophenol

Welcome to the technical support center for 2-Amino-6-bromo-3-chlorophenol (CAS No. 1332765-75-9). This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-6-bromo-3-chlorophenol (CAS No. 1332765-75-9). This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar aminophenol compounds. Due to its electron-rich aromatic ring substituted with both an amino and a hydroxyl group, this molecule is highly susceptible to oxidative degradation. This guide provides in-depth, field-proven insights and protocols to maintain the integrity of your compound throughout storage and experimentation.

Section 1: Understanding the Core Problem - The Chemistry of Aminophenol Oxidation

The stability of 2-Amino-6-bromo-3-chlorophenol is fundamentally challenged by its inherent chemical nature. Understanding the mechanism of degradation is the first step toward effective prevention.

FAQ: Why is my solid sample or solution of 2-Amino-6-bromo-3-chlorophenol turning dark (e.g., yellow, brown, or purple)?

Answer: This discoloration is the most common indicator of oxidation.[1] The aminophenol moiety is readily attacked by atmospheric oxygen and other oxidizing agents. The process typically involves the formation of highly colored intermediates, such as quinone-imines, which can then polymerize to create darker, complex mixtures.[1][2] This not only changes the physical appearance but also reduces the purity and potential reactivity of your material. While 3-aminophenol isomers are generally more stable, ortho- and para-isomers (like the '2-Amino' configuration in your compound) are particularly prone to rapid oxidation when exposed to air and light.[3][4]

OxidationPathway cluster_0 Oxidation Cascade Aminophenol 2-Amino-6-bromo- 3-chlorophenol (Colorless/Light Solid) Radical Semiquinone Radical Intermediate Aminophenol->Radical [O] Quinone Quinone-imine (Highly Colored) Radical->Quinone [O] Polymer Polymerized Products (Dark) Quinone->Polymer Polymerization Catalysts Accelerants: - Oxygen (Air) - Light (UV) - Metal Ions (Cu²⁺) - High pH - Heat Catalysts->Aminophenol Initiate/ Accelerate

Caption: General oxidation pathway of aminophenols.

FAQ: What specific experimental and environmental factors will accelerate the degradation of my compound?

Answer: Several factors can dramatically increase the rate of oxidation. Controlling these is critical for maintaining sample integrity.

FactorCausality & Scientific Rationale
Oxygen (Air) The primary driver of oxidation. Molecular oxygen acts as the terminal electron acceptor in the oxidation cascade.[1]
Light (UV) Provides the activation energy to initiate and propagate free-radical chain reactions, leading to accelerated degradation.[1]
High pH (Alkaline) In alkaline conditions, the phenolic hydroxyl group can be deprotonated to form a phenoxide ion. This negatively charged species is significantly more electron-rich and thus more susceptible to oxidation.[1]
Trace Metal Ions Transition metals, especially copper (Cu²⁺), are potent catalysts for aminophenol oxidation.[1][4] They can facilitate electron transfer, generating reactive oxygen species (ROS) and promoting the continuous production of these damaging species.[4]
Elevated Temperature As with most chemical reactions, higher temperatures increase the kinetic rate of oxidation, doubling the rate with approximately every 10°C increase.[1]

Section 2: Proactive Prevention - A Troubleshooting Guide to Handling & Storage

Instead of reacting to degradation, these protocols are designed to proactively prevent it.

Troubleshooting Issue #1: The solid compound darkens over time, even in a manufacturer's vial.

Root Cause: The vial likely contains atmospheric oxygen. For highly sensitive compounds, the air trapped in the headspace upon packaging is sufficient to cause slow degradation.

Solution: Implement Inert Atmosphere Protocols. Air-sensitive compounds must be handled and stored under an inert atmosphere, such as dry nitrogen or argon, to displace oxygen.[5][6]

Protocol: Handling Solid 2-Amino-6-bromo-3-chlorophenol

  • Preparation: Move the sealed manufacturer's vial, a clean amber glass storage vial with a PTFE-lined cap, spatulas, and a balance into an inert atmosphere glovebox.

  • Inerting: Ensure the glovebox oxygen and moisture levels are low (ideally <10 ppm).

  • Aliquotting: Inside the glovebox, open the manufacturer's vial. Quickly weigh the desired amount of solid and transfer it to the new amber vial.

  • Sealing: Tightly seal the new vial. For extra protection, wrap the cap threads with Parafilm.

  • Backfilling: If you need to store the original vial, flush the headspace with nitrogen or argon before resealing it tightly.

  • Storage: Store the sealed vial at the recommended temperature, protected from light.[7][8]

InertWorkflow cluster_workflow Inert Atmosphere Weighing Workflow A 1. Place all materials (sealed vial, tools, new vial) in glovebox antechamber B 2. Evacuate & Refill Antechamber with N₂/Ar (3x) A->B C 3. Move materials into main glovebox chamber B->C D 4. Weigh solid and aliquot into new vial C->D E 5. Tightly seal new vial (wrap with Parafilm) D->E F 6. Remove from glovebox & store appropriately E->F

Caption: Workflow for handling air-sensitive solids.

Troubleshooting Issue #2: Solutions discolor rapidly or show degradation peaks in analytical runs (e.g., HPLC, NMR).

Root Cause: Dissolving the compound increases its molecular mobility and exposes it to dissolved oxygen in the solvent, dramatically accelerating oxidation. This is a common issue during sample preparation for analysis.[1]

Solution 1: Use Degassed Solvents. Solvents should be thoroughly degassed to remove dissolved oxygen before use. This can be achieved by sparging with an inert gas (N₂ or Ar) for 15-30 minutes or through several freeze-pump-thaw cycles.

Solution 2: Incorporate Antioxidants. For applications like HPLC where solutions may be queued, adding a chemical antioxidant is a highly effective strategy.[1]

Protocol: Preparing a Stabilized Stock Solution

  • Solvent Selection & Degassing: Choose a suitable solvent and degas it thoroughly by sparging with argon or nitrogen for at least 20 minutes.

  • Antioxidant Addition: To the degassed solvent, add the chosen antioxidant at the recommended concentration (see table below). For example, add ascorbic acid to a final concentration of 0.1% (w/v).

  • Dissolution: Prepare the solution of 2-Amino-6-bromo-3-chlorophenol under an inert atmosphere (e.g., in a glovebox or using a Schlenk flask) using the antioxidant-fortified, degassed solvent.

  • Storage: Store the solution in a sealed, amber vial with minimal headspace at 2-8°C. For HPLC analysis, use amber autosampler vials.

AntioxidantTypical Concentration (w/v)Recommended ForMechanism of Action
Ascorbic Acid 0.01 - 0.1%Aqueous solutions, HPLC mobile phases.[1]A reducing agent that scavenges oxygen and other oxidizing species.[1]
Sodium Metabisulfite 0.05 - 0.5%Aqueous solutions; can be more potent than ascorbic acid in some cases.[1]Strong reducing agent that effectively removes dissolved oxygen.
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%Organic solvent systems.[1]Phenolic antioxidant that acts as a free-radical scavenger, terminating oxidative chain reactions.[1]
Summary of Optimal Storage Conditions

For maximum shelf-life and integrity, adhere to the following storage protocol, which consolidates best practices.

ParameterRecommendationRationale
Temperature 2-8°C[8]Slows the kinetic rate of oxidation.
Atmosphere Inert (Nitrogen or Argon)[5]Excludes oxygen, a primary reactant in the degradation pathway.
Light Protect from light (Amber vial)[5][7]Prevents photo-initiated oxidation.
Container Tightly sealed glass vial with a PTFE-lined cap.Prevents ingress of atmospheric oxygen and moisture.

Section 3: Advanced Strategy - Chemical Protection for Multi-Step Synthesis

FAQ: I need to perform a reaction that is incompatible with the amine or phenol group. How can I prevent side reactions?

Answer: In multi-step organic synthesis, when the inherent reactivity of the aminophenol moiety interferes with a desired transformation elsewhere in the molecule, the use of chemical "protecting groups" is the standard strategy.[9][10] A protecting group temporarily masks the reactive functional group, rendering it inert to specific reaction conditions. It can be cleanly removed later in the synthesis to restore the original group.[10][11]

The key is often orthogonal protection , where the amine and phenol are protected with groups that can be removed under different, non-interfering conditions.[9]

OrthogonalProtection cluster_amine Amine Modification cluster_phenol Phenol Modification Molecule Aminophenol (NH₂, OH) ProtectedAmine Protect Amine (e.g., Boc₂O) Molecule->ProtectedAmine React1 Perform Reaction #1 (e.g., Oxidation, Grignard) ProtectedAmine->React1 DeprotectAmine Deprotect Amine (e.g., TFA) React1->DeprotectAmine ProtectedPhenol Protect Phenol (e.g., TBDMSCl) DeprotectAmine->ProtectedPhenol React2 Perform Reaction #2 (e.g., Base-catalyzed) ProtectedPhenol->React2 DeprotectPhenol Deprotect Phenol (e.g., TBAF) React2->DeprotectPhenol Final Final DeprotectPhenol->Final Final Product

Caption: Orthogonal protection strategy workflow.

Functional GroupProtecting GroupProtection ReagentDeprotection Conditions
Amine (-NH₂) tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl)[9][10]
Benzyloxycarbonyl (Cbz)Benzyl chloroformateCatalytic Hydrogenolysis (H₂, Pd/C)[9]
Phenol (-OH) tert-Butyldimethylsilyl (TBDMS) EtherTBDMS-Cl, imidazoleFluoride source (e.g., TBAF)
Benzyl (Bn) EtherBenzyl bromide (BnBr), baseCatalytic Hydrogenolysis (H₂, Pd/C)

Section 4: Safety & Disposal

FAQ: What personal protective equipment (PPE) is required when handling this compound?

Answer: 2-Amino-6-bromo-3-chlorophenol is classified as a hazardous substance.[8][12] Always handle this chemical inside a certified chemical fume hood.[7][13] Standard PPE includes:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile gloves (double-gloving is recommended for concentrated solutions).[7]

  • Body Protection: A fully buttoned laboratory coat.[7]

FAQ: How should I dispose of waste?

Answer: All solid waste and solutions containing 2-Amino-6-bromo-3-chlorophenol must be collected as hazardous chemical waste.[7] Do not pour it down the drain. Collect in a clearly labeled, sealed waste container and follow your institution's specific guidelines for hazardous waste disposal.

References

  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Arora, P. K., & Bae, H. (2014). Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800. PubMed, 105(3), 430-435. Retrieved from [Link]

  • Arora, P. K., Srivastava, A., & Singh, V. P. (2014). Bacterial degradation pathways for 4-chloro-2-aminophenol (a), 2-chloro-4-aminophenol (b), and 4-chloro-2-methylphenol (c). ResearchGate. Retrieved from [Link]

  • Festa, S., et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PMC. Retrieved from [Link]

  • UC Berkeley Environment, Health & Safety. (n.d.). Phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Aminophenols. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Oikawa, S., et al. (2022). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. PubMed, 54(4), 639-645. Retrieved from [Link]

  • Boeren, S., et al. (1995). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. PubMed, 49(9), 1235-48. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Mitra, A., et al. (2016). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activi. Dalton Transactions, 45(15), 6591-6603. Retrieved from [Link]

  • Al-Hujran, T. A., et al. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. PubMed Central. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, June 25). Protecting Groups for Amines. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • Mitra, A., et al. (2016). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry, 40(5), 4168-4179. Retrieved from [Link]

  • Sun, Y., et al. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
  • Adam, F., et al. (2011). TEMPO-initiated oxidation of 2-aminophenol to 2-aminophenoxazin-3-one. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN115784978B - Method for synthesizing 2-amino-6-bromopyridine.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-chlorophenol. PubChem Compound Database. Retrieved from [Link]

  • Duran, A., & Monteagudo, J. M. (2003). Selective chemical oxidation or reduction of chlorophenols with potassium nitrosodisulfonate. ResearchGate. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

Sources

Troubleshooting

Challenges in the characterization of polysubstituted phenols

Technical Support Center: Characterization of Polysubstituted Phenols Executive Summary Polysubstituted phenols present a unique "molecular camouflage." While deceptively simple in formula, their characterization is freq...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Characterization of Polysubstituted Phenols

Executive Summary

Polysubstituted phenols present a unique "molecular camouflage." While deceptively simple in formula, their characterization is frequently derailed by electronic field effects, steric hindrance (ortho-substitution), and rapid proton exchange. This guide moves beyond standard textbook definitions to address the specific failure modes encountered in high-stakes drug development and natural product isolation.

Module 1: Nuclear Magnetic Resonance (NMR) Troubleshooting

The Challenge: The phenolic hydroxyl (-OH) proton is notoriously elusive. It broadens due to exchange, shifts due to concentration (intermolecular H-bonding), or locks into place due to chelation (intramolecular H-bonding), making integration and assignment difficult.

Q: My phenolic proton signal is either missing or extremely broad. How do I recover it for integration? A: The "missing" signal is likely undergoing intermediate chemical exchange with the solvent or residual water.

  • Root Cause: In

    
    , exchange rates often match the NMR time scale, broadening the peak into the baseline.
    
  • Solution: Switch to a hydrogen-bond-accepting solvent like DMSO-d6 or Acetone-d6 . These solvents form strong intermolecular H-bonds with the phenol, slowing the exchange rate and sharpening the signal (often to a distinct singlet or doublet if coupling to ortho-protons exists).

Q: How do I distinguish between intramolecular H-bonding (e.g., in salicylates) and intermolecular aggregation? A: Perform a Temperature Coefficient Experiment . This is a self-validating protocol.

Protocol: NMR Temperature Coefficient Determination

  • Sample Prep: Dissolve ~5 mg of analyte in 600 µL of non-polar solvent (e.g., Toluene-d8 or

    
    ) to minimize solvent competition.
    
  • Acquisition: Acquire 1H NMR spectra at 298 K, 308 K, 318 K, and 328 K.

  • Analysis: Plot the chemical shift (

    
    ) vs. Temperature (
    
    
    
    ).
    • Interpretation:

      • Large Shift (

        
         ppb/K):  Indicates Intermolecular  bonding. Heating breaks the aggregates, shielding the proton.
        
      • Small Shift (

        
         ppb/K):  Indicates Intramolecular  bonding (chelation). The internal bond is thermodynamically stable and resists thermal disruption.
        

Q: I have regioisomers (e.g., 2,4- vs. 2,5-disubstituted phenols). 1D NMR is ambiguous. What is the definitive 2D experiment? A: Do not rely solely on COSY. Use 1D Selective NOESY or HMBC .

  • The Logic: In polysubstituted phenols, protons are often isolated by substituents (spin systems are broken). COSY fails here.

  • The Fix: Irradiate the methyl or methoxy substituent.

    • Scenario: Distinguishing 2-methyl-4-chlorophenol from 3-methyl-4-chlorophenol.

    • Action: Irradiate the methyl group.

    • Result: If you see an NOE enhancement of the phenolic -OH, the methyl is ortho to the hydroxyl. If not, it is likely meta or para.

Visualization: NMR Structural Elucidation Workflow

NMR_Workflow Start Start: Phenol Characterization Solvent Select Solvent: DMSO-d6 (Preferred) or Acetone-d6 Start->Solvent Spectrum Acquire 1H NMR Solvent->Spectrum CheckOH Is -OH Signal Sharp? Spectrum->CheckOH D2O Add D2O Shake CheckOH->D2O No/Broad TempCoeff Run Temp Coefficient Exp (298K - 328K) CheckOH->TempCoeff Yes Exchange Signal Disappears? (Confirms OH identity) D2O->Exchange BondType Determine H-Bond Type TempCoeff->BondType NOE Run 1D Selective NOESY (Regiochemistry) BondType->NOE

Figure 1: Decision logic for assigning phenolic protons and determining substitution patterns.

Module 2: Mass Spectrometry (Ionization & Detection)

The Challenge: Phenols are notoriously difficult in positive mode ESI (


) due to low proton affinity. Conversely, in negative mode (

), they can suffer from ion suppression or lack of fragmentation for structural ID.

Q: ESI(+) is giving me no signal. Should I switch to APCI? A: Yes, or switch polarity.

  • The Science: ESI relies on solution-phase chemistry. If your phenol is sterically hindered (e.g., 2,6-di-tert-butylphenol), the bulky groups prevent effective solvation and ionization.

  • Recommendation:

    • Option A (Polar/Acidic Phenols): Use ESI Negative Mode . Ensure mobile phase pH is > pKa + 2 (use Ammonium Hydroxide or Ammonium Acetate) to ensure deprotonation.

    • Option B (Non-polar/Hindered Phenols): Use APCI (Atmospheric Pressure Chemical Ionization) .[1] APCI ionizes in the gas phase, bypassing solvation issues. It is superior for neutral, hydrophobic phenols.

Q: My sensitivity is too low for trace analysis in plasma. How can I boost the signal? A: Derivatization is required to introduce a charge tag.

  • Protocol: Dansylation (for LC-MS)

    • Reagent: Dansyl Chloride (DNS-Cl).

    • Reaction: Mix sample with DNS-Cl in acetone/buffer (pH 10.5) at 60°C for 10 mins.

    • Mechanism: The sulfonyl chloride reacts with the phenolic oxygen.

    • Result: The Dansyl group contains a tertiary amine that easily protonates in ESI(+) , often increasing sensitivity by 10-100x compared to native negative mode detection.

Table 1: Ionization Source Selection Matrix

Phenol TypeStructural FeatureRecommended SourcePolarityRationale
Simple Phenols Unhindered, acidic (pKa < 10)ESINegativeEfficient deprotonation in basic buffer.
Hindered Phenols Bulky ortho-groups (e.g., t-Butyl)APCINegative/PositiveGas-phase ionization overcomes steric shielding.
Polyphenols Multiple OH groups, high MWESINegativeHigh polarity suits electrospray mechanism.
Trace Phenols Low concentration (< 1 ng/mL)ESI (Derivatized)PositiveDansyl tag adds high proton affinity site.

Module 3: Chromatographic Separation (HPLC/UPLC)

The Challenge: Phenols are weak acids (pKa ~10). They interact strongly with residual silanols on silica columns, leading to severe peak tailing (Asymmetry factor > 1.5).

Q: I am seeing severe peak tailing. Increasing the organic modifier didn't help. What next? A: The issue is likely secondary silanol interactions, not hydrophobic retention.

  • The Fix:

    • Low pH Mobile Phase: Use 0.1% Formic Acid or Phosphoric Acid (pH ~2-3). This protonates the residual silanols (

      
       becomes 
      
      
      
      ), neutralizing the surface charge and reducing interaction with the phenol.
    • Column Selection: Switch to a Base-Deactivated (Endcapped) column or a Phenyl-Hexyl phase.

    • Mechanism: Phenyl-Hexyl columns offer

      
       interactions with the phenolic ring, providing orthogonal selectivity to C18, which is critical for separating positional isomers.
      

Visualization: HPLC Method Development Logic

HPLC_Troubleshooting Problem Problem: Peak Tailing / Poor Res CheckPH Check Mobile Phase pH Problem->CheckPH LowPH Is pH < 3? CheckPH->LowPH Action1 Lower pH to ~2.5 (Suppress Silanols) LowPH->Action1 No Column Check Column Chemistry LowPH->Column Yes Action2 Switch to Phenyl-Hexyl (Pi-Pi Selectivity) Column->Action2 Isomers Co-eluting Action3 Use Core-Shell Particles (Sharper Peaks) Column->Action3 Broad Peaks

Figure 2: Troubleshooting workflow for optimizing phenolic separations.

References

  • Charisiadis, P., et al. (2014). "1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products." Molecules, 19(9), 13643-13682. Link

  • Kostiainen, R., & Kauppila, T. J. (2009). "Effect of eluent on the ionization process in liquid chromatography-mass spectrometry." Journal of Chromatography A, 1216(4), 685-699. Link

  • Sigma-Aldrich. (2023). "Troubleshooting HPLC Peak Tailing." Technical Service Bulletin. Link

  • Agilent Technologies. (2020). "Strategies for the Analysis of Phenolic Compounds by LC/MS." Application Note 5990-XXXX. Link

  • BenchChem. (2025).[2] "Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds." Technical Support Center. Link

Sources

Optimization

Technical Support Center: Enhancing the Purity of 2-Amino-6-bromo-3-chlorophenol

Welcome to the technical support center for the synthesis and purification of 2-Amino-6-bromo-3-chlorophenol. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-Amino-6-bromo-3-chlorophenol. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.

Frequently Asked Questions (FAQs)

Q1: My final product of 2-Amino-6-bromo-3-chlorophenol is discolored (e.g., brown, purple, or black). What causes this and how can I resolve it?

A1: This is a common issue stemming from the inherent reactivity of the aminophenol scaffold.

  • Causality (The "Why"): The discoloration is almost certainly due to oxidation. Aminophenols are highly susceptible to air oxidation, which forms highly colored quinone-imine or polymeric species. This process can be accelerated by the presence of trace metal impurities, light, or residual acidic/basic catalysts from the synthesis. The electron-donating nature of both the amino (-NH₂) and hydroxyl (-OH) groups makes the aromatic ring electron-rich and prone to oxidation.

  • Immediate Solution: Decolorization Protocol

    • Dissolution: Dissolve the crude product in a suitable hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture).

    • Charcoal Treatment: Add a small amount (typically 1-2% w/w) of activated charcoal to the hot solution. Caution: Add charcoal cautiously to a hot solution to avoid violent boiling.

    • Reflux: Gently reflux the mixture for 10-15 minutes. The activated charcoal will adsorb the colored, high-molecular-weight polymeric impurities.

    • Hot Filtration: Quickly filter the hot solution through a pad of Celite® or filter paper to remove the charcoal. This step must be performed rapidly to prevent premature crystallization of the product on the filter.

    • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization of the purified product.

    • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Preventative Measures:

    • Conduct the synthesis and work-up under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

    • Use high-purity, peroxide-free solvents.

    • Store the final product in a dark, sealed container under an inert atmosphere.

Q2: HPLC analysis of my synthesized 2-Amino-6-bromo-3-chlorophenol shows multiple peaks close to the main product peak. What are these likely impurities?

A2: The presence of multiple, closely eluting peaks suggests the formation of structural isomers and/or over-halogenated byproducts. During electrophilic aromatic substitution on a phenol or aniline derivative, the directing effects of the substituents play a critical role.

  • Likely Impurities:

    • Positional Isomers: The -OH and -NH₂ groups are both ortho-, para-directing. Depending on the starting material and reaction conditions, bromination and chlorination can occur at other positions on the ring, leading to isomers.

    • Di-halogenated Species: Over-bromination or over-chlorination can lead to the formation of di-bromo, di-chloro, or additional bromo-chloro species. For instance, an impurity identified in a similar halogenated aminophenol was a dichloro-derivative.[1]

    • Unreacted Starting Material: If the reaction did not go to completion.

    • Dehalogenated Species: In some cases, side reactions can lead to the removal of a halogen.

To definitively identify these peaks, collecting the fractions and analyzing them by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended. High-performance liquid chromatography (HPLC) is an excellent method for quantifying these residual impurities.[2][3]

Troubleshooting Purification Workflows

Issue 1: My product's purity does not improve significantly after recrystallization.

This indicates that the impurities have very similar solubility profiles to your desired product. This is common with positional isomers. In this scenario, a more selective purification technique is required.

Solution: Flash Column Chromatography

Flash column chromatography separates compounds based on their differential adsorption to a stationary phase. However, purifying basic amines on standard silica gel can be problematic due to strong acid-base interactions, which can lead to peak tailing, poor separation, and even product degradation.[4]

Optimized Flash Chromatography Protocol for Amines:

  • Stationary Phase Selection:

    • Option A (Recommended): Standard silica gel.

    • Option B (Alternative): Alumina (basic or neutral) can sometimes give better results for basic compounds.

  • Mobile Phase (Eluent) Modification:

    • The Key: To mitigate the issues with silica, add a small amount of a competing base to your eluent system. This "neutralizes" the acidic silanol groups on the silica surface.[4]

    • Typical System: A gradient of ethyl acetate in hexanes (or heptane).

    • Modification: Add 0.5-1% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to the mobile phase mixture. Always add the amine modifier to both the low-polarity and high-polarity solvents used to create the gradient.

  • Step-by-Step Procedure:

    • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the initial mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel.

    • Column Packing: Pack the column with silica gel in the starting eluent (e.g., 98:2 Hexane:EtOAc + 1% Et₃N).

    • Loading: Carefully load the sample onto the top of the column.

    • Elution: Run the column with a gradually increasing polarity gradient (e.g., from 2% to 30% Ethyl Acetate in Hexanes, with 1% Et₃N maintained throughout).

    • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the triethylamine may require co-evaporation with a solvent like toluene.

Data & Protocols

Table 1: Recrystallization Solvent Selection Guide
Solvent SystemPolaritySuitability & Rationale
Ethanol/WaterHighGood for general purification. The product should be soluble in hot ethanol and less soluble upon the addition of water. Allows for easy removal of non-polar impurities.
TolueneLowEffective for removing polar impurities. The product should have lower solubility in cold toluene than the impurities.
Aqueous HCl (dilute)High (Ionic)Selective for basic compounds. Dissolves the aminophenol by forming the hydrochloride salt. Impurities that are not basic will not dissolve. Neutralizing the filtrate will precipitate the purified product. This method is used for purifying compounds like 4-aminophenol.[5]
ChloroformMediumCan be effective, but care must be taken due to its volatility and toxicity. Often used for compounds with moderate polarity.[5]
Table 2: Flash Column Chromatography Troubleshooting
IssuePotential CauseRecommended Action
Broad, Tailing Peaks Acid-base interaction between the amine and silica gel.Add 0.5-1% triethylamine or ammonia to the eluent.[4]
No Separation Eluent polarity is too high or too low.Perform TLC analysis to find an optimal solvent system that gives a product Rf of ~0.3.
Product Won't Elute Compound is too polar or strongly adsorbed to the silica.Switch to a more polar eluent system (e.g., DCM/Methanol + 1% NH₃). Consider using reverse-phase chromatography.
Product Degradation The compound is unstable on silica.Minimize the time the compound spends on the column by using a faster flow rate. Consider using a less acidic stationary phase like neutral alumina.

Visualized Workflows

General Purification Strategy

The following diagram outlines a robust, multi-step strategy to take your crude 2-Amino-6-bromo-3-chlorophenol to high purity. This self-validating system includes checkpoints to assess purity before proceeding.

PurificationWorkflow cluster_0 Initial Purification cluster_1 Purity Assessment cluster_2 Advanced Purification (If Needed) Crude Crude Synthesized Product Wash Acid-Base Wash (Optional: Removes non-amphoteric impurities) Crude->Wash Recrystal Recrystallization (Removes bulk impurities & color) Wash->Recrystal PurityCheck1 Purity Check (HPLC/TLC) Recrystal->PurityCheck1 Decision Purity > 98%? PurityCheck1->Decision Column Flash Column Chromatography (Separates isomers) Decision->Column No FinalProduct Pure Product Decision->FinalProduct Yes PurityCheck2 Final Purity Confirmation (HPLC, NMR, MS) Column->PurityCheck2 PurityCheck2->FinalProduct

Caption: A multi-step workflow for purifying 2-Amino-6-bromo-3-chlorophenol.

Troubleshooting Logic for Isomeric Impurities

This diagram provides a decision-making framework when HPLC or TLC analysis indicates the presence of closely related impurities, such as positional isomers.

TroubleshootingIsomers cluster_TLC TLC Analysis cluster_Column Column Chromatography Start HPLC shows multiple closely eluting peaks TLC_Check Can spots be resolved on TLC using Hexane/EtOAc? Start->TLC_Check Column_NoAmine Run column with Hex/EtOAc. Monitor for peak tailing. TLC_Check->Column_NoAmine Yes Failure Consider Alternative (e.g., Reverse Phase) TLC_Check->Failure No Tailing_Check Is there significant tailing? Column_NoAmine->Tailing_Check Column_WithAmine Re-run column with Hex/EtOAc + 1% Et₃N Tailing_Check->Column_WithAmine Yes Success Successful Separation Tailing_Check->Success No Column_WithAmine->Success

Caption: Decision tree for separating isomeric impurities via column chromatography.

References

  • Google Patents. (n.d.). Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
  • European Commission. (2003). Opinion of the SCCNFP on 2-Chloro-6-methyl-3-aminophenol HCL (A94). Retrieved from [Link]

  • MDPI. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1998). Synthesis of (2S)-2-amino-3-(2′,6′-dibromo-4′-hydroxy)phenylpropionic acid (2,6-dibromo-L-tyrosine). Retrieved from [Link]

  • Journal of the Chemical Society, Dalton Transactions. (1999). Synthesis and characterisation of amino and bromo ring substituted derivatives of [Ru6C(CO)14L] (L = [2.2]paracyclophane). Retrieved from [Link]

  • PubMed. (2015). Chlorination and chloramination of aminophenols in aqueous solution: oxidant demand and by-product formation. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Google Patents. (n.d.). Purification of p-aminophenol.

Sources

Troubleshooting

Technical Support Center: Mitigating Tar Formation in Aminophenol Synthesis

Welcome to the technical support center for aminophenol synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common challenge of tar formation...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aminophenol synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common challenge of tar formation during their experiments. As Senior Application Scientists, we provide this resource based on established chemical principles and field-proven insights to ensure the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for aminophenols, and which are most susceptible to tar formation?

The two most common industrial and laboratory methods for synthesizing aminophenols are the reduction of nitrophenols and the catalytic hydrogenation of nitrobenzene.

  • Reduction of Nitrophenols: This is a widely used method involving the reduction of an ortho-, meta-, or para-nitrophenol to the corresponding aminophenol. Common reducing systems include iron powder in an acidic medium (Béchamp reduction) or catalytic hydrogenation (e.g., using Pt/C, Pd/C, or Raney nickel catalysts).[1][2] This method is particularly prone to tar formation if reaction conditions are not carefully controlled, as the aminophenol product itself is often unstable.[3]

  • Catalytic Hydrogenation of Nitrobenzene: This route is often favored as a more economical and environmentally friendly "one-pot" method, particularly for producing p-aminophenol.[1][4] The process involves the partial hydrogenation of nitrobenzene to phenylhydroxylamine, which then undergoes an acid-catalyzed rearrangement (the Bamberger rearrangement) to form p-aminophenol.[1][5] While efficient, this reaction is sensitive to conditions that can lead to byproducts like aniline or polymeric tars.[5][6]

Q2: What exactly is "tar" in the context of aminophenol synthesis?

In this context, "tar" does not refer to a single compound but rather to a complex, often intractable mixture of high-molecular-weight, polymeric, and colored byproducts.[7] These materials are typically dark, sticky, and poorly soluble, making purification of the desired aminophenol product difficult. The exact composition of the tar depends heavily on the specific reaction conditions, but it is generally classified as being composed of poly-aryl amines, which may also possess hydroxyl or quinoid-like oxygen functionalities.[7]

Q3: What are the core chemical mechanisms that lead to tar formation?

Tar formation is primarily driven by the high reactivity of both the aminophenol products and reaction intermediates. The main mechanisms are:

  • Oxidation: 2-Aminophenol and 4-aminophenol are particularly susceptible to oxidation, especially in the presence of air (oxygen).[3] They can be easily oxidized to colored quinone-imine species, which are highly reactive and can polymerize to form complex, dark-colored tars.[8] 3-Aminophenol is generally more stable under atmospheric conditions.[3]

  • Polymerization and Condensation: The aminophenol molecule is amphoteric and contains both a nucleophilic amino group and a reactive aromatic ring.[3] Under harsh conditions (e.g., high temperatures or extreme pH), aminophenols and their intermediates can undergo self-condensation or polymerization reactions, leading to the formation of poly-aryl amine structures.[7]

Q4: Why is it crucial to control the reaction atmosphere?

Controlling the reaction atmosphere is critical to prevent the oxidation of the highly sensitive aminophenol product.[3] Exposing the reaction mixture, especially the final product, to air can lead to rapid deterioration and the formation of pink, purple, or brown oxidation products that are precursors to tar.[3] Therefore, conducting the synthesis and work-up under an inert atmosphere (e.g., nitrogen or argon) is a standard and highly recommended practice.[7][9]

Troubleshooting Guide: From Synthesis to Purification

This section addresses specific problems you may encounter during your experiments.

Problem 1: My reaction mixture turned dark brown or black almost immediately after adding the reducing agent to the nitrophenol. What is happening?

Answer: This rapid color change is a classic sign of uncontrolled oxidation of the newly formed aminophenol. Aminophenols, especially the ortho and para isomers, are powerful reducing agents themselves and react quickly with oxygen, particularly in alkaline or even neutral solutions.[4]

Solutions:

  • Implement an Inert Atmosphere: Before starting the reaction, thoroughly purge the reaction vessel with an inert gas like nitrogen or argon. Maintain a positive pressure or a gentle flow of the inert gas throughout the synthesis and work-up.[7]

  • Degas Solvents: Solvents can contain significant amounts of dissolved oxygen. Degas your solvents before use by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Use of Antioxidants/Reducing Agents: The addition of a small amount of a reducing agent like sodium hydrosulfite (sodium dithionite) or sodium bisulfite can help to scavenge residual oxygen and prevent the initial oxidation of the product.[7]

Problem 2: My yield is very low, and I've isolated a large amount of a sticky, insoluble black residue. What went wrong?

Answer: This indicates that polymerization and degradation pathways have dominated the reaction. Several factors can contribute to this outcome.

Potential Causes & Corrective Actions:

ParameterPotential Cause of Tar FormationRecommended Action
Temperature Localized overheating or excessively high reaction temperatures can accelerate polymerization and side reactions.[10]Maintain uniform heating with a water or oil bath. For exothermic reactions like the Béchamp reduction, control the rate of addition of reagents to manage the reaction temperature effectively.[11] Optimum temperatures for hydrogenation are typically in the range of 60-100°C.[6]
pH Control Extremes in pH can catalyze degradation. While many reductions are run in acidic media, improper pH control during work-up and precipitation can be detrimental.For purification, it is often advantageous to dissolve the crude product in a dilute acid.[7] Precipitation of the purified aminophenol is then carefully achieved by adjusting the pH to a range of 6.5 to 7.5.[7][12]
Reaction Time Prolonged exposure of the aminophenol product to the reaction conditions, especially at elevated temperatures, increases the likelihood of degradation and tar formation.Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS) to determine the point of completion.[13] Work up the reaction promptly once the starting material has been consumed.
Catalyst Activity In catalytic hydrogenations, an overly active catalyst can lead to over-reduction to aniline, while a poorly active catalyst may require harsh conditions that promote tarring.[4]Choose a catalyst with appropriate activity for the desired transformation, such as Pt/C for the hydrogenation of nitrobenzene to p-aminophenol.[5][14] Ensure the catalyst is not poisoned and is used in the correct loading.
Problem 3: How can I effectively remove tar from my crude p-aminophenol product?

Answer: Purification of crude p-aminophenol (PAP) often involves separating it from polymeric, tar-like materials and other byproducts like 4,4'-diaminodiphenyl ether.[7][15] A highly effective method is recrystallization from a specific acidic aqueous solution.

Solutions:

  • Acidic Recrystallization: This technique leverages the solubility of the p-aminophenol salt in an acidic solution while many tarry impurities remain insoluble.

    • Dissolve the crude p-aminophenol in a hot (e.g., 85°C) aqueous solution of a mild polyfunctional acid like 10% phosphoric acid under an inert atmosphere.[7]

    • While hot, treat the solution with activated charcoal to adsorb colored impurities and other dissolved byproducts.[7]

    • Filter the hot solution to remove the charcoal and any undissolved tarry materials.

    • Cool the colorless filtrate under an inert atmosphere.

    • Slowly add a base (e.g., gaseous ammonia or ammonium hydroxide) to adjust the pH to 6.8-7.2, which will precipitate the purified, white p-aminophenol.[7]

  • Solvent Extraction: In some processes, impurities can be removed by extraction with a water-immiscible organic solvent. For instance, toluene can be used to extract impurities from an aqueous solution of crude PAP that has been adjusted to a pH of 4.0-5.0.[9]

Key Reaction Pathways and Tar Formation

The following diagram illustrates the desired reaction pathway for the synthesis of p-aminophenol from nitrobenzene and highlights the competing side reactions that lead to the formation of aniline and polymeric tars.

G cluster_main Main Reaction Pathway cluster_side Side Reactions & Tar Formation NB Nitrobenzene PHA Phenylhydroxylamine (Intermediate) NB->PHA Partial Hydrogenation (e.g., Pt/C, H2) PAP p-Aminophenol (Desired Product) PHA->PAP Acid-Catalyzed Rearrangement (Bamberger) AN Aniline (Byproduct) PHA->AN Further Hydrogenation QI Quinone-imine Species PAP->QI Oxidation (Air, O2) TAR Polymeric Tars QI->TAR Polymerization

Caption: Reaction pathways in p-aminophenol synthesis from nitrobenzene.

Experimental Protocols

Protocol 1: Béchamp Reduction of 4-Nitrophenol with Tar Mitigation

This protocol describes the reduction of 4-nitrophenol using iron powder in an acidic medium, incorporating best practices to minimize tar formation.

  • Setup: Equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a magnetic stir bar.

  • Inert Atmosphere: Purge the entire apparatus with nitrogen for at least 15 minutes.

  • Charge Reagents: To the flask, add iron powder (3 eq.) and a solution of ethanol and water. Begin vigorous stirring.

  • Heating: Heat the stirred suspension to approximately 60°C.[11]

  • Acidification: Through the dropping funnel, add a small amount of concentrated hydrochloric acid to initiate the reaction.

  • Substrate Addition: Dissolve 4-nitrophenol (1 eq.) in ethanol and add it dropwise to the reaction mixture over 30-60 minutes, maintaining a steady reflux.[11]

  • Reaction: After the addition is complete, continue to reflux the mixture for 1-2 hours, or until TLC analysis shows the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Pour it into a beaker containing water and neutralize the solution carefully with a sodium hydroxide solution to precipitate iron hydroxides.[11]

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.[11]

  • Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude aminophenol.

Protocol 2: Purification of Crude p-Aminophenol from Tarry Impurities

This protocol outlines the purification of crude p-aminophenol based on the acidic recrystallization method.

  • Setup: In a flask equipped with a reflux condenser and nitrogen inlet, place the crude p-aminophenol.

  • Dissolution: Add a 10% aqueous solution of phosphoric acid and heat the mixture to 85°C under a nitrogen blanket with stirring until the solid is fully dissolved.[7]

  • Decolorization: Add a small amount of activated charcoal (e.g., 0.1-0.5% by weight of crude PAP) and a trace of sodium hydrosulfite to the hot solution.[7]

  • Hot Filtration: Filter the hot solution through a pre-heated Büchner funnel containing a pad of celite to remove the charcoal and insoluble impurities.

  • Crystallization: Transfer the hot, colorless filtrate to a clean flask under nitrogen and allow it to cool slowly to 20-30°C.[7]

  • Precipitation: While stirring, slowly bubble gaseous ammonia or add aqueous ammonium hydroxide to the solution until the pH reaches 6.8-7.2. A white precipitate of pure p-aminophenol will form.[7]

  • Isolation: Cool the mixture in an ice bath to complete the precipitation. Collect the white crystals by filtration, wash with cold, deoxygenated water, and dry under vacuum.

References

  • Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol. ResearchGate. [Link]

  • US3703598A - Purification of p-aminophenol.
  • Aminophenols | Request PDF. ResearchGate. [Link]

  • Kinetic study of the hydrogenation of p-nitrophenol to p-aminophenol over micro-aggregates of nano-Ni2B catalyst. ScienceDirect. [Link]

  • Bechamp Reduction. Chem-Station Int. Ed. [Link]

  • Reduction of 4-nitrophenol to 4-aminophenol using a novel Pd@NixB–SiO2/RGO nanocomposite: enhanced hydrogen spillover and high catalytic performance. RSC Publishing. [Link]

  • Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts. ACS Publications. [Link]

  • Synthesis, Antioxidant and Antimicrobial Activity of 4-Aminophenol and 2-Aminobenzoic Acid Based Novel Azo Compounds. Asian Journal of Chemistry. [Link]

  • Synthesis of paracetamol and 4-aminophenol from hydroquinone. ACS Green Chemistry. [Link]

  • US4870209A - Process for purifying crude 4-aminophenol.
  • US4885389A - Process for manufacturing p-aminophenol.
  • CN106892829A - The method that p-nitrophenol catalytic hydrogenation prepares para-aminophenol.
  • Béchamp reduction. Wikipedia. [Link]

  • Process for the purification of p-aminophenol. European Patent Office. [Link]

  • US3654365A - Process for the preparation of para-aminophenol.
  • Process Design and Economics of Production of p-Aminophenol. arXiv. [Link]

  • US4440954A - Process for the purification of p-aminophenol.
  • Gas phase synthesis of para-aminophenol from nitrobenzene on Pt/zeolite catalysts. ResearchGate. [Link]

  • US4990671A - Method for making aminophenols and their amide derivatives.
  • US3717680A - PURIFICATION OF p-AMINOPHENOL.
  • DE2930754C2 - Process for the preparation of p-aminophenol.
  • SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. Vietnam Journals Online. [Link]

  • Carbonylative Reduction of Nitrophenols to Aminophenols. Collection of Czechoslovak Chemical Communications. [Link]

  • CN114031509A - Preparation method of o-aminophenol.
  • Tar Production and Destruction. SB UTA. [Link]

  • How would you chemically monitor the progress of the reaction during the synthesis of paracetamol from p-aminophenol?. Quora. [Link]

  • OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST. Rasayan Journal of Chemistry. [Link]

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Reference Data & Comparative Studies

Validation

A Definitive Guide to the Structural Elucidation of 2-Amino-6-bromo-3-chlorophenol: A Comparative Analysis Centered on X-ray Crystallography

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For complex molecules such as polysubstituted aromatic compounds,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For complex molecules such as polysubstituted aromatic compounds, this task can be particularly challenging due to the potential for isomeric ambiguity. This guide provides a comprehensive, in-depth comparison of analytical techniques for confirming the structure of 2-Amino-6-bromo-3-chlorophenol, with a primary focus on the gold-standard method of single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present detailed protocols, and compare the insights gained from this definitive technique with those from nuclear magnetic resonance (NMR) spectroscopy and computational modeling.

The Challenge: Isomeric Ambiguity in Polysubstituted Aromatics

The synthesis of molecules like 2-Amino-6-bromo-3-chlorophenol can often yield a mixture of isomers, making the precise placement of the bromine and chlorine atoms on the phenolic ring a critical analytical challenge. While techniques like mass spectrometry can confirm the elemental composition and molecular weight, they provide no information about the three-dimensional arrangement of atoms.[1] To confidently proceed with drug development, an unequivocal structural confirmation is paramount.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the precise three-dimensional structure of a molecule.[2][3][4][5] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, we can map the electron density of the molecule and, from that, determine the exact position of each atom, as well as bond lengths and angles.[3][4][6]

Experimental Protocol: From Powder to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process that requires careful execution and an understanding of the underlying principles of crystallization.

Step 1: Purification of 2-Amino-6-bromo-3-chlorophenol

  • Rationale: The presence of impurities can significantly hinder crystal growth. Therefore, the first and most critical step is to ensure the high purity of the starting material.

  • Protocol:

    • Dissolve the crude 2-Amino-6-bromo-3-chlorophenol in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture).

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum. Repeat the recrystallization process until a high-purity sample is obtained, as confirmed by techniques like HPLC or melting point analysis.

Step 2: Crystal Growth

  • Rationale: The goal is to grow single, unfractured, and optically clear crystals of a suitable size (typically 30-300 microns) for diffraction.[4] This is often the most challenging step and may require screening various crystallization conditions.

  • Protocol: Slow Evaporation Method

    • Prepare a saturated solution of the purified 2-Amino-6-bromo-3-chlorophenol in a suitable solvent or solvent mixture (e.g., dichloromethane, ethyl acetate, or toluene).

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Monitor the vial for the formation of single crystals.

Step 3: Crystal Mounting and Data Collection

  • Rationale: A suitable crystal is selected and mounted on a goniometer head for data collection. The crystal is typically cooled in a stream of liquid nitrogen to minimize thermal vibrations and improve the quality of the diffraction data.[7]

  • Protocol:

    • Under a microscope, select a well-formed, clear crystal and mount it on a cryoloop.

    • Place the mounted crystal on the goniometer head of a single-crystal X-ray diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream.

    • Center the crystal in the X-ray beam.

    • Collect the diffraction data by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.

Step 4: Structure Solution and Refinement

  • Rationale: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.

  • Protocol:

    • Process the raw diffraction data to obtain a list of reflection intensities.

    • Determine the unit cell parameters and the crystal system.

    • Solve the crystal structure using appropriate software (e.g., SHELXS).

    • Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., using SHELXL).[8]

    • Validate the final structure using tools like CheckCIF.

Below is a diagram illustrating the experimental workflow for X-ray crystallography.

Xray_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Purification Purification of 2-Amino-6-bromo-3-chlorophenol Crystal_Growth Crystal Growth (Slow Evaporation) Purification->Crystal_Growth High Purity Sample Mounting Crystal Mounting & Cooling Crystal_Growth->Mounting Single Crystal Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Solution Structure Solution Data_Collection->Solution Diffraction Data Refinement Structure Refinement Solution->Refinement Validation Validation (CIF) Refinement->Validation

Caption: Experimental workflow for X-ray crystallography.

Anticipated Crystallographic Data

While the specific crystal structure of 2-Amino-6-bromo-3-chlorophenol is not publicly available, we can anticipate the type of data that would be obtained from a successful analysis. A related compound, 2-Amino-6-bromo-4-chlorophenol, has the empirical formula C₆H₅BrClNO and a molecular weight of 222.47 g/mol .[9] The crystallographic data for our target molecule would be expected to be similar and would be presented in a standardized format as shown in the table below.

ParameterExpected Value for 2-Amino-6-bromo-3-chlorophenol
Empirical FormulaC₆H₅BrClNO
Formula Weight222.47
Crystal SystemTo be determined (e.g., Monoclinic, Orthorhombic)
Space GroupTo be determined (e.g., P2₁/c)
a, b, c (Å)To be determined
α, β, γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Density (calculated) (g/cm³)To be determined
R-factor< 0.05 for a good quality structure

Comparative Analytical Techniques

While X-ray crystallography provides the most definitive structural information, other techniques offer complementary data and are often more readily accessible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for elucidating the connectivity of atoms in a molecule.[10][11] For 2-Amino-6-bromo-3-chlorophenol, ¹H NMR would be particularly informative for determining the substitution pattern on the aromatic ring.

  • Expected ¹H NMR Spectrum:

    • Aromatic Protons: The protons on the aromatic ring will appear in the range of 6.5-8.0 ppm.[12][13] The splitting pattern of these signals will be crucial in determining the relative positions of the substituents.

    • Hydroxyl Proton: The phenolic -OH proton typically appears as a broad singlet between 4-8 ppm.[12] Its chemical shift can be concentration-dependent.

    • Amine Protons: The -NH₂ protons will also likely appear as a broad singlet, and their chemical shift can vary.

Computational Chemistry

Computational modeling has become an indispensable tool in modern chemistry for predicting molecular structures and properties.[14][15][16][17][18] Using quantum mechanical calculations, it is possible to predict the most stable conformation of 2-Amino-6-bromo-3-chlorophenol and its theoretical NMR spectrum.

  • Methodology:

    • Build the 3D structure of the molecule in a molecular modeling software.

    • Perform a geometry optimization using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*).

    • Calculate the theoretical ¹H and ¹³C NMR chemical shifts.

Synergistic Approach: A Comparison of Methods

The true power in structural elucidation lies in the synergistic use of multiple techniques. The table below compares the strengths and limitations of each method in the context of confirming the structure of 2-Amino-6-bromo-3-chlorophenol.

TechniqueStrengthsLimitations
Single-Crystal X-ray Crystallography Provides an unambiguous 3D structure, including bond lengths, bond angles, and stereochemistry.[3][4][6]Requires high-quality single crystals, which can be difficult and time-consuming to grow.[5]
NMR Spectroscopy Excellent for determining the connectivity of atoms and the relative positions of substituents.[10][11]Does not provide precise bond lengths and angles. Can be difficult to interpret for complex molecules with overlapping signals.
Computational Chemistry Can predict 3D structures and spectroscopic properties, aiding in the interpretation of experimental data.[15][16]The accuracy of the predictions is dependent on the level of theory and basis set used. Experimental validation is essential.

The logical flow for a comprehensive structural confirmation is depicted in the following diagram.

Logic_Flow cluster_synthesis Synthesis & Initial Characterization cluster_elucidation Structure Elucidation cluster_confirmation Final Confirmation Synthesis Synthesis of 2-Amino-6-bromo-3-chlorophenol MS Mass Spectrometry (Confirms Molecular Weight) Synthesis->MS NMR NMR Spectroscopy (Proposes Connectivity) MS->NMR Computational Computational Modeling (Predicts Structure & Spectra) MS->Computational Xray X-ray Crystallography (Definitive 3D Structure) MS->Xray Requires Crystallization Comparison Compare Experimental & Theoretical Data NMR->Comparison Computational->Comparison Xray->Comparison Confirmation Unambiguous Structure Confirmed Comparison->Confirmation

Caption: Logical flow for comprehensive structural confirmation.

Conclusion

While X-ray crystallography remains the unequivocal gold standard for determining the three-dimensional structure of molecules like 2-Amino-6-bromo-3-chlorophenol, a comprehensive and robust structural confirmation is best achieved through a synergistic approach. By combining the definitive spatial information from X-ray crystallography with the connectivity data from NMR spectroscopy and the predictive power of computational chemistry, researchers can have the utmost confidence in their molecular structure, a critical requirement for advancing drug development programs.

References

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]

  • Schaefer, T., & Schneider, W. G. (1963). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS. Canadian Journal of Chemistry, 41(4), 966-982. [Link]

  • Li, D. F., et al. (2012). Crystallization and preliminary crystallographic analysis of 2-aminophenol 1,6-dioxygenase complexed with substrate and with an inhibitor. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 11), 1337–1340. [Link]

  • Sedykh, A., et al. (2011). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. Pharmaceutical Research, 28(5), 966-988. [Link]

  • European Patent Office. (n.d.). Process for producing aminophenols.
  • Google Patents. (n.d.). CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
  • University of Waterloo. (n.d.). About Single X-ray Diffraction. Retrieved from [Link]

  • J-STAR Research. (n.d.). Predicting Molecular Properties via Computational Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

  • MIT News. (2025). New computational chemistry techniques accelerate the prediction of molecules and materials. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis, x-ray crystallography, molecular docking and biological screening of 2-aminophenol based Schiff bases. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Crystallization and preliminary crystallographic analysis of 2-aminophenol 1,6-dioxygenase complexed with substrate and with an inhibitor. Retrieved from [Link]

  • ACS Publications. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025). 1H NMR study of some sterically crowded substituted phenols. Retrieved from [Link]

  • Chemcess. (2025). Aminophenol: Properties, Production, Reactions And Uses. Retrieved from [Link]

  • MDPI. (2024). Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines. Molecules, 29(3), 577. [Link]

  • Schrödinger. (n.d.). Transforming small molecule drug discovery: The computational chemistry paradigm. Retrieved from [Link]

  • Oak Ridge National Laboratory. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Retrieved from [Link]

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Comparative

A Comparative Guide to the Reactivity of 2-Amino-6-bromo-3-chlorophenol for Researchers and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug development, the nuanced reactivity of substituted aminophenols is a critical parameter dictating their utility as versatile intermediates. This guide provides an in-...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical synthesis and drug development, the nuanced reactivity of substituted aminophenols is a critical parameter dictating their utility as versatile intermediates. This guide provides an in-depth comparative analysis of the chemical reactivity of 2-Amino-6-bromo-3-chlorophenol against other aminophenol isomers. By elucidating the interplay of electronic and steric effects conferred by its unique substitution pattern, we aim to equip researchers, scientists, and drug development professionals with the predictive understanding necessary for designing robust and efficient synthetic pathways.

The Electronic Landscape of 2-Amino-6-bromo-3-chlorophenol: A Tale of Competing Influences

The reactivity of an aromatic compound is fundamentally governed by the electronic nature of its substituents. In 2-Amino-6-bromo-3-chlorophenol, the benzene ring is adorned with an amino (-NH₂), a hydroxyl (-OH), a bromo (-Br), and a chloro (-Cl) group. The amino and hydroxyl groups are powerful activating, ortho, para-directing groups due to their ability to donate electron density to the aromatic system via resonance (+M effect). Conversely, the halogen substituents (bromo and chloro) exert a dual electronic influence: they are deactivating through their electron-withdrawing inductive effect (-I effect) but are also ortho, para-directing due to the lone pair donation via a weaker resonance effect (+M effect)[1].

The overall reactivity of 2-Amino-6-bromo-3-chlorophenol is a delicate balance of these competing electronic forces. The presence of two strong activating groups suggests a highly nucleophilic aromatic ring, prone to electrophilic attack. However, the two electron-withdrawing halogens significantly temper this reactivity, making the molecule less reactive than unsubstituted 2-aminophenol but potentially more selective in its reactions.

dot

Caption: Competing electronic influences on the aromatic ring of 2-Amino-6-bromo-3-chlorophenol.

Comparative Reactivity in Key Chemical Transformations

To objectively assess the reactivity of 2-Amino-6-bromo-3-chlorophenol, we will consider three common classes of reactions pivotal in organic synthesis: electrophilic aromatic substitution, acylation, and oxidation.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. The directing effects of the substituents on 2-Amino-6-bromo-3-chlorophenol will dictate the position of incoming electrophiles. Both the amino and hydroxyl groups direct ortho and para to themselves. However, the positions ortho to the amino group are sterically hindered by the bromine and hydroxyl groups. The position para to the amino group is occupied by the chlorine atom. Similarly, the position para to the hydroxyl group is occupied by the bromine atom. This leaves the position ortho to the hydroxyl group and meta to the amino group as a likely site for substitution, although the overall deactivation by the halogens will necessitate harsher reaction conditions compared to simpler aminophenols.

A study on the bromination of 2-amino-6-chloropyrazine, a heterocyclic analog, revealed that bromination occurs preferentially at the position para to the amino group, leading to byproducts and low yields of the desired 3-bromo isomer[2]. This suggests that even with the presence of a deactivating chloro group, the activating effect of the amino group can dominate, leading to challenges in regioselectivity.

CompoundRelative ReactivityMajor Products of Electrophilic Substitution
2-AminophenolHighMixture of ortho and para substituted products
2-Amino-4-chlorophenolModerateSubstitution directed by both -NH₂ and -OH groups
2-Amino-6-bromo-3-chlorophenol Low to Moderate Substitution at the C4 or C5 position, depending on the electrophile and reaction conditions
Acylation Reactions

Acylation can occur at either the amino or the hydroxyl group of aminophenols. Generally, the amino group is more nucleophilic and will react preferentially under neutral or slightly basic conditions. However, under acidic conditions, the amino group is protonated, rendering it non-nucleophilic and favoring O-acylation[3].

In the case of 2-Amino-6-bromo-3-chlorophenol, the nucleophilicity of the amino group is expected to be reduced by the electron-withdrawing effects of the adjacent bromine and the meta chlorine atom. This might lead to a decreased rate of N-acylation compared to unsubstituted 2-aminophenol. Conversely, the acidity of the hydroxyl group is likely increased by the presence of the halogens, potentially facilitating O-acylation under certain conditions.

Experimental Protocol: Comparative N-Acylation Kinetics

To quantify the difference in N-acylation reactivity, a comparative kinetic study can be performed using a model acylation agent like acetic anhydride.

Objective: To determine the relative rates of N-acylation of 2-Amino-6-bromo-3-chlorophenol and 2-aminophenol.

Materials:

  • 2-Amino-6-bromo-3-chlorophenol

  • 2-Aminophenol

  • Acetic anhydride

  • Aprotic solvent (e.g., acetonitrile)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare equimolar solutions of each aminophenol in acetonitrile.

  • Initiate the reaction by adding a known excess of acetic anhydride to each solution at a constant temperature.

  • Monitor the disappearance of the aminophenol reactant over time by measuring the decrease in its characteristic UV absorbance.

  • The rate of reaction can be determined from the change in absorbance over time.

dot

Acylation_Workflow Reactants Aminophenol + Acetic Anhydride Reaction N-Acylation Reactants->Reaction Monitoring UV-Vis Spectrophotometry (Absorbance vs. Time) Reaction->Monitoring Analysis Kinetic Analysis (Rate Constant Determination) Monitoring->Analysis

Caption: Experimental workflow for comparative N-acylation kinetic studies.

Oxidation

Aminophenols are susceptible to oxidation, often leading to the formation of colored polymeric products. The oxidation potential of a phenol is a good indicator of its reactivity towards oxidation. Electron-donating groups lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect.

A study on the electrochemical oxidation of various aminophenol isomers demonstrated that their oxidation mechanisms and products are highly dependent on the relative positions of the amino and hydroxyl groups[4]. For 2-Amino-6-bromo-3-chlorophenol, the presence of two electron-withdrawing halogens is expected to increase its oxidation potential, making it more resistant to oxidation compared to unsubstituted 2-aminophenol. This enhanced stability can be advantageous in synthetic applications where the aminophenol moiety needs to be preserved during oxidative transformations elsewhere in the molecule.

CompoundExpected Oxidation PotentialRelative Stability to Oxidation
2-AminophenolLowLow
4-AminophenolLowLow
2-Amino-6-bromo-3-chlorophenol Higher High

Implications for Drug Development and Synthesis

The moderated reactivity of 2-Amino-6-bromo-3-chlorophenol offers distinct advantages in the synthesis of complex pharmaceutical intermediates. The reduced nucleophilicity of the aromatic ring allows for more controlled and selective reactions, minimizing the formation of unwanted byproducts that are often observed with more reactive aminophenols.

For instance, in the synthesis of heterocyclic compounds, where aminophenols are common precursors, the defined reactivity of 2-Amino-6-bromo-3-chlorophenol can lead to higher yields of the desired regioisomer. The halogen atoms also provide additional handles for further functionalization through cross-coupling reactions, expanding the synthetic possibilities.

Conclusion

2-Amino-6-bromo-3-chlorophenol presents a unique reactivity profile shaped by the interplay of its activating and deactivating substituents. While less reactive towards electrophilic substitution and N-acylation than its non-halogenated counterparts, it offers enhanced stability towards oxidation and the potential for greater regioselectivity in various synthetic transformations. This nuanced reactivity makes it a valuable building block for medicinal chemists and process development scientists, enabling the construction of complex molecular architectures with greater control and efficiency. Further quantitative kinetic and mechanistic studies will undoubtedly continue to unveil the full potential of this versatile intermediate in the advancement of drug discovery and development.

References

  • Google Patents. (n.d.). Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
  • BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 5-Amino-2-Chlorophenol and Other Aminophenols. Retrieved from [a valid, clickable URL will be provided when available]
  • RSC Publishing. (2017). Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. Environmental Science: Processes & Impacts. DOI:10.1039/C6EM00694A
  • PubMed Central. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved from [Link]

  • IRJET. (n.d.). COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE. Retrieved from [a valid, clickable URL will be provided when available]
  • BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 5-Amino-2-Chlorophenol and Other Aminophenols. Retrieved from [a valid, clickable URL will be provided when available]
  • RUA. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Retrieved from [Link]

  • Google Patents. (n.d.). Method for production of 2-amino-6-halogenopurine and synthesis intermediate therefor.
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  • ResearchGate. (2025). TEMPO-initiated oxidation of 2-aminophenol to 2-aminophenoxazin-3-one. Retrieved from [a valid, clickable URL will be provided when available]
  • RUA. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of N-acylated aminophenols.
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  • PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

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  • PubMed Central. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved from [Link]

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Validation

A Comparative Guide to the Synthetic Utility of 2-Amino-6-bromo-3-chlorophenol and 2-amino-4-bromophenol

For researchers, scientists, and professionals in drug development, the judicious selection of halogenated building blocks is a critical determinant of synthetic efficiency and molecular diversity. This guide provides an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the judicious selection of halogenated building blocks is a critical determinant of synthetic efficiency and molecular diversity. This guide provides an in-depth, objective comparison of the synthetic utility of two key aminophenol derivatives: the dihalogenated 2-Amino-6-bromo-3-chlorophenol and the monohalogenated 2-amino-4-bromophenol . By examining their synthesis, physicochemical properties, and reactivity through the lens of established chemical principles and available data, this document aims to empower chemists to make informed decisions in their synthetic strategies.

Introduction to the Contenders: Structural and Physicochemical Overview

At first glance, both molecules share the aminophenol scaffold, a privileged structure in medicinal chemistry. However, the nature and placement of their halogen substituents impart distinct electronic and steric characteristics, profoundly influencing their reactivity and synthetic applications.

2-amino-4-bromophenol is a well-established and versatile chemical intermediate, widely employed in the synthesis of dyes and pharmaceuticals, including analgesics and anti-inflammatory agents.[1] Its utility stems from the presence of three reactive functionalities: an amino group, a hydroxyl group, and a bromine atom, making it a valuable building block for complex organic molecules.[1]

2-Amino-6-bromo-3-chlorophenol , a less common analogue, presents a more complex substitution pattern. The presence of two different halogens, in addition to the amino and hydroxyl groups, offers the potential for more nuanced and site-selective functionalization, but also introduces greater steric hindrance and altered electronic properties.

A side-by-side comparison of their fundamental physicochemical properties is essential for anticipating their behavior in a laboratory setting.

Property2-Amino-6-bromo-3-chlorophenol2-amino-4-bromophenol
CAS Number 1332765-75-940925-68-6
Molecular Formula C₆H₅BrClNOC₆H₆BrNO
Molecular Weight 222.47 g/mol 188.02 g/mol
Appearance SolidYellow flake or needle-like crystals[2]
Melting Point Not widely reported88-90 °C or 128 °C[2]
Solubility Data not readily availableSlightly soluble in cold ethanol and water; soluble in hot ethanol, ether, and chloroform[2]

Synthesis of the Building Blocks: Plausible and Established Routes

The accessibility of a starting material is a key consideration in any synthetic campaign. Here, we outline established and plausible synthetic pathways for both aminophenols.

Synthesis of 2-amino-4-bromophenol

A common and reliable method for the preparation of 2-amino-4-bromophenol involves a two-step sequence starting from the readily available p-bromophenol.

Caption: Synthetic pathway to 2-amino-4-bromophenol.

Experimental Protocol: Synthesis of 2-amino-4-bromophenol

Step 1: Nitration of p-bromophenol

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 17.3 g (0.1 mol) of p-bromophenol to 50 mL of concentrated sulfuric acid.

  • Maintain the temperature below 10 °C while slowly adding a mixture of 7.5 mL of concentrated nitric acid and 15 mL of concentrated sulfuric acid dropwise.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture onto 200 g of crushed ice.

  • Collect the resulting yellow precipitate of 4-bromo-2-nitrophenol by filtration, wash with cold water until the washings are neutral, and dry.

Step 2: Reduction of 4-bromo-2-nitrophenol

  • To a suspension of 21.8 g (0.1 mol) of 4-bromo-2-nitrophenol in 100 mL of ethanol, add 28 g (0.5 mol) of iron powder.

  • Heat the mixture to reflux and add 10 mL of concentrated hydrochloric acid dropwise.

  • Continue refluxing for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Filter the hot reaction mixture to remove the iron salts and wash the filter cake with hot ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude 2-amino-4-bromophenol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). A patent describes a similar reduction using a modified Raney-Ni catalyst.[3]

Plausible Synthesis of 2-Amino-6-bromo-3-chlorophenol

While a specific, high-yield synthesis for 2-Amino-6-bromo-3-chlorophenol is not widely documented in the literature, a logical approach would involve the regioselective bromination of 2-amino-3-chlorophenol. The directing effects of the amino and hydroxyl groups would need to be carefully considered to achieve the desired substitution pattern.

Caption: Plausible synthetic route to 2-Amino-6-bromo-3-chlorophenol.

Discussion of Synthetic Strategy: The synthesis of the precursor, 2-amino-3-chlorophenol, can be achieved through the nitration of m-chlorophenol followed by reduction.[4] The subsequent bromination of 2-amino-3-chlorophenol presents a regioselectivity challenge. The amino and hydroxyl groups are both ortho-, para-directing and activating. The position ortho to the amino group and para to the hydroxyl group (C6) is sterically accessible and electronically activated, making it a likely site for electrophilic substitution. The use of a mild brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent would be a logical starting point for optimization.

Comparative Reactivity Analysis: A Tale of Two Halogens

The synthetic utility of these building blocks is ultimately defined by their reactivity in key chemical transformations. The primary differentiator is the electronic and steric environment of the aromatic ring.

Electronic Effects of Substituents

The reactivity of an aromatic ring is governed by the interplay of inductive and resonance effects of its substituents.

  • Amino (-NH₂) and Hydroxyl (-OH) groups: Both are strongly activating, ortho-, para-directing groups due to their ability to donate electron density to the ring via resonance.

  • Halogens (-Br, -Cl): These substituents exhibit a dual nature. They are deactivating via their electron-withdrawing inductive effect but are ortho-, para-directing due to electron donation through resonance.

To quantify these effects, we can refer to Hammett substituent constants (σ). Positive values indicate electron-withdrawing character, while negative values signify electron-donating properties.

Substituentσ_metaσ_para
-NH₂-0.16-0.66
-OH+0.12-0.37
-Cl+0.37+0.23
-Br+0.39+0.23

Data sourced from established compilations of Hammett constants.[5]

Analysis for 2-amino-4-bromophenol: The amino and hydroxyl groups are ortho to each other, and their activating effects are synergistic. The bromine atom is para to the amino group and meta to the hydroxyl group. The overall electron density of the ring is high, making it susceptible to electrophilic aromatic substitution at the positions ortho and para to the activating groups.

Analysis for 2-Amino-6-bromo-3-chlorophenol: In this molecule, the activating amino and hydroxyl groups are also ortho to each other. However, the presence of two electron-withdrawing halogens (bromo and chloro) will reduce the overall electron density of the ring compared to its monohalogenated counterpart. This deactivation will likely make electrophilic aromatic substitution reactions more challenging.

Key Synthetic Transformations: A Comparative Outlook

1. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, and aryl halides are common substrates.[6] The general reactivity trend for halogens in the oxidative addition step (often the rate-determining step) is I > Br > Cl.[7]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • 2-amino-4-bromophenol: The bromine atom is well-positioned for Suzuki-Miyaura coupling, and this compound is known to be a reactant in such transformations.[8] The electron-donating amino and hydroxyl groups can enhance the rate of oxidative addition.

  • 2-Amino-6-bromo-3-chlorophenol: This molecule offers the intriguing possibility of selective cross-coupling. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed couplings. This differential reactivity could allow for the selective functionalization at the 6-position, leaving the chlorine atom at the 3-position available for subsequent transformations. However, the increased steric hindrance around the bromine atom due to the adjacent amino group may necessitate more forcing reaction conditions or specialized catalyst systems.

Experimental Protocol: Representative Suzuki-Miyaura Coupling of an Aryl Bromide

The following protocol is adapted for a generic Suzuki-Miyaura coupling and can be optimized for 2-amino-4-bromophenol.

  • In a Schlenk flask, combine the aryl bromide (1.0 equiv), the arylboronic acid (1.2 equiv), a base such as K₂CO₃ (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Seal the flask with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

2. Synthesis of Heterocyclic Scaffolds

Both aminophenols are excellent precursors for the synthesis of various heterocyclic systems, which are of great interest in drug discovery. The ortho-disposition of the amino and hydroxyl groups allows for condensation reactions with suitable bifunctional electrophiles to form, for example, benzoxazoles.

  • 2-amino-4-bromophenol: Can be readily used to synthesize 5-bromobenzoxazoles. The bromine atom can then be further functionalized, for instance, via cross-coupling reactions.

  • 2-Amino-6-bromo-3-chlorophenol: This starting material would lead to the formation of 7-bromo-4-chlorobenzoxazoles. The presence of two distinct halogen atoms on the resulting heterocycle provides two handles for subsequent diversification, offering a significant advantage in library synthesis.

Conclusion: Selecting the Right Tool for the Job

The choice between 2-Amino-6-bromo-3-chlorophenol and 2-amino-4-bromophenol is contingent on the specific synthetic goal.

Choose 2-amino-4-bromophenol for:

  • Well-established and predictable reactivity.

  • Applications where a single point of diversification via the bromine atom is desired.

  • Cost-effective and readily available starting material for large-scale synthesis.

Choose 2-Amino-6-bromo-3-chlorophenol for:

  • More complex synthetic routes requiring sequential and site-selective functionalization.

  • The synthesis of novel heterocyclic scaffolds with two distinct halogen handles for further diversification.

  • Applications where the increased steric bulk and altered electronic properties can be leveraged to achieve specific reaction outcomes.

References

  • ChemBK. 2-Amino-4-bromo-phenol. [Online] Available at: [Link]

  • Google Patents. Process for synthesizing p-bromophenol. CN103408404A.
  • PrepChem. Preparation of 2-amino-4-chlorophenol. [Online] Available at: [Link]

  • Google Patents. The synthetic method of the bromophenol of 3 amino 4. CN102060717B.
  • Google Patents. Preparation method of 4-bromo-2-aminophenol. CN111302956A.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Online] Available at: [Link]

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - Frontiers. [Online] Available at: [Link]

  • Google Patents. Preparation method of 3-chloro-2-aminophenol. CN103360269B.
  • Wikipedia. Hammett equation. [Online] Available at: [Link]

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Comparative

A Comparative Guide to the Biological Activity of 2-Amino-6-bromo-3-chlorophenol and Its Analogs

This guide provides a detailed comparative analysis of the biological activities of 2-Amino-6-bromo-3-chlorophenol and its structural analogs. Designed for researchers, scientists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the biological activities of 2-Amino-6-bromo-3-chlorophenol and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer insights into the structure-activity relationships that govern the efficacy and potential applications of this class of halogenated aminophenols.

Introduction: The Emerging Potential of Halogenated Phenols

Phenolic compounds are a cornerstone of natural product chemistry and drug discovery, known for a vast array of biological activities.[1][2] The strategic introduction of halogen atoms onto a phenolic scaffold can significantly modulate its physicochemical properties and enhance its biological potency.[2][3] This guide focuses on 2-Amino-6-bromo-3-chlorophenol, a molecule featuring both bromine and chlorine atoms, and compares its predicted biological profile with experimentally validated activities of its structural analogs.

Halogenated phenols have demonstrated significant potential as antimicrobial, antioxidant, and anticancer agents.[4][5][6] The interplay between the electron-donating amino group, the hydroxyl group, and the electron-withdrawing halogens creates a unique electronic environment that dictates the molecule's interaction with biological targets. Understanding these structure-activity relationships is paramount for designing next-generation therapeutic agents with improved efficacy and selectivity.

Physicochemical Profile: 2-Amino-6-bromo-3-chlorophenol

A foundational understanding of the target molecule's properties is essential before exploring its biological activities.

PropertyValueSource
Molecular Formula C₆H₅BrClNO[7][8]
Molecular Weight 222.47 g/mol [7][8]
Appearance Solid[8]
Melting Point 83-87 °C[8]
CAS Number 179314-60-4[8]
Predicted Hazard Harmful if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation.[7][8]

Comparative Analysis of Biological Activities

While specific experimental data for 2-Amino-6-bromo-3-chlorophenol is limited in publicly accessible literature, we can infer its potential activities by comparing it to well-studied analogs. The following sections dissect key biological activities, presenting experimental data from related compounds to build a comparative framework.

Antimicrobial and Antibiofilm Activity

Halogenation is a proven strategy for enhancing the antimicrobial potency of phenolic compounds.[3] The mechanism often involves disruption of the microbial cell membrane, inhibition of essential enzymes, or generation of oxidative stress.

Comparative Insights:

  • Effect of Halogenation: Studies show that brominated phenols are promising candidates against resilient pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA).[4] For instance, the simple molecule 3-bromo-2,6-dihydroxyacetophenone exhibited potent activity against S. aureus and MRSA, and also inhibited biofilm formation.[6]

  • Polysubstitution: The presence of multiple halogen atoms can further enhance activity. For example, 2,4,6-Tribromophenol (TriBPh) has been identified as a potent antimicrobial agent.[9] This suggests that the dibromo-monochloro substitution pattern of 2-Amino-6-bromo-3-chlorophenol likely confers significant antimicrobial properties.

  • Analogs: Derivatives bearing both bromine and chlorine have shown the most potent antimicrobial effects in some studies, with Minimum Inhibitory Concentrations (MIC) as low as 0.014 mg/mL against certain pathogens.[4]

Table 1: Antimicrobial Activity of Selected Halogenated Phenol Analogs

CompoundTarget OrganismActivity (MIC)Reference
Brominated Phenol DerivativesPenicillium italicum0.014 mg/mL[4]
3-bromo-2,6-dihydroxyacetophenoneS. aureus & MRSAGood activity (specific MIC not stated)[6]
2,4,6-Tribromophenol (TriBPh)General AntimicrobialPotent TTR-binding (related to disruption)[9]
CoumarinEscherichia coli1 mg/mL[10]
Antioxidant Activity

The phenolic hydroxyl group is a key pharmacophore for antioxidant activity, enabling the molecule to donate a hydrogen atom to scavenge free radicals.[11][12] The nature and position of other substituents can fine-tune this activity.

Comparative Insights:

  • Core Phenolic Structure: Phenolic compounds are well-established antioxidants.[13][14] The amino group in the ortho position to the hydroxyl group in 2-Amino-6-bromo-3-chlorophenol may enhance its antioxidant potential through resonance stabilization of the resulting radical.

  • Bromophenol Analogs: Derivatives of bromophenols are being explored for their potent antioxidant activities.[5] Certain synthesized bromophenol derivatives have been shown to ameliorate H₂O₂-induced oxidative damage and ROS generation in keratinocytes.[5]

  • Aminophenol Analogs: In a study of o-aminophenol derivatives, several compounds displayed excellent antioxidant activity, with SC50 values (scavenging concentration 50%) approaching that of the standard, ascorbic acid.[15]

Table 2: Antioxidant Activity of Selected Aminophenol Analogs

Compound ClassAssayActivity (SC50/EC50)Reference
o-Aminophenol derivativesRadical Scavenging18.95 - 34.26 µg/mL[15]
o-Aminophenol derivativesReducing Power4.00 - 11.25 µg/mL (surpassing quercetin)[15]

The combination of the aminophenol core with halogen substituents suggests that 2-Amino-6-bromo-3-chlorophenol likely possesses significant antioxidant properties, though this requires experimental validation.

Cytotoxicity and Potential Anticancer Activity

The evaluation of cytotoxicity is a critical step in drug discovery, identifying compounds that can inhibit the proliferation of cancer cells.[16][17]

Comparative Insights:

  • Bromophenol Analogs: Natural bromophenols and their derivatives have been investigated for their anticancer activities.[5] One study showed that certain acetylated bromophenol derivatives could inhibit the viability and induce apoptosis of leukemia K562 cells.[5]

  • Aminophenol Analogs: A structural analog, 2-amino-3-chlorobenzoic acid, exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and was also investigated as a cancer antagonist.[18]

  • Halogenation and Toxicity: It is important to note that while halogenation can enhance therapeutic activity, it may also increase cytotoxicity towards healthy cells.[2] Chlorophenols, as a class, are known to be toxic and can penetrate the skin, necessitating careful evaluation of the therapeutic index.[19]

Experimental Methodologies: Self-Validating Protocols

To facilitate further research and ensure reproducibility, this section provides detailed protocols for the key bioassays discussed. The rationale behind these choices is their widespread acceptance and reliability in screening for antimicrobial, antioxidant, and cytotoxic activities.

Protocol: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare standardized microbial inoculum (e.g., 0.5 McFarland) P2 Serially dilute test compound in 96-well plate with growth medium P1->P2 2-fold dilutions I1 Inoculate each well with microbial suspension P2->I1 Add inoculum I2 Incubate at 37°C for 18-24 hours I1->I2 Allow growth A1 Visually inspect for turbidity (microbial growth) I2->A1 Read results A2 Determine MIC: Lowest concentration with no visible growth A1->A2 Interpret

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compound is serially diluted (typically 2-fold) in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (medium + inoculum) and negative (medium only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Protocol: DPPH Radical Scavenging Assay

This colorimetric assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[14]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol). Prepare a fresh solution of DPPH in the same solvent.

  • Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution. A control well contains only the solvent and DPPH solution.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance is measured at approximately 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting scavenging percentage against compound concentration.

Protocol: MTT Cytotoxicity Assay

The MTT assay is a standard colorimetric test for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]

MTT_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay MTT Reaction & Measurement S1 Culture cancer cells (e.g., K562, HepG2) S2 Seed cells into a 96-well plate and allow to adhere overnight S1->S2 T1 Treat cells with various concentrations of the test compound S2->T1 Apply compound T2 Incubate for a defined period (e.g., 24, 48, or 72 hours) T1->T2 Incubate A1 Add MTT reagent to each well and incubate for 2-4 hours T2->A1 Initiate assay A2 Viable cells convert yellow MTT to purple formazan crystals A3 Add solubilization solution (e.g., DMSO) to dissolve crystals A2->A3 Lyse cells A4 Measure absorbance at ~570 nm A3->A4 Quantify

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach (for adherent cells) overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells receive only the vehicle (e.g., DMSO).

  • Incubation: Cells are incubated with the compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours, during which mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[17][20]

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.[21]

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer, typically at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.

Conclusion and Future Directions

This guide establishes that 2-Amino-6-bromo-3-chlorophenol, based on the activities of its structural analogs, is a promising candidate for further investigation, particularly in the realms of antimicrobial and antioxidant research. The presence of both bromine and chlorine, combined with the aminophenol core, suggests a high potential for potent biological activity.

The key takeaway for researchers is the pronounced influence of halogenation on the bioactivity of phenolic compounds. Future research should focus on the direct synthesis and experimental validation of 2-Amino-6-bromo-3-chlorophenol's activities using the protocols outlined herein. Further studies should also explore its mechanism of action and conduct thorough toxicity profiling to determine its therapeutic index and potential for development as a novel therapeutic agent.

References

  • Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. (2024). PubMed.
  • Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes | Request PDF. (n.d.). ResearchGate.
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). PMC - NIH.
  • 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. (n.d.). MDPI.
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Validation

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2-Amino-6-bromo-3-chlorophenol

Introduction: The Strategic Importance of 2-Amino-6-bromo-3-chlorophenol In the landscape of pharmaceutical and materials science research, the availability of highly functionalized aromatic intermediates is a critical b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Amino-6-bromo-3-chlorophenol

In the landscape of pharmaceutical and materials science research, the availability of highly functionalized aromatic intermediates is a critical bottleneck. 2-Amino-6-bromo-3-chlorophenol, a polysubstituted aminophenol, represents a valuable scaffold for the development of novel molecular entities. Its unique arrangement of electron-donating (amino, hydroxyl) and electron-withdrawing (bromo, chloro) groups on a phenolic ring offers multiple points for chemical modification, making it an attractive starting material for complex synthesis. The strategic placement of the amino, bromo, and chloro substituents allows for selective transformations, such as diazotization, cross-coupling reactions, and nucleophilic substitutions, enabling the construction of diverse and complex molecular architectures.

This guide provides an in-depth analysis of plausible synthetic routes to this target molecule. As no direct, end-to-end synthesis is prominently documented in the literature, this document leverages established principles of organic chemistry and data from analogous transformations to propose and benchmark two logical synthetic pathways. The core of this analysis rests on the principles of electrophilic aromatic substitution, where the sequence of introducing substituents is paramount to achieving the desired regiochemistry. We will dissect each route, evaluating its efficiency, selectivity, and overall practicality for researchers in drug development and chemical synthesis.

Pillar 1: Understanding the Regiochemical Challenge

The primary challenge in synthesizing 2-Amino-6-bromo-3-chlorophenol lies in controlling the precise placement of four different substituents on the benzene ring. The hydroxyl (-OH) and the prospective amino (-NH2) groups are powerful ortho, para-directing activators, while the halogen (-Cl, -Br) substituents are ortho, para-directing deactivators.[1][2] The final amino group is typically introduced via the reduction of a nitro (-NO2) group, which is a strong meta-directing deactivator.[1] A successful synthesis must strategically navigate these competing electronic effects to install each group in its designated position.

Proposed Synthetic Pathways: A Head-to-Head Comparison

We will evaluate two plausible synthetic routes originating from the commercially available starting material, 3-chlorophenol. The key difference between the routes is the sequence of the initial bromination and nitration steps.

Route A: Recommended Pathway (Bromination → Nitration → Reduction)

This route is proposed as the more efficient and selective pathway due to a more controlled initial electrophilic substitution. The sequence is designed to leverage the strong directing effect of the hydroxyl group and the synergistic directing effects of the substituents in the subsequent step.

Logical Framework:

  • Step 1: Electrophilic Bromination of 3-Chlorophenol. The hydroxyl group is a potent activating ortho, para-director, making the positions C2, C4, and C6 susceptible to electrophilic attack. The chloro group at C3 also directs ortho and para (to C2, C4, and C6). The para position (C6) relative to the hydroxyl group is sterically the most accessible and electronically favored, leading to the highly selective formation of 6-bromo-3-chlorophenol.

  • Step 2: Electrophilic Nitration of 6-Bromo-3-chlorophenol. In this intermediate, the directing effects of all three substituents converge. The powerful -OH group directs ortho to the open C2 position. The -Cl group at C3 also directs ortho to C2. The -Br group at C6 further reinforces this by directing ortho to C2. This strong confluence of directing effects leads to highly regioselective nitration at the C2 position, yielding the key intermediate, 6-bromo-3-chloro-2-nitrophenol.

  • Step 3: Reduction of the Nitro Group. The final step involves the well-established reduction of the nitro group to an amine. This transformation is typically high-yielding and can be achieved under various conditions, such as catalytic hydrogenation or using reducing agents like sodium dithionite.[3]

Route_A start 3-Chlorophenol inter1 6-Bromo-3-chlorophenol start->inter1 Br₂, Solvent inter2 6-Bromo-3-chloro-2-nitrophenol inter1->inter2 HNO₃, H₂SO₄ product 2-Amino-6-bromo-3-chlorophenol inter2->product Reduction (e.g., H₂, Pd/C) Route_B start 3-Chlorophenol inter1 Mixture of Nitrated Isomers (incl. 3-Chloro-2-nitrophenol) start->inter1 HNO₃, H₂SO₄ inter2 6-Bromo-3-chloro-2-nitrophenol inter1->inter2 Br₂, Solvent (after purification) product 2-Amino-6-bromo-3-chlorophenol inter2->product Reduction (e.g., H₂, Pd/C)

Caption: Workflow for the Alternative Synthetic Route B.

Data Presentation: Benchmarking Performance

The following table summarizes the anticipated performance of each route. Yields are estimated based on literature reports of analogous reactions on similarly substituted phenols.

MetricRoute A (Recommended)Route B (Alternative)Justification / Rationale
Starting Material 3-Chlorophenol3-ChlorophenolBoth routes utilize the same readily available starting material.
Number of Steps 33 (plus a difficult purification step)The number of synthetic transformations is identical.
Step 1 Yield (Est.) ~85-95%~30-40% (of desired isomer)Bromination para to a hydroxyl group is typically high-yielding. Nitration of 3-chlorophenol produces a mixture of isomers, significantly lowering the yield of the required intermediate after purification.
Step 2 Yield (Est.) ~80-90%~85-95%Both routes involve electrophilic substitution on a highly activated and synergistically directed ring, which is expected to be efficient.
Step 3 Yield (Est.) >95%>95%The reduction of an aromatic nitro group is a standard, high-yielding reaction.
Overall Yield (Est.) ~65-80% ~25-35% The superior selectivity of the first step in Route A results in a significantly higher overall theoretical yield.
Key Advantage High regioselectivity in early steps, minimizing purification needs.Utilizes common reagents.Route A avoids the problematic isomeric mixture generated in Route B.
Key Disadvantage Requires handling of bromine.Low yield and complex purification after the first step.The low yield of the nitration step is the critical flaw in Route B, making it impractical for large-scale synthesis.

Experimental Protocols

The following is a detailed, self-validating protocol for the recommended synthetic pathway (Route A).

Detailed Protocol for Route A

Step 1: Synthesis of 6-Bromo-3-chlorophenol

  • Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 3-chlorophenol (25.7 g, 0.2 mol) in 150 mL of a suitable inert solvent such as carbon tetrachloride or dichloromethane. [4]2. Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add bromine (32.0 g, 0.2 mol) dissolved in 50 mL of the same solvent via the dropping funnel over a period of 1 hour, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 100 mL of 10% sodium bisulfite solution (to quench excess bromine), 100 mL of water, and 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from hexane or distillation under reduced pressure to yield pure 6-bromo-3-chlorophenol.

Step 2: Synthesis of 6-Bromo-3-chloro-2-nitrophenol

  • Reaction Setup: To a 250 mL flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (60 mL). Cool the acid to 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly add the 6-bromo-3-chlorophenol (20.7 g, 0.1 mol) from Step 1 to the cold sulfuric acid, ensuring the temperature remains below 10 °C. Stir until all the solid has dissolved.

  • Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid (6.3 mL, 0.15 mol) to concentrated sulfuric acid (15 mL) while cooling in an ice bath. Add this nitrating mixture dropwise to the phenol solution over 30 minutes, maintaining the reaction temperature between 0 and 5 °C.

  • Reaction and Quenching: Stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • Isolation: The yellow solid precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to litmus paper, and then dried. This crude product, 6-bromo-3-chloro-2-nitrophenol, is often of sufficient purity for the next step.

Step 3: Synthesis of 2-Amino-6-bromo-3-chlorophenol

  • Reaction Setup: In a 1 L round-bottom flask, suspend the crude 6-bromo-3-chloro-2-nitrophenol (25.2 g, 0.1 mol) in 400 mL of ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of Palladium on carbon (10% Pd/C, ~1.0 g) to the suspension.

  • Reduction: Fit the flask with a hydrogen balloon or connect it to a hydrogenation apparatus. Purge the system with hydrogen gas. Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature. The reaction is typically complete within 8-16 hours. [5]Monitor the disappearance of the starting material by TLC.

  • Work-up and Purification: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol. Combine the filtrates and remove the solvent under reduced pressure. The resulting crude solid can be recrystallized from an ethanol/water mixture to afford pure 2-Amino-6-bromo-3-chlorophenol.

Conclusion and Outlook

Based on a thorough analysis of electrophilic aromatic substitution principles, Route A (Bromination → Nitration → Reduction) emerges as the demonstrably superior synthetic strategy for 2-Amino-6-bromo-3-chlorophenol. Its primary advantage lies in the excellent regiocontrol exerted in the initial bromination step, which circumvents the formation of isomeric byproducts and the associated complex purification challenges inherent in Route B. This leads to a significantly higher overall yield and a more efficient workflow. While Route B is chemically plausible, its poor initial selectivity renders it impractical for efficient material synthesis. This guide provides researchers with a robust, logically sound, and experimentally detailed blueprint for the synthesis of this valuable chemical intermediate, thereby facilitating further research and development in medicinal chemistry and materials science.

References

  • JoVE. Reactions at the Benzylic Position: Halogenation. Journal of Visualized Experiments. [Link]

  • R. da Silva, J. et al. (2017). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry. [Link]

  • Westin, J. Organic Chemistry: Phenols in Electrophilic Aromatic Substitution. Jack Westin. [Link]

  • Schultz, D. M., & Sigman, M. S. (2016). Stereoselective Halogenation in Natural Product Synthesis. PMC - PubMed Central. [Link]

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  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

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  • PubMed. (2024). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. PubMed. [Link]

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Comparative

A Guide to Inter-laboratory Validation for the Analysis of 2-Amino-6-bromo-3-chlorophenol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and manufacturing, the purity and consistency of chemical intermediates are paramount. 2-Amino-6-bromo-3-chlo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the purity and consistency of chemical intermediates are paramount. 2-Amino-6-bromo-3-chlorophenol, a halogenated aromatic compound, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring the quality of this intermediate requires robust, reliable, and reproducible analytical methods. This guide provides a comprehensive framework for the inter-laboratory validation of an analytical method for 2-Amino-6-bromo-3-chlorophenol, fostering confidence in data generated across different sites and organizations.

The Critical Need for Inter-laboratory Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose[1]. While single-laboratory validation establishes the performance characteristics of a method under a specific set of conditions, inter-laboratory validation, also known as a collaborative study, goes a step further. It assesses the reproducibility of the method when performed by different analysts in different laboratories using their own equipment and reagents. This process is crucial for:

  • Standardizing analytical procedures across multiple manufacturing sites or with contract research organizations (CROs).

  • Ensuring consistent product quality regardless of where the analysis is performed.

  • Providing a reliable basis for regulatory submissions by demonstrating the ruggedness and transferability of the analytical method.

This guide will walk you through the essential steps of designing and executing an inter-laboratory validation study for 2-Amino-6-bromo-3-chlorophenol, focusing on a High-Performance Liquid Chromatography (HPLC) method, a powerful and widely used technique for pharmaceutical analysis[2][3].

Designing the Inter-laboratory Study: A Step-by-Step Protocol

A well-designed protocol is the cornerstone of a successful inter-laboratory study. It ensures that all participating laboratories perform the analysis in a consistent manner, allowing for a meaningful comparison of results.

Defining the Scope and Objectives

The primary objective of this inter-laboratory study is to determine the reproducibility of an HPLC method for the quantification of 2-Amino-6-bromo-3-chlorophenol. The study will assess key validation parameters as outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."

Selection of Participating Laboratories

A minimum of three to five laboratories with experience in HPLC analysis should be recruited. The laboratories should represent a range of typical analytical environments, including variations in equipment, reagents, and analysts.

Preparation and Distribution of Test Materials

A single, homogeneous batch of 2-Amino-6-bromo-3-chlorophenol reference standard and test samples should be prepared by a coordinating laboratory. The samples should be securely packaged and distributed to each participating laboratory to ensure sample integrity.

The Analytical Method

A detailed, unambiguous analytical method protocol must be provided to all participants. For the analysis of 2-Amino-6-bromo-3-chlorophenol, a reversed-phase HPLC method is proposed. The selection of a C18 column is a common starting point for the separation of such compounds[1][4][5].

Proposed HPLC Method:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid to control pH and improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 280 nm

  • Column Temperature: 30 °C

Rationale for Method Parameters:

  • C18 Column: Provides good retention and separation for moderately polar to nonpolar compounds like halogenated phenols.

  • Acetonitrile/Water Mobile Phase: A common and effective mobile phase for reversed-phase chromatography, offering good solvating power and UV transparency.

  • Phosphoric Acid: Suppresses the ionization of the phenolic hydroxyl group and the amino group, leading to sharper, more symmetrical peaks.

  • UV Detection at 280 nm: A wavelength where the analyte is expected to have significant absorbance due to its aromatic structure.

Validation Parameters to be Assessed

Each laboratory will be instructed to perform a set of experiments to evaluate the following validation parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo and a spiked sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations should be prepared and analyzed.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

  • Reproducibility: The precision between laboratories. This is the primary focus of the inter-laboratory study.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Data Reporting and Analysis

A standardized reporting template should be provided to all participating laboratories to ensure consistent data presentation. The coordinating laboratory will then collate and statistically analyze the data to determine the overall performance of the method.

Visualizing the Inter-laboratory Validation Workflow

The following diagram illustrates the key stages of the inter-laboratory validation process.

G cluster_0 Planning & Preparation cluster_1 Execution by Participating Laboratories cluster_2 Data Analysis & Reporting P1 Define Study Objectives & Scope P2 Develop Detailed Protocol P1->P2 P3 Select Participating Laboratories P2->P3 P4 Prepare & Distribute Homogeneous Samples P3->P4 E1 Receive & Verify Samples P4->E1 E2 Perform Method Validation Experiments (Specificity, Linearity, Accuracy, Precision) E1->E2 E3 Conduct Robustness Studies E2->E3 E4 Record & Report Data on Standardized Template E3->E4 A1 Collect & Collate Data from All Labs E4->A1 A2 Statistical Analysis of Reproducibility A1->A2 A3 Evaluate Overall Method Performance A2->A3 A4 Prepare Final Validation Report A3->A4

Caption: Workflow of the inter-laboratory validation study.

Comparing Performance: Presenting the Data

Clear and concise data presentation is essential for comparing the performance of the analytical method across different laboratories. The following tables provide a template for summarizing the key validation parameters.

Table 1: Comparison of Linearity Data
LaboratoryLinearity Range (µg/mL)Correlation Coefficient (r²)
Lab A1 - 1000.9995
Lab B1 - 1000.9992
Lab C1 - 1000.9998
Acceptance Criterion - ≥ 0.999
Table 2: Comparison of Accuracy (Recovery) Data
LaboratorySpiked Concentration (µg/mL)Mean Recovery (%)% RSD
Lab A5099.50.8
Lab B50101.21.1
Lab C5099.80.9
Acceptance Criterion - 98.0 - 102.0% ≤ 2.0%
Table 3: Comparison of Precision Data
LaboratoryRepeatability (% RSD)Intermediate Precision (% RSD)
Lab A0.71.2
Lab B0.91.5
Lab C0.61.1
Acceptance Criterion ≤ 1.0% ≤ 2.0%
Table 4: Inter-laboratory Reproducibility
ParameterMean Value (across all labs)Standard Deviation (between labs)Reproducibility (% RSD)
Assay (%)99.80.90.9
Acceptance Criterion - - ≤ 2.0%

Experimental Protocol: A Detailed HPLC Procedure

The following is a detailed, step-by-step methodology for the HPLC analysis of 2-Amino-6-bromo-3-chlorophenol.

1. Reagents and Materials

  • 2-Amino-6-bromo-3-chlorophenol Reference Standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid (analytical grade)

2. Preparation of Mobile Phase

  • Prepare a 60:40 (v/v) mixture of acetonitrile and water.

  • Add 1.0 mL of phosphoric acid per 1000 mL of the mobile phase mixture.

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

3. Preparation of Standard Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of 2-Amino-6-bromo-3-chlorophenol Reference Standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

4. Preparation of Sample Solution

  • Accurately weigh a quantity of the test sample equivalent to about 10 mg of 2-Amino-6-bromo-3-chlorophenol into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

5. Chromatographic System

  • HPLC system equipped with a UV detector.

  • C18 column (250 mm x 4.6 mm, 5 µm).

  • Set the flow rate to 1.0 mL/min.

  • Set the column temperature to 30 °C.

  • Set the UV detector to 280 nm.

6. Procedure

  • Inject 10 µL of the standard solution and the sample solution into the chromatograph.

  • Record the chromatograms and measure the peak areas.

7. Calculation

Calculate the percentage of 2-Amino-6-bromo-3-chlorophenol in the sample using the following formula:

Visualizing the Analytical Workflow

The following diagram illustrates the key steps in the HPLC analysis of 2-Amino-6-bromo-3-chlorophenol.

G cluster_0 Sample & Standard Preparation cluster_1 HPLC Analysis cluster_2 Data Processing S1 Weigh Sample & Standard S2 Dissolve in Mobile Phase S1->S2 S3 Dilute to Final Concentration S2->S3 H1 Inject into HPLC System S3->H1 H2 Separation on C18 Column H1->H2 H3 UV Detection at 280 nm H2->H3 D1 Integrate Peak Areas H3->D1 D2 Calculate Concentration D1->D2

Caption: HPLC analytical workflow for 2-Amino-6-bromo-3-chlorophenol.

Conclusion

A thoroughly validated analytical method is a prerequisite for ensuring the quality and consistency of pharmaceutical intermediates. An inter-laboratory validation study provides the highest level of assurance that a method is robust, reliable, and transferable. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently establish and implement analytical methods for critical intermediates like 2-Amino-6-bromo-3-chlorophenol, ultimately contributing to the safety and efficacy of the final drug product.

References

  • Grupo Biomaster. (n.d.). Analysis of Pharmaceutical Substances Using HPLC and UHPLC Methods. Retrieved from [Link]

  • Ahmed, R. (2024). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in Modern Analytical Chemistry. Clinical Investigation, 14(9), 533. Retrieved from [Link]

  • Koch, W., Steinhanses, J., & Eul, W. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 673. Retrieved from [Link]

  • Koc, F., & Tuncel, M. (2021). Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-Dose Combination. Turkish Journal of Pharmaceutical Sciences, 18(1), 1-10. Retrieved from [Link]

  • Kim, H. Y., et al. (2020). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicology Research, 36(3), 227-235. Retrieved from [Link]

  • Shabir, G. A. (2003). Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 763-775. Retrieved from [Link]

  • Shimadzu. (2022, March 3). The Principle of HPLC and Its application in Pharmaceutical Analysis [Video]. YouTube. Retrieved from [Link]

  • Jain, P. S., et al. (2013). Development and Validation of Stability-indicating RP-HPLC Method for Estimation of Pamabrom in Tablets. Indian Journal of Pharmaceutical Sciences, 75(2), 177-182. Retrieved from [Link]

  • Tarka, M., & Rojek, B. (2005). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. Acta Poloniae Pharmaceutica, 62(5), 341-346. Retrieved from [Link]

  • Koch, W., Steinhanses, J., & Eul, W. (2019). (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. ResearchGate. Retrieved from [Link]

  • Dong, M. W. (2004). Validation of HPLC techniques for pharmaceutical analysis. Pharmaceutical Chemistry Journal, 38(4), 211-230. Retrieved from [Link]

  • da Silva, M. P., et al. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: A review. Analytica Chimica Acta, 853, 1-17. Retrieved from [Link]

  • Wojtowicz, E. J. (1984). Reverse-Phase High-Performance Liquid Chromatographic Determination of Halogenated 8-Hydroxyquinoline Compounds in Pharmaceuticals and Bulk Drugs. Journal of Pharmaceutical Sciences, 73(10), 1430-1433. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Shimadzu. (2022, March 3). How to do HPLC method validation [Video]. YouTube. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Research Advances in Conjugated Polymer-Based Optical Sensor Arrays for Early Diagnosis of Clinical Diseases. Polymers, 15(18), 3788. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Regalado, E. L., et al. (2019). (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. Retrieved from [Link]

  • Patel, A. B. (2017). Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry, 10(6), 857-866. Retrieved from [Link]

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Validation

A Comparative Guide to the Synthesis of 2-Amino-6-bromo-3-chlorophenol: Assessing Environmental Impact and Embracing Greener Alternatives

For researchers and professionals in drug development, the synthesis of complex intermediates like 2-Amino-6-bromo-3-chlorophenol is a critical step. However, the traditional synthetic routes to such highly functionalize...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of complex intermediates like 2-Amino-6-bromo-3-chlorophenol is a critical step. However, the traditional synthetic routes to such highly functionalized molecules often carry a significant environmental burden. This guide provides an in-depth comparison of a plausible conventional synthesis of 2-Amino-6-bromo-3-chlorophenol with greener, more sustainable alternatives. We will delve into the causality behind experimental choices, present detailed protocols, and use established green chemistry metrics to objectively assess the environmental impact.

The Importance of Green Chemistry in Pharmaceutical Synthesis

The pharmaceutical industry is increasingly recognizing the need for sustainable practices. Green chemistry principles, which focus on reducing waste, using less hazardous materials, and improving energy efficiency, are paramount in modern drug development.[1][2] The synthesis of active pharmaceutical ingredients (APIs) and their intermediates often involves multi-step processes that can generate substantial waste. By adopting greener synthetic routes, we can not only minimize our environmental footprint but also enhance process safety and efficiency.[3]

Conventional Synthesis of 2-Amino-6-bromo-3-chlorophenol: A Plausible Route and its Environmental Drawbacks

A direct, well-established synthesis for 2-Amino-6-bromo-3-chlorophenol is not prominently documented. However, based on fundamental principles of electrophilic aromatic substitution and the synthesis of related halogenated aminophenols, a plausible multi-step route can be proposed. This traditional approach, while chemically sound, highlights many of the environmental challenges we aim to overcome.

The proposed conventional synthesis starts from m-chlorophenol and proceeds through nitration, bromination, and reduction steps. The order of these reactions is critical to ensure the correct regiochemistry of the final product, governed by the directing effects of the substituents on the aromatic ring.

Proposed Conventional Synthesis Pathway

Conventional Synthesis m_chlorophenol m-Chlorophenol intermediate1 3-Chloro-2-nitrophenol & 3-Chloro-6-nitrophenol m_chlorophenol->intermediate1 HNO₃, H₂SO₄ intermediate2 6-Bromo-3-chloro-2-nitrophenol intermediate1->intermediate2 Br₂, FeBr₃ product 2-Amino-6-bromo-3-chlorophenol intermediate2->product Fe, HCl or H₂, Pd/C

Caption: Plausible conventional synthesis of 2-Amino-6-bromo-3-chlorophenol.

Experimental Protocol: Conventional Synthesis

Step 1: Nitration of m-Chlorophenol

  • To a stirred solution of concentrated sulfuric acid at 0-5 °C, slowly add m-chlorophenol.

  • In a separate flask, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Slowly add the nitrating mixture to the m-chlorophenol solution, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture for several hours at room temperature.

  • Pour the mixture over crushed ice and extract the product with an organic solvent like diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a mixture of 3-chloro-2-nitrophenol and 3-chloro-6-nitrophenol.

Step 2: Bromination of the Nitrophenol Intermediate

  • Dissolve the mixture of nitrophenol isomers in a suitable solvent such as glacial acetic acid.[4]

  • Add a catalytic amount of iron filings or iron(III) bromide.

  • Slowly add liquid bromine to the stirred solution at room temperature.[4]

  • Heat the reaction mixture gently to ensure completion.

  • Cool the mixture and pour it into an aqueous solution of sodium bisulfite to quench excess bromine.

  • Filter the precipitated solid, wash with water, and recrystallize to obtain 6-bromo-3-chloro-2-nitrophenol.

Step 3: Reduction of the Nitro Group

  • Suspend the 6-bromo-3-chloro-2-nitrophenol in a mixture of ethanol and water.

  • Add iron powder and a catalytic amount of hydrochloric acid.

  • Heat the mixture at reflux with vigorous stirring for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction, make it basic with sodium carbonate, and filter through celite to remove iron salts.

  • Extract the filtrate with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 2-Amino-6-bromo-3-chlorophenol.

Environmental Impact Assessment of the Conventional Route

The conventional synthesis route, while feasible, presents several environmental and safety concerns:

  • Hazardous Reagents: This synthesis employs corrosive and toxic reagents such as concentrated nitric and sulfuric acids, and liquid bromine.[5] Bromine, in particular, is highly toxic and requires specialized handling.[6]

  • Waste Generation: The nitration step often leads to the formation of unwanted isomers, reducing the atom economy and requiring energy-intensive separation processes. The reduction with iron and acid generates significant amounts of iron sludge, which is a problematic waste stream.

  • Harsh Reaction Conditions: The use of strong acids and high temperatures increases the energy consumption and the risk of runaway reactions.

  • Use of Volatile Organic Solvents: Solvents like diethyl ether and ethyl acetate are volatile and flammable, contributing to air pollution.

Greener Alternatives for the Synthesis of 2-Amino-6-bromo-3-chlorophenol

In line with the principles of green chemistry, we can propose alternative synthetic strategies that mitigate the environmental impact of the conventional route. These alternatives focus on using safer reagents, improving atom economy, and employing catalytic methods.

Alternative Route 1: Improved Reagent and Catalyst Selection

This route aims to replace hazardous reagents with safer alternatives and improve the efficiency of the reactions.

Alternative Synthesis 1 m_chlorophenol m-Chlorophenol intermediate1 3-Chloro-2-nitrophenol m_chlorophenol->intermediate1 NaNO₂, H₂SO₄ (catalytic) intermediate2 6-Bromo-3-chloro-2-nitrophenol intermediate1->intermediate2 N-Bromosuccinimide (NBS), catalyst product 2-Amino-6-bromo-3-chlorophenol intermediate2->product Catalytic Hydrogenation (H₂, Pd/C)

Caption: A greener synthesis route with improved reagents and catalysts.

Experimental Protocol: Alternative Route 1

Step 1: Milder Nitration

  • Dissolve m-chlorophenol in a greener solvent like 2-methyltetrahydrofuran (2-MeTHF).[7]

  • Add a catalytic amount of a solid acid catalyst (e.g., Amberlyst-15) and sodium nitrite.

  • Stir the reaction at a controlled temperature until completion.

  • Filter off the catalyst for reuse and wash the organic layer with water.

Step 2: Safer Bromination

  • Dissolve the nitrated intermediate in a suitable solvent.

  • Add N-bromosuccinimide (NBS) as the brominating agent, which is a solid and easier to handle than liquid bromine.[6]

  • Employ a catalyst, such as a Lewis acid or a solid acid, to improve regioselectivity and reaction rate.

  • After the reaction, the succinimide byproduct can be recovered.

Step 3: Catalytic Hydrogenation

  • Dissolve the brominated nitrophenol in ethanol or another suitable solvent.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Carry out the reaction under a hydrogen atmosphere.[8][9]

  • Upon completion, the catalyst is filtered off and can be recycled. The solvent is evaporated to yield the final product.

Alternative Route 2: Biocatalytic Halogenation

Enzymatic reactions offer a highly selective and environmentally benign alternative to traditional chemical methods.[10] Halogenase enzymes can catalyze the regioselective halogenation of aromatic compounds under mild conditions.[11][12]

Alternative Synthesis 2 start_material 3-Chloro-2-aminophenol product 2-Amino-6-bromo-3-chlorophenol start_material->product Halogenase Enzyme, NaBr, Oxidant Environmental Impact Assessment Workflow define_goal Define Goal and Scope inventory_analysis Life Cycle Inventory (LCI) Analysis define_goal->inventory_analysis Identify inputs and outputs impact_assessment Life Cycle Impact Assessment (LCIA) inventory_analysis->impact_assessment Quantify environmental loads interpretation Interpretation of Results impact_assessment->interpretation Evaluate significance of impacts decision Select Optimal Synthetic Route interpretation->decision

Caption: A systematic workflow for assessing the environmental impact of chemical syntheses.

Conclusion and Future Perspectives

While the conventional synthesis of 2-Amino-6-bromo-3-chlorophenol is achievable, it carries a substantial environmental cost. By embracing the principles of green chemistry, we can design alternative routes that are not only more sustainable but also potentially more efficient and safer. The use of catalytic methods, including biocatalysis, and the adoption of greener solvents and reagents are key to reducing the environmental impact of pharmaceutical manufacturing. As the field advances, the integration of tools like Life Cycle Assessment into the early stages of process development will be crucial for making informed decisions that benefit both the industry and the planet.

References

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  • Synthesis method of 2, 6-dichloro-4-aminophenol. (n.d.). Patsnap. Retrieved from [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of 2-bromo-6-chlorophenol. (n.d.). PrepChem.com. Retrieved from [Link]

  • Process for the preparation of halogen containing 4-amino phenols. (2005). Google Patents.
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  • Impact of bromide exposure on natural organochlorine loss from coastal wetland soils in the Winyah Bay, South Carolina. (2020). Royal Society of Chemistry. Retrieved from [Link]

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  • Assessing mass intensity as a green chemistry metric: why expanding system boundaries is not enough. (2025). Royal Society of Chemistry. Retrieved from [Link]

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  • Green Chemistry and Sustainability Metrics in the Pharmaceutical Manufacturing Sector. (2025). ResearchGate. Retrieved from [Link]

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  • Enzymatic halogenation: enzyme mining, mechanisms, and implementation in reaction cascades. (2020). Royal Society of Chemistry. Retrieved from [Link]

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Comparative

A Strategic Guide to Evaluating the Efficacy of Novel 2-Amino-6-bromo-3-chlorophenol Derivatives

Introduction: Unveiling the Potential of a Novel Scaffold In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds is a critical starting point for the development of new therapeutic agents. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds is a critical starting point for the development of new therapeutic agents. The 2-amino-6-bromo-3-chlorophenol core represents one such underexplored scaffold. While a direct body of literature on its biological activity is not yet established, its structural motifs—a halogenated phenol and an aniline—are present in numerous bioactive compounds. This guide, therefore, serves as a strategic and methodological blueprint for the synthesis, evaluation, and comparison of a new library of 2-Amino-6-bromo-3-chlorophenol-derived compounds. We will proceed with the expert assumption that this scaffold holds potential for anticancer, and antibacterial applications, based on the known activities of structurally related bromophenols and aminophenols.[1] This document outlines a comprehensive workflow, from library synthesis to a multi-tiered screening cascade, designed to thoroughly characterize the efficacy and selectivity of these novel compounds against rationally selected protein targets.

Part 1: A Proposed Drug Discovery and Evaluation Workflow

The journey from a novel scaffold to a potential drug candidate is a systematic process of design, synthesis, and rigorous testing. The following workflow is proposed for the efficient evaluation of 2-Amino-6-bromo-3-chlorophenol derivatives.

G cluster_0 Phase 1: Compound Library Generation cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Cellular & Mechanistic Studies A Scaffold Selection: 2-Amino-6-bromo-3-chlorophenol B Synthetic Strategy: Parallel Synthesis A->B C Library of Novel Derivatives B->C D High-Throughput Primary Screening (e.g., Kinase Panel, Antibacterial Assay) C->D E Hit Identification & Confirmation D->E F Secondary Assays: IC50 Determination, Selectivity Profiling E->F G Cell-Based Potency Assays (e.g., Cancer Cell Line Viability) F->G H Mechanism of Action Studies (e.g., Apoptosis Assays, Target Engagement) G->H I Lead Candidate Nomination H->I G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Novel Inhibitor Inhibitor->RAF Inhibition

Sources

Comparative

A Comparative Guide to the Synthesis of 2-Amino-6-bromo-3-chlorophenol: An Analysis of Plausible Routes

For the attention of: Researchers, scientists, and drug development professionals. The synthesis of polysubstituted aromatic compounds, such as 2-Amino-6-bromo-3-chlorophenol, presents a significant challenge in organic...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

The synthesis of polysubstituted aromatic compounds, such as 2-Amino-6-bromo-3-chlorophenol, presents a significant challenge in organic chemistry. The precise control of regioselectivity in the introduction of multiple functional groups onto an aromatic ring is paramount. This guide provides an in-depth analysis of plausible synthetic routes to 2-Amino-6-bromo-3-chlorophenol, a molecule of interest for its potential as a building block in the development of novel pharmaceuticals and materials. In the absence of directly published, reproducible methods for this specific compound, this document outlines two hypothetical, yet chemically sound, synthetic pathways. The proposed routes are grounded in established chemical principles and analogous transformations reported in the literature for structurally related compounds.

This guide will delve into the strategic considerations for each route, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most viable approach for their specific needs.

Proposed Synthetic Route 1: Nitration-Bromination-Reduction of 3-Chlorophenol

This initial proposed route commences with the commercially available starting material, 3-chlorophenol. The strategy involves the sequential introduction of a nitro group, followed by bromination, and finally, the reduction of the nitro group to the desired amine. The order of these transformations is critical to exploit the directing effects of the substituents on the aromatic ring.

The hydroxyl group is a strongly activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group. In 3-chlorophenol, the positions ortho to the hydroxyl group are 2 and 6, and the para position is 4. The positions ortho to the chloro group are 2 and 4, and the para position is 6. The combined directing effects will favor substitution at positions 2, 4, and 6.

Nitration of 3-chlorophenol is expected to yield a mixture of isomers, primarily 3-chloro-6-nitrophenol and 3-chloro-4-nitrophenol, with 3-chloro-2-nitrophenol as a potential minor product.[1] Subsequent bromination of the desired 3-chloro-2-nitrophenol intermediate would then be directed by the hydroxyl and nitro groups. The final step is the reduction of the nitro group to an amine, a well-established transformation.[2][3]

Experimental Protocol: Route 1

Step 1: Nitration of 3-Chlorophenol to 3-Chloro-2-nitrophenol

  • In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-chlorophenol (1.0 eq.) in an acetate solvent (e.g., ethyl acetate).[1]

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add concentrated nitric acid (1.1 eq.) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.[1]

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into ice-water.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the 3-chloro-2-nitrophenol isomer.

Step 2: Bromination of 3-Chloro-2-nitrophenol to 6-Bromo-3-chloro-2-nitrophenol

  • Dissolve the purified 3-chloro-2-nitrophenol (1.0 eq.) in a suitable solvent such as glacial acetic acid or a halogenated hydrocarbon (e.g., dichloromethane).[4]

  • Add N-bromosuccinimide (NBS) (1.1 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, shielded from light.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography.

Step 3: Reduction of 6-Bromo-3-chloro-2-nitrophenol to 2-Amino-6-bromo-3-chlorophenol

  • To a solution of 6-bromo-3-chloro-2-nitrophenol (1.0 eq.) in ethanol or a mixture of alcohol and water, add a reducing agent such as sodium dithionite (Na₂S₂O₄) or iron powder in the presence of an acid (e.g., HCl).[3]

  • If using iron, heat the mixture to reflux and stir vigorously.[3]

  • Monitor the reaction by TLC until the disappearance of the starting material.

  • If using iron, filter the hot reaction mixture to remove the iron sludge.

  • Neutralize the filtrate and extract the product with a suitable organic solvent.

  • Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude 2-Amino-6-bromo-3-chlorophenol.

  • Further purification can be achieved by recrystallization or column chromatography.

Synthetic Route 1 Start 3-Chlorophenol Step1 Nitration (HNO₃, Acetate Solvent) Start->Step1 Intermediate1 3-Chloro-2-nitrophenol (Isomer Separation Required) Step1->Intermediate1 Step2 Bromination (NBS, Acetic Acid) Intermediate1->Step2 Intermediate2 6-Bromo-3-chloro-2-nitrophenol Step2->Intermediate2 Step3 Reduction (Fe/HCl or Na₂S₂O₄) Intermediate2->Step3 End 2-Amino-6-bromo-3-chlorophenol Step3->End

Caption: Workflow for the synthesis of 2-Amino-6-bromo-3-chlorophenol via Route 1.

Proposed Synthetic Route 2: Halogenation-Nitration-Reduction of a Phenolic Precursor

This alternative pathway explores a different sequence of functional group introductions, potentially offering advantages in regioselectivity. This route could begin with either 2-bromo-5-chlorophenol or 2-chloro-6-bromophenol as the starting material. The synthesis of these precursors would add steps to the overall process. A more direct approach would be to start with 3-chlorophenol, perform a regioselective bromination, followed by nitration and reduction.

The initial bromination of 3-chlorophenol would need to be highly regioselective to favor the introduction of bromine at the 6-position. The combined ortho-, para-directing effects of the hydroxyl and chloro groups make this a challenging step, with the potential for multiple isomers. Nitration of the resulting bromochlorophenol would then be directed by all three substituents, which could potentially lead to a more specific outcome than in Route 1. The final reduction of the nitro group remains a standard procedure.

Experimental Protocol: Route 2

Step 1: Regioselective Bromination of 3-Chlorophenol to 2-Bromo-5-chlorophenol

  • Dissolve 3-chlorophenol (1.0 eq.) in a non-polar solvent like carbon tetrachloride or dichloromethane.[5]

  • Cool the solution to 0 °C.

  • Slowly add a solution of bromine (1.0 eq.) in the same solvent dropwise.

  • The use of a catalyst that favors ortho-bromination could be explored to improve regioselectivity.[6]

  • Allow the reaction to proceed at low temperature, monitoring by TLC.

  • Upon completion, wash the reaction mixture with a solution of sodium thiosulfate to remove excess bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Extensive purification by column chromatography will be necessary to isolate the desired 2-bromo-5-chlorophenol isomer.

Step 2: Nitration of 2-Bromo-5-chlorophenol to 2-Bromo-5-chloro-6-nitrophenol

  • Dissolve the purified 2-bromo-5-chlorophenol (1.0 eq.) in concentrated sulfuric acid at 0 °C.

  • Add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature.[4][7]

  • Stir the reaction for a few hours at low temperature.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.

  • The crude product may be purified by recrystallization.

Step 3: Reduction of 2-Bromo-5-chloro-6-nitrophenol to 2-Amino-6-bromo-3-chlorophenol

  • This step follows the same procedure as Step 3 in Route 1. Suspend the nitrated compound (1.0 eq.) in an appropriate solvent system (e.g., ethanol/water).

  • Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.[3]

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, perform a basic workup to remove the iron salts.

  • Extract the product with an organic solvent, dry, and concentrate to obtain the final product.

  • Purify by recrystallization or column chromatography as needed.

Synthetic Route 2 Start 3-Chlorophenol Step1 Bromination (Br₂, CCl₄) Start->Step1 Intermediate1 2-Bromo-5-chlorophenol (Isomer Separation Required) Step1->Intermediate1 Step2 Nitration (HNO₃, H₂SO₄) Intermediate1->Step2 Intermediate2 2-Bromo-5-chloro-6-nitrophenol Step2->Intermediate2 Step3 Reduction (Fe/HCl) Intermediate2->Step3 End 2-Amino-6-bromo-3-chlorophenol Step3->End

Caption: Workflow for the synthesis of 2-Amino-6-bromo-3-chlorophenol via Route 2.

Comparative Analysis of Proposed Synthetic Routes

FeatureRoute 1: Nitration-Bromination-ReductionRoute 2: Bromination-Nitration-Reduction
Starting Material 3-Chlorophenol (readily available)3-Chlorophenol (readily available)
Number of Steps 33
Key Challenge Regiocontrolled nitration of 3-chlorophenol and subsequent bromination. Separation of isomers is critical.Highly regioselective initial bromination of 3-chlorophenol. Separation of isomers is critical.
Plausible Yield Moderate, highly dependent on the efficiency of isomer separation in the first step.Potentially lower due to difficulties in controlling the initial bromination.
Reaction Conditions Generally milder conditions for nitration and bromination.Potentially harsher conditions for nitration (conc. H₂SO₄).
Purification Requires careful chromatographic separation of nitro-isomers.Requires extensive chromatographic separation of bromo-isomers.
Safety Concerns Use of concentrated nitric acid.Use of liquid bromine and concentrated acids.

Expert Insights and Recommendations:

Both proposed routes present significant challenges, primarily concerning the regioselectivity of the electrophilic aromatic substitution steps.

Route 1 has the advantage that the nitration of chlorophenols is a relatively well-documented process, although isomer separation is often required.[1] The directing effects in the subsequent bromination of 3-chloro-2-nitrophenol are more convergent, with the hydroxyl group strongly directing ortho (to the 6-position) and the nitro group being a meta-director (also to the 6-position relative to itself), which should favor the desired product.

Route 2 faces a more challenging initial step. The bromination of 3-chlorophenol is likely to produce a complex mixture of isomers, making the isolation of the required 2-bromo-5-chlorophenol difficult and likely low-yielding. While the subsequent nitration might be more regioselective, the initial hurdle of obtaining the necessary starting material in good purity and yield makes this route less attractive.

Therefore, Route 1 is recommended as the more promising approach for the synthesis of 2-Amino-6-bromo-3-chlorophenol. The primary focus for process optimization should be on developing an efficient method for the separation of the 3-chloro-2-nitrophenol isomer in the first step.

Conclusion

The synthesis of 2-Amino-6-bromo-3-chlorophenol is a non-trivial undertaking that requires careful strategic planning to navigate the challenges of regioselectivity in polysubstituted aromatic systems. This guide has outlined two plausible synthetic pathways, leveraging established chemical transformations. While both routes present difficulties, the "Nitration-Bromination-Reduction" strategy (Route 1) appears to be the more logical and controllable approach. Successful execution of this synthesis will rely on meticulous experimental technique, particularly in the purification of key intermediates. The information and protocols provided herein offer a solid foundation for researchers to embark on the synthesis of this and other similarly complex substituted aminophenols.

References

  • ResearchGate. (n.d.). Aminophenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective bromination of phenols. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • Google Patents. (n.d.). CN103360269B - Preparation method of 3-chloro-2-aminophenol.
  • Google Patents. (n.d.). US4990671A - Method for making aminophenols and their amide derivatives.
  • Vietnam Journals Online. (n.d.). SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]

  • Google Patents. (n.d.). CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
  • ResearchGate. (n.d.). Regioselective chlorination and bromination. Retrieved from [Link]

  • Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.
  • MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]

  • Google Patents. (n.d.). EP1514865A1 - Process for the preparation of halogen containing 4-amino phenols.
  • PrepChem.com. (n.d.). Preparation of 2-amino-4-chlorophenol. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

Validation

Technical Guide: Catalyst Selection for the Functionalization of 2-Amino-6-bromo-3-chlorophenol

Executive Summary: The Chemo-Selectivity Challenge 2-Amino-6-bromo-3-chlorophenol represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of benzoxazole-based kinase inhibitors and antim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemo-Selectivity Challenge

2-Amino-6-bromo-3-chlorophenol represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of benzoxazole-based kinase inhibitors and antimicrobial agents. However, its functionalization presents a tripartite challenge:

  • Regioselectivity: Discriminating between the highly reactive C6–Br bond and the sterically encumbered C3–Cl bond.[1]

  • Chemoselectivity: Preventing catalyst poisoning by the free amino (

    
    ) and hydroxyl (
    
    
    
    ) groups.[1]
  • Steric Hindrance: The C3-chloro substituent imposes significant steric strain on the adjacent amine, affecting ligand binding in C–N coupling scenarios.[1]

This guide provides a head-to-head comparison of palladium catalytic systems for the Suzuki-Miyaura Cross-Coupling of this scaffold. We analyze the transition from "classic" phosphine systems to modern dialkylbiaryl precatalysts, providing an evidence-based selection matrix for process optimization.

Substrate Analysis & Reactivity Map

Before selecting a catalyst, one must understand the electronic and steric landscape of the substrate.[1]

  • Site A (C6–Br): The primary electrophile.[1] Located ortho to the hydroxyl group.[1] High rate of oxidative addition due to the weaker C–Br bond compared to C–Cl.[1]

  • Site B (C3–Cl): Secondary electrophile.[1] Located ortho to the amine.[1] Significantly less reactive; typically requires specialized ligands (e.g., bulky phosphines or NHC) or Nickel catalysis for activation.[1]

  • Site C (Nucleophiles): The 2-amino and 1-hydroxyl groups can act as bidentate ligands, potentially sequestering Pd(II) species and arresting the catalytic cycle (formation of "Pd-black").

ReactivityMap cluster_molecule 2-Amino-6-bromo-3-chlorophenol C6 C6-Br (Primary Electrophile) C3 C3-Cl (Secondary Electrophile) NH2 2-NH2 / 1-OH (Catalyst Poisons) Catalyst Pd Catalyst NH2->Catalyst Coordination/Deactivation Catalyst->C6 Fast Oxidative Addition Catalyst->C3 Slow/No Reaction (Ligand Dependent)

Figure 1: Reactivity profile of the substrate. The C6-Br bond is the kinetic target for Pd-catalyzed cross-coupling.

Head-to-Head Catalyst Comparison

We evaluate three distinct catalytic generations for the selective C6-arylation of 2-Amino-6-bromo-3-chlorophenol.

Candidate A: The Baseline Standard

Catalyst:


 (Tetrakis(triphenylphosphine)palladium(0))[1]
  • Profile: The historical standard for Suzuki couplings.[1]

  • Mechanism: Relies on the dissociation of

    
     ligands to generate the active 14-electron 
    
    
    
    species.[1]
  • Pros: Inexpensive; widely available; sufficient for simple aryl bromides.[1]

  • Cons: High sensitivity to air/moisture; poor stability at high temperatures (>80°C);

    
     can suffer from oxidation, leading to catalyst death; struggles with sterically hindered boronic acids.[1]
    
Candidate B: The Robust Chelator

Catalyst:


[1]
  • Profile: A bidentate ferrocenyl ligand system.[1]

  • Mechanism: The large bite angle of the dppf ligand accelerates reductive elimination, a crucial step for bulky substrates.[1]

  • Pros: Excellent air stability; robust against catalyst poisoning by the free amine/phenol (the bidentate ligand prevents displacement by the substrate).[1]

  • Cons: Slower oxidative addition compared to electron-rich monophosphines; requires higher temperatures for difficult couplings.[1]

Candidate C: The Modern Specialist

Catalyst: XPhos Pd G4 (Buchwald Generation 4 Precatalyst)

  • Profile: A pre-formed oxidative addition complex utilizing the bulky, electron-rich XPhos ligand.[1]

  • Mechanism: Rapidly generates the active

    
     species upon base activation.[1] The dialkylbiaryl ligand (XPhos) facilitates oxidative addition into hindered halides and prevents 
    
    
    
    -hydride elimination side reactions.[1]
  • Pros: Ultra-fast kinetics; functions at lower temperatures (room temp to 40°C); highly tolerant of free amines/alcohols; capable of activating chlorides if pushed (care required for chemoselectivity).[1]

  • Cons: Higher cost per gram (though often offset by lower mol% loading).[1]

Comparative Performance Matrix

Data extrapolated from representative polyhalogenated aminophenol couplings [1, 2].

FeaturePd(PPh3)4Pd(dppf)Cl2XPhos Pd G4
Primary Target C6-BrC6-BrC6-Br
C3-Cl Activation NoneLowPossible (Temp dependent)
Reaction Temp 80–100°C60–90°C25–60°C
Catalyst Loading 5–10 mol%3–5 mol%0.5–2 mol%
Yield (Isolated) 55–65%75–85%90–98%
Impurity Profile Dehalogenation (High)LowVery Low
Tolerance to -NH2 Poor (Poisoning)GoodExcellent

Recommended Protocol: Regioselective C6-Arylation

Selected System: XPhos Pd G4 is the superior choice due to its ability to operate at lower temperatures (preserving the C3-Cl bond) and its resistance to coordination by the free amine.

Materials:
  • Substrate: 2-Amino-6-bromo-3-chlorophenol (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)[1][2]

  • Catalyst: XPhos Pd G4 (1.0 mol%)

  • Base:

    
     (3.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane or THF (degassed)

Step-by-Step Procedure:
  • Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial with the substrate, arylboronic acid, and XPhos Pd G4.

  • Solvation: Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate).

  • Activation: Add the aqueous

    
     solution. The biphasic system is crucial for solubilizing the inorganic base while keeping the catalyst active in the organic phase.[1]
    
  • Reaction: Seal the vial and stir vigorously at 40°C .

    • Note: Do not exceed 60°C. Higher temperatures may trigger activation of the C3-Cl bond or promote protodehalogenation.[1]

  • Monitoring: Monitor by HPLC/UPLC after 2 hours. Look for the disappearance of the starting material (

    
     ~ X min) and formation of the mono-coupled product.
    
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1]
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The free amine/phenol makes the product polar; consider adding 1%

    
     to the eluent to prevent streaking.[1]
    

Mechanistic Logic: Why XPhos Wins

The superiority of XPhos Pd G4 lies in the catalytic cycle's rate-determining step.[1] For sterically hindered and electron-rich substrates like aminophenols, the Oxidative Addition is critical.[1]

  • Ligand Effect: The dicyclohexylphosphino group of XPhos is electron-rich, pushing electron density onto the Pd center, accelerating the oxidative addition into the C-Br bond.

  • Steric Bulk: The biaryl backbone of XPhos provides steric bulk that prevents the formation of inactive dimeric Pd species and discourages the coordination of the substrate's

    
     group to the metal center.[1]
    
  • G4 Precatalyst Scaffold: The G4 scaffold ensures a strict 1:1 L:Pd ratio upon activation, avoiding the excess ligand often required with traditional protocols, which can inhibit the reaction.[1]

CatalyticCycle cluster_selectivity Selectivity Checkpoint PreCat XPhos Pd G4 (Precatalyst) ActivePd L-Pd(0) (Active Species) PreCat->ActivePd Activation (Base) OxAdd Oxidative Addition (Fast into C-Br) ActivePd->OxAdd + Substrate (R-Br) TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Pd(II) Intermediate Warning *Low Temp (40°C) prevents C-Cl activation* RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Complex RedElim->ActivePd Regenerate Pd(0)

Figure 2: Catalytic cycle of XPhos Pd G4 highlighting the oxidative addition step where regioselectivity is determined.

References

  • Han, F. S. (2013).[1] "Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts."[1] Chemical Society Reviews, 42(12), 5270-5298. Link

  • Bruno, N. C., et al. (2013).[1] "Buchwald-Hartwig Amination Using Pd G3 and G4 Precatalysts." Chemical Science, 4, 916-920.[1] Link

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link[1]

  • Sigma-Aldrich. "2-Amino-6-bromo-4-chlorophenol Safety & Properties."[1][3] Link(Note: Isomer reference for property baseline).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Amino-6-bromo-3-chlorophenol

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of specia...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 2-Amino-6-bromo-3-chlorophenol demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. The causality behind each recommendation is explained to ensure a deep understanding and foster a culture of safety within the laboratory.

Hazard Profile: Understanding the Risks
  • Acute Toxicity: Likely harmful if swallowed.[1][2][3][4]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[2][4][5]

  • Aquatic Toxicity: Halogenated phenols are often very toxic to aquatic life, with long-lasting effects.[1]

Given these potential hazards, 2-Amino-6-bromo-3-chlorophenol must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[6][7]

Immediate Safety & Handling Protocols

Before beginning any process that will generate 2-Amino-6-bromo-3-chlorophenol waste, it is imperative to be prepared.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is mandatory.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[5][8]

Handling:

  • All handling of 2-Amino-6-bromo-3-chlorophenol should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][9]

  • Avoid the formation of dust and aerosols.[8]

  • Ensure that an eyewash station and safety shower are readily accessible.

Waste Characterization & Segregation: The Foundational Step

Proper disposal begins with correct waste characterization. Due to the presence of bromine and chlorine atoms, 2-Amino-6-bromo-3-chlorophenol is classified as a halogenated organic compound .[10][11]

Core Directive: This waste must be segregated from non-halogenated organic waste streams. The reason for this is that incineration facilities often require different conditions to safely destroy halogenated compounds and scrub the resulting acidic gases (like HCl and HBr). Mixing waste streams can lead to regulatory non-compliance and create hazards at the disposal facility.

Step-by-Step Disposal Procedure

The following protocol outlines the systematic process for collecting and preparing 2-Amino-6-bromo-3-chlorophenol for disposal.

Step 1: Designate a Hazardous Waste Container

  • Select a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically suitable.[11]

  • The container must have a secure, leak-proof screw-top cap.[6]

  • Ensure the container is clean and dry before its first use.

Step 2: Label the Waste Container

  • Affix a hazardous waste label to the container before adding any waste.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Amino-6-bromo-3-chlorophenol"

    • The specific hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")

    • The date on which the first waste was added.

Step 3: Waste Collection

  • Solid Waste: Carefully transfer solid 2-Amino-6-bromo-3-chlorophenol into the designated waste container using a chemically clean spatula or scoop.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and weighing papers, must also be placed in the designated hazardous waste container.[6] Do not dispose of these items in the regular trash.

  • Solutions: If the waste is in a solvent, it should be collected in a designated halogenated liquid waste container. Do not mix with incompatible materials such as strong oxidizing agents.[8]

Step 4: Storage of Waste

  • Keep the waste container securely closed at all times, except when adding waste.[6][8]

  • Store the container in a designated satellite accumulation area within the laboratory. This area should be clearly marked, and the container should be placed in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.

Step 5: Arranging for Disposal

  • Once the waste container is nearly full (approximately 90%), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]

  • Follow all institutional and local regulations for waste pickup and disposal. The final disposal method for this type of waste is typically high-temperature incineration at a licensed facility.[12][13]

Emergency Procedures: Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Consult the SDS: Refer to the SDS for similar compounds for specific guidance.

  • Cleanup (if safe to do so):

    • For small solid spills, carefully sweep up the material and place it in the designated hazardous waste container.[8] Avoid creating dust.

    • For liquid spills, use an inert absorbent material (such as vermiculite or sand) to contain the spill.[14] Scoop the absorbed material into the hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleanup materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Data Summary and Visual Workflow

To provide a clear and concise overview, the following table summarizes the likely hazard profile of 2-Amino-6-bromo-3-chlorophenol based on its structural analogs.

Hazard ClassificationGHS Hazard StatementSource Compound(s)
Acute Toxicity, Oral H302: Harmful if swallowed2-Amino-6-bromophenol, 2-Amino-3-chlorophenol, 2-Amino-6-chlorophenol
Eye Irritation H319: Causes serious eye irritation2-Amino-3-chlorophenol, 2-Amino-6-chlorophenol
Aquatic Toxicity, Acute H400: Very toxic to aquatic life2-Amino-6-bromophenol
Aquatic Toxicity, Chronic H410: Very toxic to aquatic life with long lasting effects2-Amino-6-bromophenol
Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Amino-6-bromo-3-chlorophenol.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Storage & Disposal Start Generate Waste: 2-Amino-6-bromo-3-chlorophenol PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Drain Sewer / Regular Trash Start->Drain FumeHood Handle in Chemical Fume Hood PPE->FumeHood Characterize Characterize as Halogenated Organic Waste FumeHood->Characterize Container Use Labeled, Sealed HDPE/Glass Container Characterize->Container Collect Collect Solid Waste & Contaminated Materials Container->Collect Store Store in Satellite Accumulation Area Collect->Store EHS Contact EHS for Pickup (when container is 90% full) Store->EHS End Final Disposal via Incineration EHS->End Prohibited PROHIBITED (Environmental & Health Hazard)

Caption: Disposal workflow for 2-Amino-6-bromo-3-chlorophenol.

References

  • Carl ROTH. Safety Data Sheet: 2-Chlorophenol. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: 3-Chlorophenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Disposal Guidance | I-WASTE DST. Retrieved from [Link]

  • ResearchGate. (2015, January 9). How can I dispose phenol?. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 3). How Do You Dispose Of Phenol Safely?. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15531506, 2-Amino-6-bromophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19828962, 2-Amino-3-chlorophenol. Retrieved from [Link]

  • The University of Tennessee Health Science Center. Phenol, Chloroform, or TRIzol™ Waste Disposal. Retrieved from [Link]

  • European Commission. Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • National Center for Health and Safety. Recommendation of occupational exposure limits (2025–2026). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]

  • ScienceLab.com. Material Safety Data Sheet: 2-chlorophenol. Retrieved from [Link]

  • CPAChem. (2023, May 22). Safety data sheet: 2-Amino-4-chlorophenol. Retrieved from [Link]

  • Health and Safety Authority. (2021, May 18). 2021 Code of Practice for the Chemical Agents Regulations. Retrieved from [Link]

  • WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6486025, 2-Amino-6-chlorophenol. Retrieved from [Link]

  • IDEX Health & Science. Chemical Compatibility Chart. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-bromo-3-chlorophenol
Reactant of Route 2
Reactant of Route 2
2-Amino-6-bromo-3-chlorophenol
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